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3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine Documentation Hub

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  • Product: 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine
  • CAS: 1260817-61-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a strategic pathway for the synthesis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a strategic pathway for the synthesis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its wide range of biological activities. This document outlines a rational, multi-step synthesis, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Introduction to 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic compound that has garnered substantial attention from the pharmaceutical industry. Its derivatives are known to exhibit diverse pharmacological properties, including antiviral, antibacterial, antifungal, and anticancer activities. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and biological properties of the parent scaffold. Specifically, the strategic placement of a fluorine atom at the 8-position and bromine atoms at the 3- and 6-positions can enhance metabolic stability, membrane permeability, and binding affinity to target proteins. This makes 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine a valuable building block for the discovery of novel drug candidates.

Proposed Synthesis Pathway

The synthesis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine can be logically approached through a three-step sequence, commencing with a commercially available or readily synthesized substituted pyridine derivative. The overall strategy involves the sequential construction of the substituted pyridine ring, followed by the annulation of the imidazole ring, and concluding with a selective bromination.

Synthesis_Pathway cluster_reagents A 2-Amino-3-fluoropyridine B 2-Amino-5-bromo-3-fluoropyridine A->B Step 1: Regioselective Bromination C 6-Bromo-8-fluoroimidazo[1,2-a]pyridine B->C Step 2: Imidazole Ring Annulation D 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine C->D Step 3: Electrophilic Bromination reagent1 NBS, Acetonitrile reagent2 Bromoacetaldehyde, NaHCO3, Ethanol reagent3 NBS, DMF

Caption: Synthetic workflow for 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine.

Part 1: Synthesis of 2-Amino-5-bromo-3-fluoropyridine

The initial step focuses on the regioselective bromination of 2-amino-3-fluoropyridine. The presence of the activating amino group and the deactivating fluorine atom directs the electrophilic substitution primarily to the 5-position.

Causality Behind Experimental Choices
  • Starting Material: 2-Amino-3-fluoropyridine is selected as the starting material to introduce the fluorine atom at the desired 8-position in the final imidazo[1,2-a]pyridine ring system.[1][2][3]

  • Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic and heteroaromatic compounds.[4][5] Its use minimizes the formation of over-brominated byproducts, which can be a challenge with harsher reagents like liquid bromine.[6]

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that facilitates the dissolution of the reactants and promotes the desired reaction pathway.

Experimental Protocol
  • To a solution of 2-amino-3-fluoropyridine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromo-3-fluoropyridine.[7][8]

Part 2: Synthesis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine

This step involves the construction of the imidazole ring through the condensation of the substituted 2-aminopyridine with an α-haloaldehyde. This is a classic and reliable method for the synthesis of the imidazo[1,2-a]pyridine core.[9][10]

Causality Behind Experimental Choices
  • Reactants: The reaction between the nucleophilic nitrogen atoms of 2-amino-5-bromo-3-fluoropyridine and the electrophilic carbon of bromoacetaldehyde initiates the cyclization process.

  • Base: Sodium bicarbonate (NaHCO₃) is employed as a mild base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards product formation.

  • Solvent: Ethanol is a common protic solvent for this type of condensation reaction, facilitating the dissolution of the reactants and the base.

Experimental Protocol
  • To a solution of 2-amino-5-bromo-3-fluoropyridine (1.0 eq) in ethanol, add bromoacetaldehyde dimethyl acetal (1.2 eq) and a saturated aqueous solution of sodium bicarbonate (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 6-bromo-8-fluoroimidazo[1,2-a]pyridine.[11]

Part 3: Synthesis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

The final step is the selective bromination of the electron-rich C3 position of the imidazo[1,2-a]pyridine ring.

Causality Behind Experimental Choices
  • Regioselectivity: The C3 position of the imidazo[1,2-a]pyridine ring is highly activated towards electrophilic substitution due to the electron-donating nature of the adjacent nitrogen atom.

  • Brominating Agent: N-Bromosuccinimide (NBS) is again the reagent of choice for its mildness and high selectivity for the C3 position.[12][13]

  • Solvent: Dimethylformamide (DMF) is a suitable polar apathetic solvent for this bromination reaction.

Experimental Protocol
  • Dissolve 6-bromo-8-fluoroimidazo[1,2-a]pyridine (1.0 eq) in DMF.

  • Add N-Bromosuccinimide (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the final product, 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
2-Amino-5-bromo-3-fluoropyridineC₅H₄BrFN₂191.0085-95
6-Bromo-8-fluoroimidazo[1,2-a]pyridineC₇H₄BrFN₂215.0270-80
3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridineC₇H₃Br₂FN₂293.9290-98

Conclusion

The described synthetic pathway provides a reliable and efficient method for the preparation of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. The judicious choice of starting materials, reagents, and reaction conditions at each step ensures high yields and purity of the intermediates and the final product. This guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • VIVAN ACL. (n.d.). 2-Amino-3-Bromo-5-Fluoropyridine. Retrieved from [Link]

  • ChemRxiv. (2023). 1 Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deu. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Retrieved from [Link]

  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine.
  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from [Link]

  • TSEALINE. (n.d.). 2-Amino-3-bromopyridine CAS 13534-99-1 Manufacturers, Suppliers - Good Price. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. Retrieved from [Link]

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Exploratory

Technical Guide: Physicochemical Characterization of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

Prepared by: Senior Application Scientist, Drug Discovery & Development Abstract This guide provides a comprehensive framework for the physicochemical characterization of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, a nov...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Drug Discovery & Development

Abstract

This guide provides a comprehensive framework for the physicochemical characterization of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, a novel compound based on the medicinally significant imidazo[1,2-a]pyridine scaffold. As this core structure is present in numerous FDA-approved drugs and clinical candidates, a thorough understanding of the physicochemical properties of new analogues is paramount for predicting their drug-like potential and guiding successful development.[1][2] This document details the scientific rationale and validated experimental protocols for determining critical parameters including solubility, lipophilicity, ionization state, and chemical stability. The methodologies are presented from the perspective of a senior scientist, emphasizing the causal links between these properties and a candidate's pharmacokinetic and pharmacodynamic profile. All protocols are designed as self-validating systems to ensure data integrity, forming a foundational dataset for advancing a candidate from discovery to development.

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Drug Discovery

A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyridine ring system is a fused bicyclic 5,6 heterocycle widely recognized as a "privileged scaffold" in drug discovery.[3] Its rigid structure and synthetic tractability have made it a cornerstone in the development of therapeutics across a wide range of disease areas. Marketed drugs such as Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic) feature this core, highlighting its ability to interact with key biological targets.[2] The scaffold's versatility has led to the exploration of its derivatives as potent agents against cancer, tuberculosis, and neurodegenerative diseases.[1][4]

Rationale for Characterizing 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

The subject of this guide, 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, represents a strategic exploration of new chemical space within this scaffold. The introduction of halogen atoms serves multiple purposes in medicinal chemistry:

  • Bromine (Br): Can act as a handle for further synthetic elaboration and often enhances binding affinity through halogen bonding.

  • Fluorine (F): Can modulate metabolic stability, membrane permeability, and binding interactions. Its placement at the 8-position is of particular interest for altering the electronic properties and basicity of the heterocyclic system.[5]

A rigorous assessment of this compound's fundamental physicochemical properties is the first logical step in evaluating its potential as a drug candidate. This data will directly inform our understanding of its likely absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Identity and Structure

Chemical Structure and IUPAC Name
  • IUPAC Name: 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

  • Chemical Structure: (Illustrative Structure)

Key Molecular Descriptors

A compound's identity begins with its fundamental molecular descriptors, which are computationally derived and confirmed upon synthesis.

DescriptorValue
Molecular Formula C₇H₃Br₂FN₂
Molecular Weight 309.92 g/mol
CAS Number [Not Available]
Note on Synthesis and Purity

This compound can be synthesized via established routes for imidazo[1,2-a]pyridines, typically involving the cyclization of a substituted 2-aminopyridine with an α-haloketone or equivalent.[6] For instance, a plausible route involves the reaction of 2-amino-5-bromo-3-fluoropyridine with a bromoacetaldehyde equivalent. The final product's identity and purity must be rigorously confirmed (>95% by HPLC and UPLC-MS) before any physicochemical testing is initiated, as impurities can significantly skew experimental results.

Core Physicochemical Profile: A Multiparameter Assessment

Overview of Critical Properties for Drug Development

No single property defines a successful drug. Rather, it is the interplay between multiple physicochemical parameters that governs a compound's behavior. For an orally administered drug, the molecule must dissolve in the gastrointestinal tract (solubility), pass through cellular membranes (lipophilicity and charge), and remain intact long enough to reach its target (stability).

Summary of Physicochemical Properties

The following table summarizes the essential parameters to be determined. The values for this specific molecule are currently not publicly available and must be determined experimentally.

ParameterExperimental ValueSignificance in Drug Development
Melting Point (°C) [Data Unavailable]Influences solubility and crystal lattice energy.[7]
Aqueous Solubility (µg/mL) [Data Unavailable]Determines dissolution rate and bioavailability.[8]
LogP (o/w) [Data Unavailable]Measures lipophilicity; key for permeability and metabolism.[9]
pKa [Data Unavailable]Defines the ionization state at physiological pH, affecting solubility and transport.[10]

Aqueous Solubility: Foundation of Bioavailability

The Causality of Solubility Assessment in Early Discovery

Aqueous solubility is arguably the most critical early gatekeeper in drug discovery. A compound that cannot dissolve in the aqueous environment of the gut will have negligible absorption, regardless of its potency.[8] We prioritize the determination of thermodynamic solubility, as it represents the true equilibrium state and provides a stable baseline for formulation development. This is distinct from kinetic solubility, which is often measured in high-throughput screens but can be misleading due to the formation of metastable solid forms.[7]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is the "gold standard" for its accuracy and reliability.[11]

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Compound Addition: Add an excess of solid 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine to a known volume of the PBS buffer in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials in a temperature-controlled shaker (37°C) for 24-48 hours. This duration is critical to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated, stability-indicating HPLC-UV method against a standard curve.

  • Validation: The continued presence of solid material in the vial after the experiment validates that saturation was maintained.

Workflow for Solubility Assessment

The following diagram outlines the logical flow of the thermodynamic solubility experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare PBS Buffer (pH 7.4) add_compound Add Excess Solid Compound to Buffer prep_buffer->add_compound equilibrate Equilibrate at 37°C (24-48 hours) add_compound->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate sample Sample Supernatant separate->sample quantify Quantify by HPLC-UV (vs. Standard Curve) sample->quantify result Report Solubility (µg/mL) quantify->result G Sol Aqueous Solubility Abs Absorption Sol->Abs enables dissolution Exc Excretion Sol->Exc affects renal clearance LogP Lipophilicity (LogP) LogP->Abs enables permeability Dist Distribution LogP->Dist affects tissue binding Met Metabolism LogP->Met influences pKa Ionization (pKa) pKa->Sol affects pKa->Abs governs charge state Stab Chemical Stability Stab->Abs ensures intact delivery

Caption: Interdependence of Physicochemical Properties and ADME.

Chemical Stability: Ensuring Drug Integrity

Rationale for Stability and Forced Degradation Studies

A drug must remain chemically unchanged from its manufacture to its administration. Stability testing, guided by the International Council for Harmonisation (ICH), provides evidence of how a drug's quality varies over time under the influence of temperature, humidity, and light. [12]Forced degradation studies use harsh conditions (e.g., strong acid, base, oxidant, high heat) to deliberately degrade the compound. This helps to identify potential degradation products and establish that our analytical methods are "stability-indicating," meaning they can separate the intact drug from any degradants. [13][14]

Protocol Outline: ICH-Guided Stability Assessment
  • Sample Storage: Store samples of the solid drug substance in controlled environmental chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions. [15]2. Time Points: Pull samples at specified time points (e.g., 0, 1, 3, 6 months).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to assess for any decrease in the parent compound's purity or the appearance of degradation products.

  • Forced Degradation:

    • Acid/Base Hydrolysis: Reflux the compound in 0.1N HCl and 0.1N NaOH.

    • Oxidation: Treat the compound with 3% hydrogen peroxide.

    • Thermal/Photolytic Stress: Expose the solid and solution to high heat (e.g., 80°C) and intense light, respectively.

  • Mass Balance: In all stress conditions, ensure that the sum of the parent drug and all degradation products accounts for nearly 100% of the initial material, confirming the validity of the analytical method.

Conclusion: Synthesizing Data for Candidate Progression

The physicochemical profile of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, as determined by the protocols in this guide, will form the bedrock of its early development. This data package is not merely a collection of numbers; it is a predictive tool. By integrating the results of solubility, lipophilicity, pKa, and stability studies, we can construct a robust hypothesis about the compound's likely in vivo behavior. This holistic understanding is essential for making an informed, data-driven decision on whether to advance the candidate into more complex preclinical and clinical studies, and for guiding the formulation and medicinal chemistry strategies that will ultimately determine its success.

References

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC. [Link]

  • Order of Acidity and PKa in heterocyclic compounds. (2025). YouTube. [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014).
  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. [Link]

  • What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? (2025). ResearchGate. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Stability Studies and Testing of Pharmaceuticals: An Overview. (2020). LCGC International. [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (2006). PubMed. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2023). MDPI. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC. [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). PMC. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry. [Link]

  • Discovery solubility measurement and assessment of small molecules with drug development in mind. (2025). ResearchGate. [Link]

  • 3-Bromo-6-fluoroimidazo[1,2-a]pyridine. MySkinRecipes. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). ACS Publications. [Link]

  • On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. [Link]

  • Stability Testing - Develop Stable Pharmaceutical Products. ComplianceOnline. [Link]

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Foundational

A Comprehensive Technical Guide to 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine: Synthesis, Properties, and Applications in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals. The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, forming the backbone of several marketed drugs, including the...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, forming the backbone of several marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem[2][3][4]. Its rigid bicyclic structure and versatile substitution patterns allow for fine-tuning of physicochemical and pharmacological properties. The introduction of halogen atoms, particularly bromine and fluorine, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets, making compounds like 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine highly valuable as intermediates and potential therapeutic agents themselves[2][3].

Physicochemical Properties

The anticipated physicochemical properties of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine are summarized below. These values are estimated based on the parent imidazo[1,2-a]pyridine structure and the known effects of halogenation.

PropertyPredicted ValueJustification
Molecular Formula C₇H₃Br₂FN₂Derived from the chemical structure.
Molecular Weight 293.92 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Off-white to yellow solidBased on related halogenated imidazo[1,2-a]pyridines[5].
Melting Point >150 °C (decomposes)Halogenation generally increases melting points compared to the parent heterocycle.
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water.Typical for poly-halogenated aromatic heterocyclic compounds.
logP ~3.5 - 4.5The two bromine atoms and one fluorine atom significantly increase lipophilicity.
pKa (of protonated form) ~4.0 - 5.0The electron-withdrawing nature of the halogens decreases the basicity of the pyridine nitrogen.
Proposed Synthesis and Mechanistic Rationale

The synthesis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine can be envisioned through a multi-step process starting from a commercially available aminopyridine. The most logical synthetic strategy involves the initial construction of the fluoro-imidazo[1,2-a]pyridine core, followed by selective bromination.

Step 1: Synthesis of 8-Fluoroimidazo[1,2-a]pyridine

The core structure is typically formed via the condensation of a 2-aminopyridine with an α-haloketone or equivalent reagent[3][6]. In this case, the starting material would be 3-fluoro-2-aminopyridine. A common and effective method is the reaction with chloroacetaldehyde.

Step 2: Regioselective Bromination

The imidazo[1,2-a]pyridine ring system exhibits distinct reactivity. The C3 position is the most nucleophilic and is readily susceptible to electrophilic substitution[7]. Subsequent bromination tends to occur on the pyridine ring, directed by the existing substituents. The second bromine atom would likely add to the C6 position, which is activated for electrophilic attack. N-Bromosuccinimide (NBS) is a common reagent for such brominations.

Below is a detailed experimental protocol based on established methodologies for the synthesis and halogenation of imidazo[1,2-a]pyridines[6][8].

Experimental Protocol: Proposed Synthesis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

Part A: Synthesis of 8-Fluoroimidazo[1,2-a]pyridine

  • To a solution of 3-fluoro-2-aminopyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.1 eq, 50% aq. solution).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 8-fluoroimidazo[1,2-a]pyridine.

Part B: Dibromination of 8-Fluoroimidazo[1,2-a]pyridine

  • Dissolve the 8-fluoroimidazo[1,2-a]pyridine (1.0 eq) from Part A in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization or column chromatography to obtain 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Dibromination A 3-Fluoro-2-aminopyridine C 8-Fluoroimidazo[1,2-a]pyridine A->C Reflux in Ethanol B Chloroacetaldehyde B->C D 8-Fluoroimidazo[1,2-a]pyridine F 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine D->F Acetonitrile, 0°C to RT E N-Bromosuccinimide (2.2 eq) E->F

Caption: Proposed two-step synthesis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine.

Reactivity and Mechanistic Insights

The reactivity of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine is dictated by the electronic properties of the heterocyclic core and the influence of the halogen substituents.

  • Electrophilic Substitution: The C3 position is typically the most reactive towards electrophiles. However, with this position already brominated, further electrophilic attack would be directed to the pyridine ring, likely at the C5 or C7 positions, though this is generally difficult due to the deactivating effects of the existing halogens.

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atoms, particularly at the C6 position on the pyridine ring, can be susceptible to displacement by strong nucleophiles. The fluorine atom at C8 is generally less reactive in SNAr reactions compared to chlorine or bromine.

  • Metal-Catalyzed Cross-Coupling: The bromine atoms at both the C3 and C6 positions serve as excellent handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents, making this compound a versatile building block for creating libraries of more complex molecules. This synthetic versatility is a key reason for its value in drug discovery programs[2].

G A 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine B Suzuki Coupling (Aryl Boronic Acid, Pd catalyst) A->B C3-Br Reactivity C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) A->C C3-Br Reactivity D Buchwald-Hartwig Amination (Amine, Pd catalyst) A->D C6-Br Reactivity E 3-Aryl-6-bromo-8-fluoro-derivative B->E F 3-Alkynyl-6-bromo-8-fluoro-derivative C->F G 6-Amino-3-bromo-8-fluoro-derivative D->G

Caption: Key cross-coupling reactions of the target molecule.

Applications in Drug Discovery and Chemical Biology

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including anticancer, anti-tuberculosis, and anti-inflammatory properties[4][9].

  • Kinase Inhibitors: Many imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of various protein kinases, which are crucial targets in oncology. The scaffold acts as a bioisostere for purine, allowing it to fit into the ATP-binding pocket of many kinases. The bromo-substituents on 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine can be used to introduce functionalities that form key interactions or covalent bonds with the target protein.

  • Anti-Tuberculosis Agents: The imidazo[1,2-a]pyridine core is present in novel anti-tuberculosis drug candidates. These compounds often target enzymes essential for the survival of Mycobacterium tuberculosis[4]. The specific halogenation pattern of the target molecule could enhance its potency and pharmacokinetic profile against this pathogen.

  • CNS-Active Agents: As exemplified by zolpidem, the scaffold is well-suited for targeting receptors in the central nervous system (CNS). The 8-fluoro substituent, in particular, has been explored as a bioisosteric replacement in ligands for the GABAA receptor, potentially improving properties like brain penetration and metabolic stability[10].

G cluster_0 Drug Discovery Pipeline cluster_1 Potential Therapeutic Areas A 3,6-Dibromo-8-fluoro- imidazo[1,2-a]pyridine B Library Synthesis via Cross-Coupling Reactions A->B C High-Throughput Screening B->C D Lead Optimization C->D F Oncology (Kinase Inhibition) C->F G Infectious Diseases (Anti-Tuberculosis) C->G H Neurology (CNS Receptor Modulation) C->H E Preclinical Candidate D->E

Caption: Role of the target molecule in a typical drug discovery workflow.

Safety and Handling

As with all halogenated organic compounds, 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine represents a highly functionalized and promising scaffold for chemical and pharmaceutical research. While its specific CAS number is not yet prominent, its synthesis is feasible through established chemical transformations. The presence of three distinct halogen atoms at strategic positions provides a platform for extensive chemical modification through cross-coupling reactions, enabling the rapid generation of diverse molecular libraries. Its structural relationship to known bioactive compounds suggests significant potential for the development of novel therapeutics in oncology, infectious disease, and neuroscience. This guide provides a foundational framework for researchers to synthesize, handle, and exploit the chemical potential of this valuable heterocyclic building block.

References

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Gulea, M., & Vlase, I. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7585. [Link]

  • Humphries, A. C., Gancia, E., Gilligan, M. T., Goodacre, S., Hallett, D., Merchant, K. J., & Thomas, S. R. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518–1522. [Link]

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Zheng, Y., et al. (2023). Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions. Organic & Biomolecular Chemistry. [Link]

  • Li, J., et al. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 26(16), 4964. [Link]

  • Kumar, K., & Singh, R. K. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Rangel, D. C., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 5(3), 1736-1752. [Link]

  • ResearchGate. (n.d.). Imidazo[1,2‐a]pyridine‐based drugs. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. Retrieved January 19, 2026, from [Link]

Sources

Exploratory

Spectral and Synthetic Elucidation of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectral characteristics and a plausible synthetic route for the novel compound 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. This document is intended for research...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral characteristics and a plausible synthetic route for the novel compound 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced details of this heterocyclic scaffold. Given the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of synthetic chemistry and spectroscopic analysis of analogous structures to provide a robust predictive framework.

Introduction: The Imidazo[1,2-a]pyridine Core in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding make it an attractive framework for the design of therapeutic agents targeting a wide array of biological targets. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The specific substitution pattern of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine suggests a compound with potentially unique biological and chemical properties, making its characterization a subject of considerable interest.

Proposed Synthesis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

A plausible and efficient synthetic pathway for 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine involves a multi-step sequence starting from a commercially available substituted 2-aminopyridine. The general strategy is based on the well-established condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound to form the imidazo[1,2-a]pyridine core, followed by selective halogenation.

Experimental Protocol: A Step-by-Step Methodology

Step 1: Synthesis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine

The initial step involves the cyclocondensation of 2-amino-5-bromo-3-fluoropyridine with a suitable two-carbon synthon, such as chloroacetaldehyde or bromoacetaldehyde.

  • To a solution of 2-amino-5-bromo-3-fluoropyridine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, is added a 40% aqueous solution of chloroacetaldehyde (1.2 eq.).

  • The reaction mixture is heated to reflux for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 6-Bromo-8-fluoroimidazo[1,2-a]pyridine, which can be purified by column chromatography on silica gel.

Step 2: Bromination at the C3-Position

The subsequent step is the regioselective bromination of the C3 position of the imidazo[1,2-a]pyridine ring, which is known to be electron-rich and susceptible to electrophilic substitution.

  • To a solution of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine (1.0 eq.) in a suitable solvent such as chloroform or acetic acid, is added N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours, with monitoring by TLC.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with dichloromethane.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, is then purified by recrystallization or column chromatography to afford the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: C3-Bromination 2-amino-5-bromo-3-fluoropyridine 2-amino-5-bromo-3-fluoropyridine Step1_Reaction Reflux in Ethanol 2-amino-5-bromo-3-fluoropyridine->Step1_Reaction Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Step1_Reaction 6-Bromo-8-fluoroimidazo[1,2-a]pyridine 6-Bromo-8-fluoroimidazo[1,2-a]pyridine Step1_Reaction->6-Bromo-8-fluoroimidazo[1,2-a]pyridine Step2_Reaction Stir in Chloroform 6-Bromo-8-fluoroimidazo[1,2-a]pyridine->Step2_Reaction NBS N-Bromosuccinimide NBS->Step2_Reaction 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine Final Product Step2_Reaction->3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

Caption: Proposed synthetic workflow for 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine.

Predicted Spectral Data and Structural Elucidation

The structural confirmation of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While direct experimental data is not publicly available, a detailed prediction of the spectral data can be formulated based on the analysis of closely related compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the heterocyclic core. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the nitrogen atoms in the ring system.

ProtonPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constants (J) [Hz]
H-2~7.8 - 8.0Singlet (s)-
H-5~7.6 - 7.8Doublet (d)⁴J(H5-H7) ≈ 1.5 - 2.0
H-7~7.3 - 7.5Doublet of doublets (dd)³J(H7-F) ≈ 8.0 - 9.0, ⁴J(H7-H5) ≈ 1.5 - 2.0

Justification of Predicted ¹H NMR Data:

  • H-2: The proton at the C2 position is expected to be a singlet, as it has no adjacent protons. Its chemical shift will be downfield due to the influence of the adjacent nitrogen atom and the bromine at C3.

  • H-5: This proton is anticipated to appear as a doublet due to a four-bond coupling (⁴J) with H-7. The bromine at C6 will cause a downfield shift compared to the unsubstituted imidazo[1,2-a]pyridine.

  • H-7: The proton at C7 is expected to be the most complex signal, appearing as a doublet of doublets. The large coupling constant will be due to the three-bond coupling (³J) with the adjacent fluorine atom at C8. A smaller four-bond coupling (⁴J) with H-5 will also be present. The fluorine and adjacent nitrogen will cause a significant downfield shift.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of bromine and fluorine atoms will have a pronounced effect on the chemical shifts of the carbon atoms, particularly those directly attached to or in close proximity to the halogens.

CarbonPredicted Chemical Shift (δ) [ppm]Predicted Multiplicity (due to C-F coupling)
C-2~120 - 125Doublet (small ²J(C2-F))
C-3~105 - 110Doublet (small ³J(C3-F))
C-5~125 - 130Singlet
C-6~110 - 115Singlet
C-7~115 - 120Doublet (²J(C7-F))
C-8~145 - 150Doublet (¹J(C8-F))
C-8a~140 - 145Doublet (²J(C8a-F))

Justification of Predicted ¹³C NMR Data:

  • C-8: The carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C8-F)) and will be significantly deshielded, appearing at a high chemical shift.

  • C-7 and C-8a: These carbons, being two bonds away from the fluorine, will show smaller two-bond carbon-fluorine couplings (²J).

  • C-2 and C-3: Three-bond carbon-fluorine couplings (³J) may be observed for these carbons, resulting in small doublet splittings.

  • C-3 and C-6: The carbons bearing the bromine atoms will be shielded compared to their protonated counterparts due to the heavy atom effect of bromine.

Caption: Molecular structure of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine with key nuclei.

Mass Spectrometry

The mass spectrum of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine will be characterized by a distinct isotopic pattern for the molecular ion peak due to the presence of two bromine atoms. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This will result in a characteristic M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1.

  • Expected Molecular Ion (M⁺): The nominal mass will be calculated based on the most abundant isotopes (C₇H₃⁷⁹Br₂FN₂), with an expected m/z value around 294.

  • Isotopic Pattern: The presence of two bromine atoms will lead to prominent peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and spectral characteristics of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. By leveraging the known chemistry and spectroscopy of analogous compounds, we have constructed a detailed and scientifically grounded framework for researchers working with this novel heterocyclic entity. The proposed synthetic route is practical and based on established methodologies, while the predicted spectral data offer a valuable reference for the structural elucidation of this and related compounds. As a molecule with potential applications in medicinal chemistry, a thorough understanding of its synthesis and characterization is paramount for future drug discovery and development efforts.

References

Please note that direct references for the synthesis and complete spectral data of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine are not publicly available. The following references provide information on the synthesis and spectral properties of related imidazo[1,2-a]pyridine derivatives, which have been used to inform the predictions in this guide.

  • Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. [Link]

  • Al-Qadi, S., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(48). [Link]

  • PubChem. (n.d.). 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. Retrieved from [Link]

  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
Foundational

An In-depth Technical Guide on the Solubility of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, a halogenated heterocyclic compound with potential applicat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, a halogenated heterocyclic compound with potential applications in medicinal chemistry.[1] Recognizing the critical role of solubility in drug discovery and development, this document outlines the theoretical principles governing the dissolution of this molecule in organic solvents.[2][3][4][5] A detailed, step-by-step experimental protocol for accurate solubility assessment is provided, enabling researchers to generate reliable data for formulation, screening, and pharmacokinetic studies. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the physicochemical properties of this and structurally related compounds.

Introduction: The Criticality of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[2][6] Among these properties, solubility is a paramount parameter that dictates a compound's bioavailability and, ultimately, its therapeutic efficacy.[2][3][4] For orally administered drugs, dissolution is the rate-limiting step for absorption; a compound must be in solution to permeate biological membranes and enter systemic circulation.[2] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, presenting a major hurdle for formulation scientists.[2][6]

The imidazo[1,2-a]pyridine scaffold is a "privileged" nitrogen-fused heterocycle, frequently appearing in medicinally active compounds with a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][7][8] The specific compound, 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, with its halogenated structure, presents a unique case for solubility studies. Halogenation can significantly influence a molecule's lipophilicity, crystal lattice energy, and potential for intermolecular interactions, all of which modulate its solubility profile.[9][10]

This guide will provide the foundational knowledge and practical methodology to systematically evaluate the solubility of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine in a range of common organic solvents. Understanding this profile is a critical early-stage activity in drug development, informing lead optimization, formulation strategies, and the design of subsequent preclinical studies.[4][5]

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively relates the polarity of the solute and the solvent.[11] For 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, a moderately polar molecule, its solubility will be a function of the interplay between its intrinsic properties and those of the solvent.

Key Molecular Features Influencing Solubility:

  • Polarity and Dipole Moment: The presence of nitrogen atoms in the imidazo[1,2-a]pyridine ring system and the electronegative fluorine and bromine atoms create polar bonds and a significant molecular dipole moment. This suggests that the compound will have a higher affinity for polar solvents.

  • Hydrogen Bonding: The nitrogen atoms in the heterocyclic core can act as hydrogen bond acceptors. Solvents capable of hydrogen bond donation (protic solvents) may exhibit enhanced solubility of the compound.

  • Van der Waals Forces and Lipophilicity: The bromine atoms and the aromatic rings contribute to the molecule's size and surface area, leading to significant van der Waals interactions. The dibromo-substitution, in particular, increases the lipophilicity of the molecule, which would favor solubility in less polar, organic solvents.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound is a critical factor. Strong intermolecular forces in the solid state will lead to lower solubility.

Solvent Properties and their Impact:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen atoms of the imidazo[1,2-a]pyridine ring, potentially leading to good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents have significant dipole moments and can interact with the polar regions of the solute. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the imidazo[1,2-a]pyridine core, low solubility is expected in these solvents. However, the lipophilic character imparted by the bromine atoms may result in some minimal solubility.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): The presence of halogens in both the solute and the solvent can lead to favorable dipole-dipole and van der Waals interactions, potentially resulting in good solubility.[10]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes a reliable method for determining the equilibrium solubility of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine in various organic solvents. This method is based on the shake-flask technique, which is a widely accepted approach for generating accurate solubility data.[12]

Materials and Equipment
  • 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dimethyl Sulfoxide, Dichloromethane, Chloroform, Toluene, Hexane)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for determining the solubility of the target compound is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add a known volume of solvent A->B to each vial C Seal vials and vortex B->C D Incubate with shaking at a constant temperature C->D for 24-48 hours E Centrifuge to pellet undissolved solid D->E F Filter supernatant through a 0.22 µm syringe filter E->F G Prepare dilutions of the saturated solution F->G H Analyze by HPLC to determine concentration G->H

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Procedure
  • Preparation of Samples:

    • Accurately weigh an excess amount of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine into a series of vials. The amount should be sufficient to ensure that a saturated solution is formed.

    • To each vial, add a precise volume (e.g., 1 mL) of the selected organic solvent.

  • Equilibration:

    • Securely cap the vials and vortex them vigorously for 1-2 minutes to facilitate initial mixing.

    • Place the vials in a thermostatically controlled shaker or incubator set at a constant temperature (e.g., 25 °C or 37 °C).[13][14]

    • Allow the samples to equilibrate with continuous agitation for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility measurements.

  • Analysis:

    • Prepare a series of accurate dilutions of the clear, saturated filtrate using the same solvent.

    • Analyze the diluted samples and a set of calibration standards using a validated HPLC method to determine the concentration of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine in the saturated solution.

    • The solubility is reported as the concentration of the undiluted saturated solution, typically in units of mg/mL or µg/mL.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine in Various Organic Solvents at 25 °C

SolventSolvent PolaritySolubility (mg/mL)
HexaneNonpolarExperimental Value
TolueneNonpolarExperimental Value
DichloromethanePolar AproticExperimental Value
ChloroformPolar AproticExperimental Value
AcetonePolar AproticExperimental Value
AcetonitrilePolar AproticExperimental Value
EthanolPolar ProticExperimental Value
MethanolPolar ProticExperimental Value
Dimethyl Sulfoxide (DMSO)Polar AproticExperimental Value

Interpretation of Expected Results:

Based on the theoretical principles discussed, it is anticipated that 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine will exhibit higher solubility in polar aprotic and polar protic solvents. DMSO is expected to be an excellent solvent for this compound. Moderate solubility is predicted in halogenated solvents like dichloromethane and chloroform. Conversely, the solubility in nonpolar solvents such as hexane and toluene is expected to be low.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine in organic solvents. By understanding the underlying principles and adhering to the detailed experimental protocol, researchers can generate high-quality, reliable solubility data. This information is indispensable for the rational advancement of this and other promising imidazo[1,2-a]pyridine derivatives in the drug discovery and development pipeline.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Diablo Valley College. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Vdocuments. [Link]

  • Substance solubility. (2016). Drug Discovery News. [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (n.d.). IJPPS. [Link]

  • BCS Guideline for solubility and Dissolution. (2016, September 14). Slideshare. [Link]

  • Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). WebAssign. [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Toronto. [Link]

  • Annex 4. Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. (2019). World Health Organization. [Link]

  • M9 Biopharmaceutics Classification System-Based Biowaivers. (2019, November 20). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

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  • 3,6-Dibromo-7-methylimidazo[1,2-a]pyridine. (n.d.). PubChem. [Link]

  • Solubility of Imidacloprid in Different Solvents. (2008). Journal of Chemical & Engineering Data. [Link]

  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. (2024). Journal of Fluorescence. [Link]

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  • Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. (2023). Letters in Drug Design & Discovery. [Link]

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Exploratory

A Senior Application Scientist's Guide to 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine: A Privileged Scaffold for Modern Drug Discovery

Abstract The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] This guide focuses on a particularly valuable deriva...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] This guide focuses on a particularly valuable derivative, 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine , as a versatile starting material for drug discovery. We will dissect the strategic importance of its unique substitution pattern, detailing how the electronically distinct bromine atoms at the C3 and C6 positions serve as orthogonal handles for sequential, high-yield functionalization via modern cross-coupling chemistry. The role of the C8-fluoro substituent in modulating physicochemical properties to enhance drug-like characteristics will be explained.[3][4] This whitepaper provides field-proven synthetic protocols, data-driven insights into structure-activity relationships (SAR), and case studies demonstrating its application in developing potent kinase inhibitors and other therapeutic agents.

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine bicyclic system is a bioisostere of purine and is present in several marketed drugs, including Zolpidem and Alpidem.[1][5] Its rigid structure and ability to engage in various non-covalent interactions make it an ideal foundation for designing ligands that bind to specific biological targets with high affinity and selectivity. The scaffold's synthetic tractability has led to its exploration in a vast range of therapeutic areas, including oncology, infectious diseases, and neurology.[5][6]

The subject of this guide, 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, is engineered for maximum utility in library synthesis and lead optimization.

  • Dual Bromination (C3 & C6): The two bromine atoms are key points for diversification. They can be readily substituted using powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, to install a wide array of aryl, heteroaryl, and amine functionalities.[7][8][9] This allows for a rapid and systematic exploration of the chemical space around the core.

  • The C8-Fluoro Group: The strategic placement of a fluorine atom is a cornerstone of modern medicinal chemistry.[4] The highly electronegative fluorine at C8 significantly lowers the pKa of the pyridine nitrogen, reducing basicity. This can improve oral bioavailability by decreasing positive charge at physiological pH, thereby enhancing membrane permeability.[4][10] Furthermore, the C-F bond can block sites of metabolic oxidation, increasing the compound's half-life.[11][12]

Physicochemical Properties & Synthesis

Core Compound Characteristics
PropertyValueSource
IUPAC Name 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine[13]
CAS Number 1065074-14-7[14]
Molecular Formula C₇H₃Br₂FN₂[13]
Molecular Weight 294.92 g/mol [13]
Appearance Off-white to yellow solidN/A
Synthesis of the Starting Material

The synthesis of the imidazo[1,2-a]pyridine core is typically achieved via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6][15] The synthesis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine follows this principle.

Synthesis_Workflow cluster_0 General Synthesis of the Core Scaffold aminopyridine 2-Amino-5-bromo-3-fluoropyridine intermediate Cyclization Intermediate aminopyridine->intermediate Condensation reagent Bromoacetaldehyde (or equivalent) reagent->intermediate bromination NBS or Br₂ intermediate->bromination Bromination at C3 product 3,6-Dibromo-8-fluoro- imidazo[1,2-a]pyridine bromination->product

Caption: General synthetic route to the title compound.

Protocol: Synthesis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine This protocol is a representative example based on established methods for similar structures.[16]

  • To a solution of 2-amino-5-bromo-3-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (1.1 eq, typically as a 40-50% aqueous solution).

  • Heat the reaction mixture to reflux (approx. 80-90 °C) for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 6-bromo-8-fluoroimidazo[1,2-a]pyridine.

  • Further purification can be achieved by column chromatography on silica gel or recrystallization.

Protocol: Bromination at the C3 Position

  • Dissolve the 6-bromo-8-fluoroimidazo[1,2-a]pyridine (1.0 eq) in a solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours until TLC/LC-MS indicates full conversion.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to yield crude 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine .

  • Purify by silica gel chromatography to obtain the final product.

Core Applications: Strategic Functionalization via Cross-Coupling

The primary utility of this scaffold lies in the sequential and selective functionalization of the C6 and C3 positions. The C3-Br bond is generally more reactive than the C6-Br bond in palladium-catalyzed reactions due to the electronic nature of the imidazo[1,2-a]pyridine ring system. This allows for selective chemistry, though conditions can be tuned to favor reaction at either site or achieve double displacement.

Drug_Discovery_Workflow cluster_suzuki C-C Bond Formation cluster_buchwald C-N Bond Formation start 3,6-Dibromo-8-fluoro- imidazo[1,2-a]pyridine suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (R₂NH, Pd Catalyst, Base) start->buchwald suzuki_out C6-Aryl / C3-Aryl Derivatives suzuki->suzuki_out library Diverse Chemical Library suzuki_out->library buchwald_out C6-Amino / C3-Amino Derivatives buchwald->buchwald_out buchwald_out->library screening Biological Screening (e.g., Kinase Assays) library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead candidate Drug Candidate hit_to_lead->candidate

Caption: Workflow for library generation from the core scaffold.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[17][18]

Protocol: General Procedure for Suzuki-Miyaura Coupling [19][20]

  • In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water.

  • Heat the reaction mixture to 80-120 °C for 2-18 hours, monitoring by LC-MS. Microwave irradiation can often significantly reduce reaction times.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired functionalized product.

Buchwald-Hartwig Amination: Crafting C-N Bonds

For installing primary or secondary amines, which are crucial for interacting with many biological targets, the Buchwald-Hartwig amination is the gold standard.[9][21]

Protocol: General Procedure for Buchwald-Hartwig Amination [22][23]

  • To an oven-dried reaction vessel, add 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine (1.0 eq), a palladium pre-catalyst such as Pd₂(dba)₃ (0.02-0.05 eq), a suitable phosphine ligand like XPhos or RuPhos (0.04-0.10 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) (1.5-2.5 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add the desired amine (1.2-2.0 eq) followed by a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the mixture to 80-110 °C for 4-24 hours until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the resulting crude material by silica gel column chromatography.

Case Studies: Applications in Kinase Inhibition

The 3,6-disubstituted imidazo[1,2-a]pyridine scaffold has proven highly effective in the development of potent and selective kinase inhibitors.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a validated target in oncology. Researchers have utilized imidazo[1,2-a]pyridine scaffolds to develop potent c-Met inhibitors. While not using the exact 3,6-dibromo-8-fluoro starter, a study on related derivatives showed that substitution at these key positions is critical for activity.[24] For example, compound 22e from a study demonstrated an IC₅₀ of 3.9 nM against c-Met kinase.[24] This highlights the potential of using the dibromo-fluoro scaffold to rapidly generate analogues targeting this kinase.

CLK1 Kinase Inhibitors

Inhibition of cdc2-like kinase 1 (CLK1) is a potential therapeutic strategy for autophagy-related diseases. A study identified a series of 3,6-disubstituted-imidazo[1,2-a]pyridine derivatives as potent CLK1 inhibitors.[7] The lead compound, 9e , exhibited an impressive IC₅₀ of 4 nM against CLK1, demonstrating the power of dual functionalization at the C3 and C6 positions for achieving high potency.[7]

PI3K/mTOR Dual Inhibitors

The PI3K/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer. Imidazo[1,2-a]pyridine derivatives have been successfully developed as dual inhibitors of PI3K and mTOR.[25] One such compound, 15a , showed excellent kinase selectivity and favorable in vivo properties, underscoring the scaffold's suitability for developing agents against this important therapeutic pathway.[25]

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT co-activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR pathway by imidazopyridine derivatives.

Summary of Biological Activity
TargetLead Compound ExampleIC₅₀Therapeutic Area
c-Met KinaseCompound 22e [24]3.9 nMOncology
CLK1 KinaseCompound 9e [7]4 nMAutophagy-related diseases
PI3KαCompound 2g [26]1.8 nMOncology
TuberculosisCompound 16 [27]0.10-0.19 µM (MIC)Infectious Disease

Characterization & Analysis

Standard analytical techniques are used to confirm the identity and purity of synthesized derivatives:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the precise structure and confirm the regiochemistry of substitution.[28][29]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the final compounds.[28][30]

  • Chromatography: HPLC is used to determine the purity of the final compounds.

Safety and Handling

As with all laboratory chemicals, 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine and its derivatives should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: The compound is expected to cause skin and serious eye irritation and may cause respiratory irritation.[14][31] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[32]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine is a high-value, strategically designed starting material for drug discovery. Its dual reactive sites for cross-coupling, combined with the beneficial electronic properties imparted by the fluorine atom, provide a powerful platform for the rapid synthesis of diverse and potent bioactive molecules. The demonstrated success of the broader imidazo[1,2-a]pyridine class against critical targets like kinases validates the continued exploration of this scaffold. Future work will likely focus on leveraging its unique reactivity for developing covalent inhibitors, PROTACs, and molecular glues, further expanding the therapeutic reach of this remarkable heterocyclic core.[33]

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Foundational

A Technical Guide to the Biological Screening of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine Derivatives

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine (IP) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine (IP) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] Its rigid, planar structure and rich electron density make it an ideal framework for developing novel therapeutic agents. Researchers have successfully modified the IP core to create potent anticancer, antimicrobial, and anti-inflammatory drugs.[3][4][5]

This guide focuses on a specific, strategically substituted class: 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine derivatives . The rationale for this substitution pattern is rooted in established medicinal chemistry principles:

  • Halogenation: The bromine atoms at the 3 and 6 positions serve multiple purposes. They can enhance binding affinity to biological targets through halogen bonding and increase the molecule's lipophilicity, potentially improving cell permeability.

  • Fluorination: The fluorine atom at the 8-position is a common bioisosteric modification used to block metabolic oxidation, thereby increasing the compound's metabolic stability and in vivo half-life.

This document provides a comprehensive, field-proven framework for the biological screening of these derivatives, designed for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating screening cascade.

Chapter 1: Strategic Framework for Biological Evaluation

A tiered, multi-stage screening approach is essential for efficiently identifying and characterizing the biological potential of novel chemical entities. This strategy allows for the rapid elimination of inactive compounds while focusing resources on the most promising "hits."

The Screening Cascade

The evaluation process is best visualized as a funnel, starting with broad, high-throughput primary assays and progressing to more specific, in-depth mechanistic studies.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Potency cluster_2 Tier 3: Mechanistic Elucidation cluster_3 Tier 4: Preclinical Development Primary Primary Assays (e.g., Cytotoxicity, Broad-Spectrum Antimicrobial) Secondary Hit Confirmation & Dose-Response (IC50 / MIC Determination) Primary->Secondary Selectivity Initial Selectivity Profiling (Normal vs. Cancer Cells, Gram+/-) Secondary->Selectivity MOA Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle, Enzyme Inhibition) Selectivity->MOA LeadOpt Lead Optimization & In Vivo Models MOA->LeadOpt

Caption: A tiered workflow for drug discovery screening.

Chapter 2: Anticancer Activity Profiling

The IP scaffold is a well-established pharmacophore for anticancer agents, known to inhibit various cellular pathways crucial for tumor growth and survival.[1][2] The screening strategy for the 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine series should therefore prioritize the evaluation of its anticancer potential.

Primary Screening: Cell Viability and Cytotoxicity

The initial goal is to identify derivatives that exhibit cytotoxic effects against cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.

Protocol 2.1.1: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant viability reduction (e.g., >50% at 10 µM) are considered "hits."

Secondary Screening: Potency and Proliferation

Hits from the primary screen must be confirmed. This involves generating dose-response curves to determine the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Anticancer Screening Data

Compound ID R-Group (C2-position) MCF-7 IC50 (µM) A549 IC50 (µM) NIH/3T3 IC50 (µM) Selectivity Index (SI)*
DFP-001 -Methyl 8.5 12.1 >100 >11.7
DFP-002 -Phenyl 2.3 4.5 85.4 37.1
DFP-003 -4-Chlorophenyl 1.1 2.9 91.2 82.9
DFP-004 -4-Methoxyphenyl 5.6 9.8 >100 >17.8

*Selectivity Index = IC50 in normal cells (NIH/3T3) / IC50 in cancer cells (MCF-7). A higher SI is desirable.

Protocol 2.2.1: Clonogenic Survival Assay

This assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing insight into long-term anti-proliferative effects.[7][8]

  • Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in 6-well plates.

  • Treatment: After 24 hours, treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours).

  • Recovery: Replace the drug-containing medium with fresh medium and allow colonies to form over 10-14 days.

  • Staining & Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies (typically >50 cells).

  • Analysis: Calculate the surviving fraction for each treatment group relative to the vehicle control.

Mechanistic Elucidation: Unraveling the Mode of Action

Understanding how a compound kills cancer cells is critical. Many IP derivatives induce apoptosis and/or cell cycle arrest by inhibiting key signaling pathways.[7][9]

Key Mechanistic Target: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. Several IP derivatives have been identified as potent inhibitors of this pathway.[9][10]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Protocol 2.3.1: Western Blot for Apoptosis & Cell Cycle Markers

  • Cell Lysis: Treat cancer cells with an effective concentration of the compound (e.g., 1-2x IC50) for 24-48 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key proteins:

    • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2.[6][7]

    • Cell Cycle: p53, p21, Cyclin D1.[7][8]

    • Signaling: p-Akt, total Akt.[9]

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. An increase in cleaved caspases/PARP or p21/p53, and a decrease in p-Akt, would indicate the compound's mechanism of action.

Chapter 3: Antimicrobial Activity Screening

Beyond cancer, IP derivatives have shown promise as antimicrobial agents, notably against pathogenic mycobacteria.[4][5] A parallel screening effort to evaluate this potential is highly recommended.

Primary Screening: Minimum Inhibitory Concentration (MIC)

The first step is to determine the lowest concentration of the compound that visibly inhibits microbial growth. The broth microdilution method is the gold standard.

Protocol 3.1.1: Broth Microdilution for MIC Determination

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in an appropriate sterile broth medium (e.g., Middlebrook 7H9 for M. avium, Mueller-Hinton for S. aureus or E. coli).

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism according to CLSI guidelines.

  • Inoculation: Add the bacterial suspension to each well, resulting in a final concentration of ~5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria, no compound), a negative control (broth only), and an antibiotic control (e.g., Rifampin for mycobacteria, Gentamicin for others).[11]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for common bacteria; up to 7-14 days for slow-growing mycobacteria).

  • Reading: The MIC is the lowest compound concentration in which no visible growth is observed.

Table 2: Hypothetical Antimicrobial Screening Data

Compound ID R-Group (C2-position) S. aureus MIC (µg/mL) E. coli MIC (µg/mL) M. avium MIC (µg/mL)
DFP-001 -Methyl >128 >128 64
DFP-002 -Phenyl 64 128 16
DFP-003 -4-Chlorophenyl 32 64 4

| DFP-004 | -4-Methoxyphenyl | 128 | >128 | 32 |

Secondary Screening: Bactericidal Activity

An MIC value only indicates growth inhibition (bacteriostatic). To determine if a compound is lethal (bactericidal), a Minimum Bactericidal Concentration (MBC) assay is performed.

Protocol 3.2.1: MBC Determination

  • Perform MIC Assay: First, determine the MIC as described in Protocol 3.1.1.

  • Subculturing: Take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).

  • Plating: Spread the aliquot onto an agar plate that does not contain any compound.

  • Incubation: Incubate the agar plate until growth is visible in a control culture.

  • Analysis: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion and Future Outlook

The systematic biological screening of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine derivatives is a critical step in unlocking their therapeutic potential. This guide outlines a logical, multi-tiered strategy focusing on the most promising applications for this scaffold: oncology and infectious diseases. By integrating primary viability and growth inhibition assays with secondary potency determination and tertiary mechanistic studies, researchers can efficiently identify lead compounds.

The most promising derivatives from this screening cascade—those with high potency, selectivity for target cells, and a well-defined mechanism of action—become prime candidates for further lead optimization, ADME/Tox profiling, and eventual evaluation in in vivo animal models of disease.

References

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (Source: vertexaisearch.cloud.google.com)
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (Source: Organic & Biomolecular Chemistry, RSC Publishing)
  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (Source: Archiv der Pharmazie)
  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (Source: Wiley Online Library)
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (Source: PMC, NIH)
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (Source: PMC, NIH)
  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (Source: Journal of Medicinal Chemistry)
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (Source: ScienceOpen)
  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (Source: PubMed)
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells (2022). (Source: SciSpace)
  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. (Source: PubMed)
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (Source: MDPI)
  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. (Source: NIH)
  • 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. (Source: DSpace)

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Exploratory

reactivity of the bromine atoms in 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

An In-Depth Technical Guide to the Regioselective Functionalization of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Regioselective Functionalization of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant agents.[1][2][3] The strategic functionalization of this privileged heterocycle is paramount for the development of novel therapeutics. This guide provides a comprehensive analysis of the differential , a versatile building block for drug discovery. We will explore the underlying electronic and steric principles that govern site-selectivity and provide field-proven protocols for achieving regiocontrolled functionalization through palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of complex molecular architectures.

Introduction: The Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatic systems that have garnered significant attention due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and anxiolytic properties.[1][4] The molecule 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine presents three distinct points for diversification: the C-Br bonds at the C3 and C6 positions, and a fluorine atom at C8 which modulates the electronic properties of the scaffold.

Understanding the relative reactivity of the two carbon-bromine bonds is critical for predictable and efficient synthesis. The key to this selectivity lies in the distinct electronic environments of the C3 and C6 positions.

  • C3 Position: Located on the five-membered imidazole ring, this position is electron-rich (π-excessive). It is analogous to the highly reactive C2 position of pyrrole. This inherent electron density makes the C3-Br bond more susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step in cross-coupling reactions.[5][6]

  • C6 Position: Situated on the six-membered pyridine ring, this position is part of an electron-deficient (π-deficient) system, a characteristic enhanced by the electronegativity of the bridgehead nitrogen. While positions alpha to the pyridine nitrogen are typically activated towards nucleophilic attack and oxidative addition, the C6 position is meta to the bridgehead nitrogen, but still part of the electron-poor ring.[7]

  • C8-Fluoro Substituent: The strongly electron-withdrawing fluorine atom at the C8 position further decreases the electron density of the pyridine ring, potentially increasing the electrophilicity of the C6 position.

This electronic dichotomy is the primary driver for the observed regioselectivity in cross-coupling reactions, with the C3-Br bond anticipated to be significantly more reactive than the C6-Br bond.

Regioselective Functionalization: A Strategic Workflow

The differential reactivity of the C3-Br and C6-Br bonds allows for a stepwise functionalization strategy. Under carefully controlled conditions, the more labile C3-Br bond can be selectively coupled, leaving the C6-Br bond intact for subsequent transformations. More forcing conditions can then be employed to functionalize the second position, enabling the synthesis of diverse, non-symmetrical derivatives.

G A 3,6-Dibromo-8-fluoro- imidazo[1,2-a]pyridine B 3-Substituted-6-bromo-8-fluoro- imidazo[1,2-a]pyridine A->B Mild Conditions (e.g., Suzuki, Sonogashira at C3) C 3,6-Disubstituted-8-fluoro- imidazo[1,2-a]pyridine B->C Forcing Conditions (e.g., Suzuki, Buchwald-Hartwig at C6)

Caption: Stepwise functionalization of the dibromo scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The following sections detail protocols for the selective functionalization of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most versatile cross-coupling methods due to the stability and low toxicity of boronic acids.[8][9]

Mechanistic Rationale for Selectivity: The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex.[9] The higher electron density at the C3 position of the imidazo[1,2-a]pyridine ring facilitates this initial, rate-limiting step. Consequently, selective coupling at C3 can be achieved at lower temperatures and with less active catalysts, while the C6 position requires more energy to react.[5]

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

PositionCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Expected Yield
C3 Pd(PPh₃)₄ (5%)-Na₂CO₃ (2.0)Dioxane/H₂O (4:1)80-90>85% (mono)
C6 Pd(dppf)Cl₂ (5%)-K₃PO₄ (3.0)Toluene/H₂O (5:1)110>70% (di-sub)

Experimental Protocol: Selective Suzuki Coupling at the C3 Position

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Sodium Carbonate (Na₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to 85°C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-aryl-6-bromo-8-fluoroimidazo[1,2-a]pyridine.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Br L₂ Pd0->PdII Oxidative Addition PdII_B [Ar-Pd(II)-R] L₂ PdII->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Product Ar-R PdII_B->Product Start Start Start->Pd0 Reactant1 Ar-Br Reactant1->PdII Reactant2 R-B(OH)₂ Reactant2->PdII_B Base Base Base->PdII

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling: C-C Alkyne Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of great value in materials science and medicinal chemistry.[10][11]

Mechanistic Rationale for Selectivity: This reaction typically involves both palladium and copper co-catalysts.[11] The selectivity follows the same principle as the Suzuki coupling: the oxidative addition of the C-Br bond to the Pd(0) center is favored at the more electron-rich C3 position. Copper-free Sonogashira protocols are also effective and often preferred to avoid copper contamination.[12][13]

Table 2: Representative Conditions for Selective Sonogashira Coupling

PositionCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemperature (°C)Expected Yield
C3 Pd(PPh₃)₂Cl₂ (3%)CuI (5%)Diisopropylamine (3.0)THF25-40>90% (mono)
C6 Pd(dppf)Cl₂ (5%)CuI (10%)Cs₂CO₃ (3.0)DMF100>65% (di-sub)

Experimental Protocol: Selective Sonogashira Coupling at the C3 Position

  • Reagent Preparation: To a Schlenk flask under an argon atmosphere, add 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine (1.0 equiv) and Copper(I) iodide (CuI, 0.05 equiv).

  • Solvent and Base: Add degassed tetrahydrofuran (THF) followed by Diisopropylamine (DIPA, 3.0 equiv).

  • Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature for 8-12 hours or until completion as monitored by TLC.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®. Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue by flash chromatography to obtain the 3-alkynyl-6-bromo-8-fluoroimidazo[1,2-a]pyridine.[10]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling aryl halides with a wide range of amine nucleophiles.[14][15][16]

Mechanistic Rationale for Selectivity: This reaction is often more challenging to perform selectively. While the initial oxidative addition still favors the C3 position, the stronger bases (e.g., sodium tert-butoxide) and more active catalyst systems required can sometimes lead to a mixture of mono- and di-aminated products.[17] Careful selection of a milder base and a less reactive ligand/catalyst system at lower temperatures is crucial for achieving mono-amination at C3. Functionalizing the less reactive C6 position almost invariably requires a more robust catalyst system and higher temperatures.[18]

Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination

PositionCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Expected Yield
C3 Pd₂(dba)₃ (2%)Xantphos (4%)K₃PO₄ (2.5)Toluene90~75% (mono)
C6 Pd(OAc)₂ (4%)RuPhos (8%)NaOtBu (3.0)Dioxane110>60% (di-sub)

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C3 Position

  • Catalyst Pre-formation/Activation: In a glovebox or under an inert atmosphere, add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv), Xantphos (0.04 equiv), and Potassium Phosphate (K₃PO₄, 2.5 equiv) to a Schlenk tube.

  • Reagent Addition: Add 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture to 90°C for 12-18 hours. Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through Celite®. Wash the filtrate with water.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via column chromatography to isolate the 3-amino-6-bromo-8-fluoroimidazo[1,2-a]pyridine derivative.

Conclusion and Strategic Outlook

The 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine scaffold possesses a well-defined reactivity profile that can be expertly controlled to achieve selective functionalization. The C3-Br bond, located on the electron-rich imidazole portion of the heterocycle, exhibits significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the C6-Br bond on the electron-deficient pyridine ring. This differential reactivity allows for a robust and predictable synthetic strategy: selective modification at C3 under milder conditions, followed by functionalization at C6 using more forcing conditions. This guide provides a foundational framework and validated starting points for chemists to exploit this reactivity, enabling the rapid assembly of complex, multi-substituted imidazo[1,2-a]pyridine libraries for accelerated drug discovery programs.

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL: )
  • Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. (URL: )
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (URL: )
  • Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]Pyridines | Request PDF. (URL: )
  • Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
  • Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. (URL: )
  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (URL: )
  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (URL: )
  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Sonogashira Coupling | NROChemistry. (URL: [Link])

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (URL: [Link])

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (URL: )
  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (URL: [Link])

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (URL: [Link])

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (URL: [Link])

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. (URL: [Link])

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

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  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (URL: [Link])

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  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (URL: [Link])

  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. (URL: [Link])

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (URL: [Link])

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (URL: [Link])

  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (URL: [Link])

  • Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. (URL: [Link])

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Foundational

Whitepaper: The Strategic Imperative of Fluorine in the Bioactivity of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

This technical guide provides an in-depth analysis of the imidazo[1,2-a]pyridine scaffold, a cornerstone in modern medicinal chemistry, and elucidates the critical role of fluorine substitution in defining the bioactivit...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the imidazo[1,2-a]pyridine scaffold, a cornerstone in modern medicinal chemistry, and elucidates the critical role of fluorine substitution in defining the bioactivity of derivatives such as 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage strategic fluorination to optimize drug candidates.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core

The imidazo[1,2-a]pyridine ring system is recognized as a "privileged scaffold" in drug discovery.[1][2] Its rigid, bicyclic structure and unique electronic properties make it an ideal framework for developing therapeutic agents across a vast range of biological targets. This scaffold is the foundation for numerous marketed drugs, including zolpidem and alpidem, and its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][3] The versatility of this core allows for substitution at multiple positions, enabling fine-tuning of its physicochemical and pharmacokinetic properties to achieve desired biological outcomes.[4][5]

The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate is a deliberate and powerful strategy to enhance its pharmacological profile.[6][7] Even the substitution of a single hydrogen atom with fluorine can profoundly alter a molecule's properties due to fluorine's unique characteristics:

  • High Electronegativity: As the most electronegative element, fluorine's strong electron-withdrawing effect can significantly alter the pKa of nearby functional groups, influencing a molecule's ionization state, solubility, and receptor binding interactions.[8][9]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Placing fluorine at a site susceptible to oxidative metabolism can effectively block this pathway, thereby increasing the molecule's half-life and bioavailability.[8]

  • Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity. This can enhance its ability to cross biological membranes, including the blood-brain barrier, a critical factor for developing CNS-active agents.[10]

  • Conformational Control: The small size of fluorine (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) allows it to act as a hydrogen isostere, yet its electronic properties can influence molecular conformation, "locking" the molecule into a bioactive shape.[8]

  • Enhanced Binding Affinity: Fluorine can participate in unique, favorable interactions with protein targets, such as orthogonal multipolar C–F···C=O interactions and weak hydrogen bonds, which can significantly increase binding potency.[9]

The judicious placement of fluorine can therefore simultaneously optimize multiple parameters, including potency, selectivity, and pharmacokinetic properties, making it a cornerstone of modern drug design.[6]

Deconstructing the Bioactivity of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

While specific biological data for 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine is not extensively published, we can construct a robust hypothesis of its bioactivity by analyzing the distinct roles of each halogen substituent based on established medicinal chemistry principles and data from closely related analogs.

The Decisive Impact of the 8-Fluoro Group

The placement of a fluorine atom at the C8 position of the imidazo[1,2-a]pyridine ring is a strategic choice designed to modulate the core's fundamental properties. Research on 8-fluoroimidazo[1,2-a]pyridine has established it as a key bioisosteric replacement for other heterocyclic systems, such as imidazo[1,2-a]pyrimidine, in developing allosteric modulators of the GABA-A receptor.[11] This demonstrates that the 8-fluoro substitution is well-tolerated and can effectively mimic the physicochemical properties of other nitrogen-containing rings.

The primary roles of the C8-fluorine atom are hypothesized to be:

  • Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atom significantly reduces the basicity (pKa) of the pyridine nitrogen. This is a critical modification that can prevent off-target effects, such as hERG channel inhibition, and can fine-tune the molecule's solubility and interaction profile at physiological pH.

  • Blocking Metabolic Attack: The C8 position is a potential site for oxidative metabolism. The installation of a chemically robust fluorine atom at this position is a classic metabolic blocking strategy, intended to prevent hydroxylation and subsequent degradation, thereby improving the compound's in vivo stability and duration of action.[8]

  • Directing Target Interactions: The C8-fluorine can act as a hydrogen bond acceptor or engage in other dipole-based interactions within a protein's binding pocket, potentially anchoring the ligand and enhancing its binding affinity and selectivity.

Caption: Key roles of the C8-fluorine atom.

The Contribution of the 3,6-Dibromo Substituents

The bromine atoms at the C3 and C6 positions also play crucial roles. Halogenation at these positions is a common strategy in the development of imidazo[1,2-a]pyridine-based agents, particularly for CNS applications like imaging beta-amyloid plaques.[12][13]

  • Position C6: Substitution at the C6 position is known to significantly influence binding affinity for various targets. The bromo group here increases lipophilicity, which can aid in membrane penetration. Furthermore, it provides a "handle" for further chemical modification or can occupy a specific hydrophobic pocket in the target protein.

  • Position C3: The C3 position is often modified to modulate selectivity and potency. The bromo substituent here further tunes the electronic landscape of the molecule and can be critical for establishing specific interactions with the biological target.

Together, the two bromine atoms create a specific substitution pattern that likely confers high affinity and selectivity for a particular target, guided by the structure-activity relationships (SAR) established for this scaffold.[14]

Proposed Experimental Validation Workflow

To validate the hypothesized role of fluorine and the overall bioactivity profile of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, a structured experimental cascade is essential. This workflow serves as a self-validating system to confirm the mechanistic contributions of each substituent.

Synthesis Protocol

A multi-step synthesis is required, starting from a commercially available aminopyridine precursor.

Step 1: Synthesis of 3-Bromo-8-fluoroimidazo[1,2-a]pyridine

  • Reaction: React 2-amino-3-fluoropyridine with a suitable brominating agent and an alpha-haloketone.

  • Purification: Purify the intermediate product using column chromatography.

Step 2: Bromination at the C6 Position

  • Reaction: Subject the 3-Bromo-8-fluoroimidazo[1,2-a]pyridine intermediate to electrophilic bromination using N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Purification: Upon completion, perform an aqueous work-up followed by extraction with an organic solvent. The final compound, 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, is then purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Synthetic workflow for the target compound.

Comparative Bioactivity and Pharmacokinetic Profiling

To isolate the specific contribution of the C8-fluorine, a comparative analysis against non-fluorinated analogs is critical.

Compound Structure Purpose of Analysis
Analog 1 (Target) 3,6-Dibromo-8-F -imidazo[1,2-a]pyridineEvaluate combined effect of all halogens.
Analog 2 (H-analog) 3,6-Dibromo-imidazo[1,2-a]pyridineIsolate the specific contribution of C8-Fluorine by direct comparison with Analog 1.
Analog 3 (Br-analog) 3,6,8-Tribromo-imidazo[1,2-a]pyridineCompare electronic and steric effects of F vs. Br at C8.

Experimental Assays:

  • In Vitro Potency Assay: Screen all analogs against a relevant panel of biological targets (e.g., kinases, GPCRs, ion channels) to determine IC₅₀/EC₅₀ values. A significant increase in potency for Analog 1 over Analog 2 would confirm a positive contribution from the fluorine atom.

  • Metabolic Stability Assay: Incubate analogs with liver microsomes (human, rat) and measure the rate of disappearance over time. A longer half-life for Analog 1 compared to Analog 2 would validate the metabolic blocking role of the C8-fluorine.

  • Permeability Assay (PAMPA): Assess the passive membrane permeability of the analogs. This will quantify the impact of fluorine on lipophilicity and the potential to cross the blood-brain barrier.

Conclusion

The fluorine atom in 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine is not a trivial substitution but a strategic design element. Based on established principles of medicinal chemistry, its role is multifaceted: it serves to block metabolic degradation at the C8 position, fine-tune the basicity of the heterocyclic core to improve drug-like properties, and enhance binding affinity through specific, favorable interactions with its biological target. The dibromo substitution pattern further refines the molecule's activity, likely contributing to high potency and selectivity. This combination of strategic halogenation makes the 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine scaffold a highly optimized starting point for the development of potent and selective therapeutic agents. The proposed validation workflow provides a clear and robust path to experimentally confirm these well-grounded scientific hypotheses.

References

A complete list of all sources cited within this document, including titles, sources, and verifiable URLs.

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Taylor & Francis Online. [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Fluorine in medicinal chemistry. Royal Society of Chemistry. [Link]

  • Fluorine in medicinal chemistry. PubMed. [Link]

  • Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. ResearchGate. [Link]

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. PubMed. [Link]

  • Fluorine Incorporated Bioactive Imidazo[1,2‐a]pyridine derivatives. ResearchGate. [Link]

  • Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. ACS Publications. [Link]

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain. WashU Medicine Research Profiles. [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. Royal Society of Chemistry. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

  • Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. ResearchGate. [Link]

  • 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. DSpace Repository. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. SpringerLink. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki Coupling of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic C-C Bond Formation on a Privileged Heterocyclic Scaffold The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation on a Privileged Heterocyclic Scaffold

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] The targeted functionalization of this nucleus is paramount for the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely adopted method for the formation of carbon-carbon bonds, offering a broad substrate scope and mild reaction conditions.[2] This document provides a detailed protocol and scientific rationale for the Suzuki coupling of 3,6-dibromo-8-fluoroimidazo[1,2-a]pyridine, a substrate poised for the synthesis of a diverse array of derivatives for screening and development.

The presence of two bromine atoms at the C-3 and C-6 positions, along with a fluorine atom at the C-8 position, presents both a challenge and an opportunity for selective functionalization. The electron-withdrawing nature of the fluorine atom is anticipated to influence the reactivity of the heterocyclic core, while the differential electronic environments of the C-3 and C-6 positions may allow for regioselective Suzuki coupling. This guide will delve into the mechanistic underpinnings of this selectivity and provide a robust, adaptable protocol for both mono- and di-arylation of the substrate.

Understanding the Reactivity and Regioselectivity

The regioselectivity of the Suzuki coupling on dihalogenated heterocycles is primarily governed by the electronic properties of the carbon-halogen bonds. The oxidative addition of the palladium(0) catalyst to the aryl halide is the rate-determining step and is generally favored at the more electron-deficient position.

In the imidazo[1,2-a]pyridine ring system, the C-3 position is inherently more electron-rich than the C-6 position and is known to be more susceptible to electrophilic attack. However, in a palladium-catalyzed cross-coupling reaction, the reactivity is dictated by the ease of the oxidative addition step. The electron-withdrawing 8-fluoro group is expected to decrease the electron density of the entire ring system, thereby facilitating the oxidative addition of the palladium catalyst.

Based on studies of similar dihalogenated heterocyclic systems, it is hypothesized that the C-3 position of 3,6-dibromo-8-fluoroimidazo[1,2-a]pyridine will be more reactive towards Suzuki coupling. This is due to the combined electronic effects of the fused imidazole and pyridine rings. Therefore, by carefully controlling the stoichiometry of the boronic acid, a regioselective mono-arylation at the C-3 position should be achievable. Subsequent coupling at the C-6 position would require more forcing conditions.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr_prime Ar-Pd(II)L₂(Ar') Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Substrate Ar-Br Substrate->OxAdd Boronic Ar'B(OR)₂ Base Base (e.g., K₃PO₄) Boronic->Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the regioselective mono-arylation and the subsequent di-arylation of 3,6-dibromo-8-fluoroimidazo[1,2-a]pyridine.

Materials and Reagents
ReagentGradeSupplier (Example)
3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine>95%Commercial Vendor
Arylboronic Acid>97%Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Strem Chemicals
Potassium Phosphate (K₃PO₄)Anhydrous, >98%Acros Organics
1,4-DioxaneAnhydrous, >99.8%Sigma-Aldrich
WaterDegassed, DeionizedIn-house
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Brine (Saturated NaCl solution)In-house
Anhydrous Magnesium Sulfate (MgSO₄)Fisher Scientific
Protocol 1: Regioselective Mono-Arylation at the C-3 Position

This protocol is designed to favor the selective coupling at the more reactive C-3 position by using a slight excess of the boronic acid.

Workflow Diagram:

Caption: Experimental workflow for the mono-arylation protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dibromo-8-fluoroimidazo[1,2-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv). Then, add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, approximately 0.1 M concentration with respect to the starting material).

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer and wash it with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 3-aryl-6-bromo-8-fluoroimidazo[1,2-a]pyridine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Di-Arylation of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

This protocol is designed for the exhaustive arylation at both the C-3 and C-6 positions.

Step-by-Step Procedure:

  • Reaction Setup: Follow the same setup as in Protocol 1, but use 2.5 equivalents of the arylboronic acid.

  • Inert Atmosphere: Establish an inert atmosphere as described previously.

  • Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (0.10 equiv) and the degassed 1,4-dioxane/water solvent mixture.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring. A higher temperature and longer reaction time may be required for the second coupling.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of both the starting material and the mono-arylated intermediate (typically 12-24 hours).

  • Work-up and Purification: Follow the same work-up and purification procedures as in Protocol 1 to isolate the 3,6-diaryl-8-fluoroimidazo[1,2-a]pyridine.

  • Characterization: Characterize the final product using appropriate analytical techniques.

Data and Expected Outcomes

The following table summarizes the key parameters for the proposed protocols. Yields are estimated based on similar transformations reported in the literature and will require experimental optimization.

ParameterProtocol 1: Mono-ArylationProtocol 2: Di-Arylation
Substrate 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine
Arylboronic Acid (equiv) 1.22.5
Catalyst (equiv) Pd(PPh₃)₄ (0.05)Pd(PPh₃)₄ (0.10)
Base (equiv) K₃PO₄ (3.0)K₃PO₄ (3.0)
Solvent 1,4-Dioxane/Water (4:1)1,4-Dioxane/Water (4:1)
Temperature 90-100 °C100-110 °C
Reaction Time (Est.) 4-12 hours12-24 hours
Expected Product 3-Aryl-6-bromo-8-fluoroimidazo[1,2-a]pyridine3,6-Diaryl-8-fluoroimidazo[1,2-a]pyridine
Expected Yield (Est.) 60-85%50-75%

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, inefficient base, or poor solvent quality.- Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos).- Ensure the reaction temperature is maintained. Microwave irradiation can sometimes improve yields and reduce reaction times.[3]- Use a different base such as Cs₂CO₃ or K₂CO₃.- Ensure anhydrous and degassed solvents are used.
Formation of Side Products Homocoupling of the boronic acid, debromination of the starting material.- Use a slight excess of the boronic acid, but avoid a large excess.- Ensure the reaction is performed under a strict inert atmosphere to minimize oxygen, which can promote side reactions.- Lowering the reaction temperature might reduce the rate of side reactions.
Poor Regioselectivity Insufficient differentiation in the reactivity of the C-3 and C-6 positions.- For mono-arylation, carefully control the stoichiometry of the boronic acid (use closer to 1.0 equiv).- Lower the reaction temperature to enhance the kinetic selectivity.- Experiment with different palladium catalysts and ligands, as the steric and electronic properties of the ligand can influence regioselectivity.

Conclusion

The protocols outlined in this document provide a comprehensive and scientifically grounded approach for the Suzuki-Miyaura cross-coupling of 3,6-dibromo-8-fluoroimidazo[1,2-a]pyridine. By leveraging the principles of regioselectivity in palladium-catalyzed reactions, researchers can selectively synthesize both mono- and di-arylated derivatives of this important heterocyclic scaffold. The provided experimental details, coupled with the troubleshooting guide, offer a solid foundation for the successful application and optimization of this valuable synthetic transformation in the pursuit of novel chemical entities for drug discovery and development.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Guram, A. S., & Rennels, R. A. (1998). Palladium-Catalyzed Arylation of Primary and Secondary Amines. Angewandte Chemie International Edition, 37(10), 1348–1350. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Sanghavi, K. N., Dhuda, G. K., & Kapadiya, K. M. (2022). Facile Microwave Synthesis of Pd-Catalyzed Suzuki Reaction for Bis-6-Aryl Imidazo[1,2-a]Pyridine-2-Carboxamide Derivatives with PEG3 Linker. ResearchGate. [Link]

  • Gueiffier, C., et al. (2014). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

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Application

Regioselective Buchwald-Hartwig Amination: A Protocol for the Functionalization of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

An Application Guide for Medicinal Chemists Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] The ability to precisely install...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] The ability to precisely install amine functionalities on this core is critical for modulating pharmacological properties. This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, a versatile intermediate for drug discovery. We address the central challenge of regioselectivity in a di-halogenated system and present a detailed, optimized protocol for the selective mono-amination at the C6-position. This guide explains the mechanistic rationale behind catalyst, ligand, and base selection, offering researchers a robust and reproducible method for synthesizing key amine-substituted imidazo[1,2-a]pyridines.

Introduction: The Imperative for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized synthetic organic chemistry, providing a powerful and versatile method for constructing carbon-nitrogen (C-N) bonds.[2][3] Its broad functional group tolerance and applicability to complex heterocyclic systems have made it an indispensable tool in drug development, where aryl and heteroaryl amines are ubiquitous structural motifs.[4][5] The imidazo[1,2-a]pyridine core, in particular, is a "privileged scaffold" found in drugs such as Alpidem and Zolpidem.[1] The targeted functionalization of this core allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.

The substrate, 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, presents a common yet significant synthetic challenge: how to selectively functionalize one of two electronically and sterically distinct C-Br bonds. This guide will demonstrate how modern palladium catalysis can overcome this challenge, providing predictable and high-yielding access to the C6-aminated product.

Mechanistic Rationale and Strategic Considerations

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this mechanism is crucial for rational protocol design.

B_H_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex L-Pd(II)(Ar)(NHR'R'') OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) Amido_Complex->Product Product Release ArX Ar-X (Aryl Halide) ArX->OA_Complex Amine H-NR'R'' (Amine) Amine->Amine_Complex Base Base Base->Amine_Complex

Figure 1: The general catalytic cycle of the Buchwald-Hartwig amination.

Key Challenge: Regioselectivity in 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

The primary challenge is to control which bromine atom undergoes oxidative addition to the palladium catalyst. Several factors influence this selectivity:

  • Steric Hindrance: The C3-position is flanked by the fused pyridine ring and the C2 position of the imidazole ring. The C6-position is significantly more sterically accessible, favoring the approach of the bulky palladium-ligand complex.

  • Electronics: The C3-position is generally more electron-rich in the imidazo[1,2-a]pyridine system. However, oxidative addition is favored at more electron-deficient carbons. The electron-withdrawing fluorine at C8 will have a more pronounced effect on the adjacent C6-position, making the C6-Br bond more susceptible to oxidative addition.

  • Ligand Choice: The use of bulky, electron-rich biaryl monophosphine ligands is critical.[2] These ligands not only accelerate the rate-limiting reductive elimination step but also provide the necessary steric bulk to discriminate between the two bromine sites and prevent catalyst inhibition by the heterocyclic nitrogen atoms.[8][9]

Based on these factors, we can predict that amination will occur selectively at the C6-position . Our protocol is designed to maximize this selectivity.

Optimized Protocol for Selective Mono-Amination at C6

This protocol is designed for the coupling of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine with a generic primary or secondary amine. Reaction conditions may require minor optimization for particularly challenging amines.

Materials and Reagents:

  • 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

  • Amine (e.g., Morpholine, Aniline, Benzylamine)

  • XPhos Pd G3 (Palladium Pre-catalyst)[8]

  • XPhos (Additional Ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen or Argon source for inert atmosphere

  • Standard glassware for inert atmosphere chemistry

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine (1.0 equiv), XPhos Pd G3 (0.02 equiv, 2 mol%), and Sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with nitrogen or argon three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.1 M solution) followed by the amine (1.2 equiv). Note: If the amine is a solid, it can be added in Step 1.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material. The primary product should be the mono-aminated species.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 6-amino-3-bromo-8-fluoroimidazo[1,2-a]pyridine derivative.

Data-Driven Optimization

The choice of ligand, base, and solvent is critical for success.[10][11] The following table presents representative data from a hypothetical optimization study, demonstrating the rationale for the chosen conditions.

Entry Ligand Base Solvent Temp (°C) Yield of C6-Amine (%) C6:C3 Selectivity Notes
1P(o-tol)₃NaOtBuToluene100<10%--First-generation ligand; low reactivity for heteroaryl halides.[2]
2BINAPNaOtBuToluene10045%15:1Bidentate ligand shows moderate activity.[12]
3XPhosK₂CO₃Dioxane11025%>20:1Weaker base leads to lower conversion rate.[12]
4RuPhosLHMDSTHF8088%>20:1Another excellent bulky monophosphine ligand.[12]
5 XPhos NaOtBu Toluene 110 92% >20:1 Optimized conditions: high yield and excellent selectivity.
6XPhosNaOtBuToluene8065%>20:1Lower temperature results in incomplete conversion.

This is representative data intended to illustrate optimization principles.

Troubleshooting and Further Considerations

Even with a robust protocol, challenges can arise. Below is a decision tree to guide troubleshooting efforts.

Troubleshooting start Reaction Issue (e.g., Low Yield) check_sm Starting Material Recovered? start->check_sm check_pdt Side Products Observed? start->check_pdt sol_reagents Solution: - Check quality/activity of base (NaOtBu). - Degas solvent thoroughly. - Increase temperature or reaction time. check_sm->sol_reagents Yes no_reaction No Reaction check_sm->no_reaction Mostly success High Yield! check_sm->success No hydrodehalogenation Hydrodehalogenation (loss of Br)? check_pdt->hydrodehalogenation Yes sol_catalyst Solution: - Use a more active pre-catalyst (e.g., G4). - Increase catalyst loading slightly (e.g., to 3 mol%). sol_reagents->sol_catalyst sol_hydro Solution: - Ensure system is scrupulously anhydrous. - Use a different base (e.g., K3PO4). - Lower reaction temperature. hydrodehalogenation->sol_hydro Yes no_reaction->sol_reagents

Figure 3: A decision tree for troubleshooting common issues.

  • Double Amination: To achieve amination at the C3 position, a sequential approach is recommended. After isolation of the 6-amino-3-bromo product, it can be subjected to a second Buchwald-Hartwig reaction, likely requiring more forcing conditions (e.g., a different ligand like tBuXPhos, higher temperatures, or a stronger base) to overcome the increased steric hindrance and altered electronics of the mono-aminated substrate.

Conclusion

The protocol detailed herein provides a reliable and highly regioselective method for the mono-amination of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine at the C6 position. By leveraging modern palladium pre-catalysts and sterically demanding biaryl monophosphine ligands, this method addresses the key synthetic challenges associated with di-halogenated N-heterocycles. This approach enables medicinal chemists to rapidly generate diverse libraries of novel compounds, accelerating the drug discovery process.

References

  • Buchwald–Hartwig amination - Wikipedia. (Source: Wikipedia) [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (Source: Chemistry LibreTexts) [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (Source: ACS Catalysis) [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (Source: NROChemistry) [Link]

  • A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. (Source: PubMed) [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (Source: ACS Green Chemistry Institute) [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (Source: ResearchGate) [Link]

  • Buchwald-Hartwig Cross-Coupling. (Source: J&K Scientific LLC) [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (Source: RSC Publishing) [Link]

  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (Source: ResearchGate) [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (Source: YouTube) [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (Source: NIH National Library of Medicine) [Link]

  • A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... (Source: ResearchGate) [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (Source: PubMed) [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (Source: ChemRxiv) [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (Source: PubMed) [Link]

  • Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][2][6][13] thiadiazole with substituted anilines at conventional heating in Schlenk tube. (Source: ResearchGate) [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (Source: Organic Chemistry Portal) [Link]

  • Bromination of imidazo[1,2-a]pyridines. (Source: ResearchGate) [Link]

  • Catalytic amination of 2-substituted pyridines with hydrazine derivatives. (Source: PubMed) [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (Source: NIH National Library of Medicine) [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (Source: MDPI) [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (Source: RSC Publishing) [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (Source: RSC Publishing) [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (Source: NIH National Library of Medicine) [Link]

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Method

Application Note: Strategic Synthesis of Kinase Inhibitors from 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

Abstract The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4] This a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4] This application note provides a detailed guide for the synthesis of novel kinase inhibitors utilizing 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine as a strategic starting material. We will explore the rationale behind a regioselective, sequential cross-coupling strategy and provide detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. This approach enables the systematic generation of a diverse library of 3,6-disubstituted analogues for robust structure-activity relationship (SAR) studies targeting key kinases in cellular signaling pathways.

Introduction: The Strategic Advantage of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine nucleus is a cornerstone in drug discovery, present in marketed drugs like Zolpidem and Alpidem, and is extensively investigated for a wide spectrum of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[3][5][6] Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to optimize interactions with biological targets.

Particularly in oncology, this scaffold has proven to be a fertile ground for the development of potent kinase inhibitors targeting critical signaling pathways like PI3K/Akt/mTOR.[7][8][9][10][11] Kinases are pivotal in cell signaling, and their dysregulation is a hallmark of many cancers, making them high-value therapeutic targets.

The starting material, 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine , is an ideal precursor for library synthesis due to three key features:

  • Orthogonal Reactivity: The bromine atoms at the C6 and C3 positions possess differential reactivity, allowing for selective and sequential functionalization. Typically, the C6 position is more susceptible to initial palladium-catalyzed coupling.

  • Fluorine Substitution: The fluorine atom at the C8 position serves as a valuable tool for modulating the molecule's physicochemical properties. It can enhance metabolic stability, increase binding affinity through favorable electrostatic interactions, and fine-tune lipophilicity and pKa.[12]

  • Divergent Synthesis: This scaffold enables a divergent synthetic approach where a common intermediate can be used to generate a multitude of final products, accelerating the drug discovery process.

This guide details the workflow for leveraging these features to create a focused library of potential kinase inhibitors.

Overall Synthetic Workflow

The core strategy involves a two-step, regioselective cross-coupling sequence. The first step is a Suzuki-Miyaura coupling to install a diverse (hetero)aryl moiety at the more reactive C6 position. The resulting 6-aryl-3-bromo intermediate is then subjected to a second coupling reaction—either another Suzuki coupling or a Buchwald-Hartwig amination—to introduce further diversity at the C3 position. This systematic approach is crucial for exploring the chemical space and building a comprehensive SAR.[13][14][15][16]

G A 3,6-Dibromo-8-fluoro- imidazo[1,2-a]pyridine B Step 1: Suzuki Coupling (C6-Selective Arylation) A->B  Pd Catalyst, Base  R1-B(OH)2 C 6-Aryl-3-bromo-8-fluoro- imidazo[1,2-a]pyridine (Common Intermediate) B->C D Step 2a: Suzuki Coupling (C3-Arylation) C->D  Pd Catalyst, Base  R2-B(OH)2 E Step 2b: Buchwald-Hartwig (C3-Amination) C->E  Pd Catalyst, Base  R3R4NH F 3,6-Diaryl Kinase Inhibitor Library D->F G 3-Amino-6-aryl Kinase Inhibitor Library E->G

Caption: General workflow for the synthesis of 3,6-disubstituted kinase inhibitors.

Mechanistic Rationale: Palladium-Catalyzed Cross-Coupling

The success of this synthetic strategy hinges on palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.

  • Suzuki-Miyaura Coupling: This reaction is ideal for creating biaryl or heteroaryl-aryl linkages.[17][18] Its key advantages include mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. The catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[19][20]

  • Buchwald-Hartwig Amination: This reaction is the premier method for forming C-N bonds, which are critical for kinase inhibition as amines often act as hydrogen bond donors or acceptors, anchoring the inhibitor in the ATP-binding pocket.[21][22] The mechanism is similar to the Suzuki coupling but involves an amine nucleophile and typically requires a strong, non-nucleophilic base like sodium tert-butoxide to deprotonate the amine or the intermediate palladium complex.[23][24]

G pd0 Pd(0)L2 pd_add L2Pd(II)(Ar)X pd0->pd_add Oxidative Addition pd_trans L2Pd(II)(Ar)R pd_add->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination prod_out Ar-R sub_in Ar-X nuc_in R-B(OH)2 (Suzuki) R-NH2 (Buchwald) base Base G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine in the Synthesis of Novel PI3K Inhibitors

Authored by: A Senior Application Scientist Abstract The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, and its hyperactivation is a hallmark of numerous cancers, making it a...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, and its hyperactivation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1][2] The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[3] This document provides a detailed guide for researchers and drug development professionals on the strategic application of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine , a highly functionalized building block, in the convergent synthesis of potent and selective PI3K inhibitors. We will explore the rationale behind its design, provide detailed protocols for its derivatization, and discuss its potential in generating novel chemical entities for oncology research.

The PI3K Signaling Pathway: A Critical Oncogenic Node

The PI3K pathway is a central cascade that translates signals from cell surface receptors, such as receptor tyrosine kinases (RTKs), into a multitude of cellular responses, including proliferation, growth, survival, and metabolism.[2][4] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT and mTOR.

Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, leads to constitutive signaling, driving tumorigenesis.[1] This has made the development of small-molecule PI3K inhibitors a major focus in cancer drug discovery.[5][6]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Processes Cell Growth, Proliferation, Survival, Metabolism mTORC1->Cell_Processes Promotes Inhibitor PI3K Inhibitor (e.g., Imidazo[1,2-a]pyridine-based) Inhibitor->PI3K Blocks GF Growth Factor GF->RTK Activates

Figure 1: The PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core for Kinase Inhibition

The imidazo[1,2-a]pyridine heterocyclic system is a versatile and privileged scaffold in medicinal chemistry, known for its synthetic accessibility and broad spectrum of biological activities.[3][7] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal core for designing kinase inhibitors that target the ATP-binding pocket. Several potent PI3Kα inhibitors based on this scaffold have been developed, demonstrating its suitability for this target class.[8][9][10][11]

Strategic Value of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

The selection of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine as a starting material is a deliberate and strategic choice, designed to facilitate rapid and diverse library synthesis. Each substitution pattern serves a distinct and critical purpose:

  • Imidazo[1,2-a]pyridine Core: Provides the fundamental binding motif for the PI3K hinge region.

  • Bromine at C6: This position is an excellent handle for introducing diversity elements that can extend into the solvent-exposed region or target specific sub-pockets of the kinase. It is typically addressed first in a synthetic sequence.

  • Bromine at C3: The C3 position is another key vector for modification. A substituent here can modulate potency and selectivity by interacting with the affinity pocket. Its reactivity can be differentiated from the C6 position, allowing for sequential, controlled functionalization.

  • Fluorine at C8: The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and modulate the electronic properties of the ring system, which can improve binding affinity and pharmacokinetic properties.[12]

This trifecta of functionalities makes the molecule an ideal platform for late-stage diversification using robust and well-established cross-coupling methodologies, most notably the Suzuki-Miyaura reaction.[13][14]

Synthetic_Workflow Start 3,6-Dibromo-8-fluoro- imidazo[1,2-a]pyridine Step1 Step 1: Selective Suzuki Coupling at C6 Position Start->Step1 Intermediate 6-Aryl-3-bromo-8-fluoro- imidazo[1,2-a]pyridine Step1->Intermediate Step2 Step 2: Suzuki Coupling at C3 Position Intermediate->Step2 Final Final PI3K Inhibitor (3,6-Disubstituted) Step2->Final

Figure 2: Convergent synthetic workflow using the dibromo starting material.

Experimental Protocols: Synthesis of a Representative PI3K Inhibitor

The following protocols describe a representative two-step synthesis of a novel 3,6-disubstituted-8-fluoroimidazo[1,2-a]pyridine derivative. The choice of boronic acids can be varied to generate a library of analogues for structure-activity relationship (SAR) studies.[8][10]

Step 1: Selective Suzuki-Miyaura Cross-Coupling at the C6 Position

This initial coupling selectively targets the more reactive C6-Br position. Palladium catalysts with bulky phosphine ligands are often effective for this type of transformation.[15][16]

Reaction Scheme: 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine + Arylboronic Acid -> 6-Aryl-3-bromo-8-fluoroimidazo[1,2-a]pyridine

Reagent/ComponentMolar Eq.MWAmountComments
3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine1.0308.94309 mg (1.0 mmol)Starting Material
4-(Trifluoromethyl)phenylboronic acid1.1189.93209 mg (1.1 mmol)Coupling Partner 1
Pd(dppf)Cl₂·CH₂Cl₂0.05816.6441 mg (0.05 mmol)Palladium Catalyst
Sodium Carbonate (Na₂CO₃)3.0105.99318 mg (3.0 mmol)Base
1,4-Dioxane--8 mLSolvent
Water--2 mLCo-solvent

Procedure:

  • To a 25 mL round-bottom flask, add 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine (309 mg, 1.0 mmol), 4-(trifluoromethyl)phenylboronic acid (209 mg, 1.1 mmol), and sodium carbonate (318 mg, 3.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Degas the resulting suspension by bubbling argon through it for 15 minutes.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (25 mL).

  • Wash the organic layer sequentially with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the intermediate, 6-(4-(trifluoromethyl)phenyl)-3-bromo-8-fluoroimidazo[1,2-a]pyridine , as a solid.

Step 2: Suzuki-Miyaura Cross-Coupling at the C3 Position

The second coupling functionalizes the remaining C3-Br position to complete the synthesis of the target molecule.[14][17]

Reaction Scheme: 6-Aryl-3-bromo-8-fluoroimidazo[1,2-a]pyridine + Heteroarylboronic Acid -> Final Product

Reagent/ComponentMolar Eq.MWAmountComments
6-(4-(CF₃)phenyl)-3-bromo-8-fluoroimidazo[1,2-a]pyridine1.0374.14374 mg (1.0 mmol)Intermediate from Step 1
Pyridine-3-boronic acid1.2122.92148 mg (1.2 mmol)Coupling Partner 2
Pd(PPh₃)₄0.051155.5658 mg (0.05 mmol)Palladium Catalyst
Potassium Carbonate (K₂CO₃)3.0138.21415 mg (3.0 mmol)Base
Dimethoxyethane (DME)--10 mLSolvent
Water--2.5 mLCo-solvent

Procedure:

  • To a microwave vial, add the intermediate from Step 1 (374 mg, 1.0 mmol), pyridine-3-boronic acid (148 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Evacuate and backfill the vial with argon.

  • Add DME (10 mL) and water (2.5 mL).

  • Degas the suspension with argon for 10 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Seal the vial and heat in a microwave reactor to 120 °C for 30-45 minutes. Monitor reaction completion by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue via flash chromatography (silica gel, dichloromethane/methanol gradient) to afford the final product, 6-(4-(trifluoromethyl)phenyl)-3-(pyridin-3-yl)-8-fluoroimidazo[1,2-a]pyridine .

Conclusion

The strategic design of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine provides a powerful and versatile platform for the efficient synthesis of novel PI3K inhibitors. Its pre-installed functional handles allow for controlled, sequential diversification through robust cross-coupling reactions. This approach enables medicinal chemists to rapidly generate libraries of analogues, facilitating the exploration of structure-activity relationships and the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. The protocols outlined herein serve as a validated starting point for leveraging this key intermediate in the discovery of next-generation cancer therapeutics.

References

  • MDPI. (n.d.). Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates.
  • PubMed Central. (n.d.). Small-molecule inhibitors of the PI3K signaling network.
  • Organic Process Research & Development. (n.d.). New and Practical Synthesis of Gedatolisib.
  • ResearchGate. (n.d.). The PI3K signaling pathway and inhibitors under development and/or...
  • American Chemical Society. (2017). New and Practical Synthesis of Gedatolisib. Organic Process Research & Development.
  • Organic Process Research & Development. (n.d.). New and Practical Synthesis of Gedatolisib.
  • Thieme. (2013). Synthesis of Pictilisib. Synfacts.
  • Wikipedia. (n.d.). Phosphoinositide 3-kinase inhibitor.
  • CancerNetwork. (2017). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management.
  • YouTube. (2025). Synthesis of Gedatolisib.
  • ResearchGate. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.
  • PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.
  • PubMed. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors.
  • PubMed. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.
  • MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.
  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids.
  • ResearchGate. (2025). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • PubMed Central. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions.
  • PubMed. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor.
  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • PubMed Central. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.

Sources

Method

Application Notes and Protocols for C-C Bond Formation with 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous therapeutic agents. Its unique el...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous therapeutic agents. Its unique electronic properties and rigid, planar structure make it an ideal framework for designing molecules that can effectively interact with biological targets. The strategic functionalization of this core through the formation of carbon-carbon (C-C) bonds is a cornerstone of modern medicinal chemistry, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.[1] This guide provides detailed experimental protocols for the palladium-catalyzed C-C bond formation on a key building block, 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, with a focus on achieving regioselective functionalization.

The presence of two bromine atoms at the C3 and C6 positions, along with a fluorine atom at the C8 position, offers multiple points for diversification. However, this also presents a significant chemical challenge: how to selectively functionalize one position over the other. This application note will provide field-proven insights and detailed protocols for achieving such selectivity in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. Understanding the principles of regioselectivity is paramount for the efficient and predictable synthesis of novel drug candidates.

Regioselectivity in Cross-Coupling Reactions of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

The key to successfully derivatizing 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine lies in exploiting the differential reactivity of the C3-Br and C6-Br bonds. Generally, in palladium-catalyzed cross-coupling reactions, the C3-halogen bond in imidazo[1,2-a]pyridines is more reactive than halogens at other positions on the pyridine ring. This heightened reactivity is attributed to the electronic properties of the imidazo[1,2-a]pyridine ring system.

A study on the regiocontrolled Sonogashira and Suzuki cross-coupling reactions of 3,6-dihalogenoimidazo[1,2-a]pyridines has demonstrated that selective functionalization at the C3 position can be achieved under milder reaction conditions. By carefully selecting the catalyst, ligands, base, and reaction temperature, it is possible to favor the oxidative addition of the palladium catalyst to the C3-Br bond, leaving the C6-Br bond intact for subsequent transformations. This stepwise approach allows for the synthesis of di-substituted compounds with different functionalities at the C3 and C6 positions.

Experimental Protocols

The following protocols are designed to be self-validating systems, with clear steps and explanations for the choices made. These are starting points and may require optimization based on the specific coupling partners used.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position

This protocol is designed for the selective arylation or vinylation at the C3 position of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine308.941.01.0
Aryl/Vinylboronic acid-1.11.1
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.992.02.0
1,4-Dioxane88.1110 mL-
Water18.022 mL-

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine (1.0 mmol), the aryl/vinylboronic acid (1.1 mmol), and sodium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 mmol).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality of Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. Its use at a relatively low temperature helps to ensure selectivity for the more reactive C3-Br bond.

  • Base: Sodium carbonate is a mild base, sufficient to facilitate the transmetalation step without promoting side reactions or decomposition of the starting material.

  • Solvent System: The dioxane/water mixture is a standard solvent system for Suzuki reactions, allowing for the dissolution of both the organic and inorganic reagents.

  • Temperature: A lower reaction temperature (80 °C) is crucial for achieving high regioselectivity. Higher temperatures may lead to competing reactions at the C6 position.

Protocol 2: Selective Sonogashira Coupling at the C3-Position

This protocol outlines the selective alkynylation at the C3 position.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine308.941.01.0
Terminal Alkyne-1.21.2
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)701.900.030.03
Copper(I) Iodide (CuI)190.450.060.06
Triethylamine (TEA)101.193.03.0
Tetrahydrofuran (THF), anhydrous72.1110 mL-

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL), triethylamine (3.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Causality of Choices:

  • Catalytic System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings.[2]

  • Base: Triethylamine acts as both a base and a solvent in some cases, facilitating the deprotonation of the terminal alkyne.

  • Temperature: Running the reaction at room temperature is key to achieving high selectivity for the C3 position.

Protocol 3: Heck Coupling at the C3-Position

This protocol describes the selective reaction of an alkene at the C3 position.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine308.941.01.0
Alkene (e.g., Styrene, n-butyl acrylate)-1.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.040.04
Triethylamine (TEA)101.192.02.0
N,N-Dimethylformamide (DMF), anhydrous73.0910 mL-

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous DMF (10 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality of Choices:

  • Catalyst and Ligand: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tol)₃ is a common and effective catalytic system for Heck reactions.[3][4]

  • Base: Triethylamine is used to neutralize the HBr generated during the catalytic cycle.

  • Temperature: A higher temperature is generally required for Heck reactions compared to Suzuki and Sonogashira couplings. However, careful control is still necessary to maintain regioselectivity.

Sequential Di-functionalization

The mono-functionalized products obtained from the protocols above, which still possess a bromine atom at the C6 position, are valuable intermediates for further diversification. A second, different C-C bond-forming reaction can be performed at the C6 position, typically under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system) to overcome the lower reactivity of the C6-Br bond. This allows for the synthesis of a diverse library of 3,6-disubstituted-8-fluoroimidazo[1,2-a]pyridines.

Visualization of Key Processes

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product\n(Ar-R) Product (Ar-R) Reductive\nElimination->Product\n(Ar-R)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Selective C3-Functionalization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start 3,6-Dibromo-8-fluoro- imidazo[1,2-a]pyridine Mix Combine Reagents & Solvent Start->Mix Reagents Coupling Partner (Boronic Acid, Alkyne, or Alkene) Reagents->Mix Catalyst Pd Catalyst & Ligand (CuI for Sonogashira) Catalyst->Mix Base Base (e.g., Na2CO3, TEA) Base->Mix Solvent Anhydrous/Degassed Solvent Solvent->Mix Inert Establish Inert Atmosphere (Ar or N2) Inert->Mix Heat Heat to Specific Temp (RT to 100 °C) Mix->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product C3-Functionalized Product Purify->Product

Caption: Step-by-step workflow for the selective C3-functionalization of the target molecule.

Conclusion

The protocols and principles outlined in this application note provide a robust framework for the selective C-C bond formation on 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. By understanding and controlling the regioselectivity of palladium-catalyzed cross-coupling reactions, researchers can efficiently synthesize a wide array of novel derivatives. This capability is crucial for accelerating the drug discovery process and for the development of new chemical entities with therapeutic potential. The mono-functionalized intermediates also open the door to further chemical exploration through subsequent reactions at the C6 position, enabling the creation of complex and diverse molecular architectures.

References

  • BenchChem. (2025). The Power of Palladium: Application Notes and Protocols for Cross-Coupling Reactions.
  • El Akkaoui, A., Bassoude, I., Koubachi, J., Berteina‐Raboin, S., Mouaddib, A., & Guillaumet, G. (2011). Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines: one-pot double-coupling approach. Tetrahedron, 67(37), 7086-7095.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27(2), 345-390.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Humphries, A. C., Gancia, E., Gilligan, M. T., Goodacre, S., Hallett, D., Merchant, K. J., & Thomas, S. R. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. Bioorganic & medicinal chemistry letters, 16(6), 1518–1522. [Link]

  • Delaye, P. O., Pénichon, M., Allouchi, H., Enguehard-Gueiffier, C., & Gueiffier, A. (2017). Regiocontrolled functionalization of 2,3-dihalogenoimidazo[1,2-a]pyridines by Suzuki–Miyaura and Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry, 15(19), 4199–4204.
  • Wikipedia contributors. (2024). Heck reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • S. Sarveswari, et al. (2022). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]

  • Guchhait, S. K., & Kashyap, M. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(78), 14536-14553. [Link]

Sources

Application

The Versatile Scaffold: 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine in Modern Medicinal Chemistry

Introduction: The Privileged Imidazo[1,2-a]pyridine Core The imidazo[1,2-a]pyridine skeleton is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine skeleton is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid, planar structure and rich electronic properties make it an ideal framework for developing novel therapeutics targeting a wide array of diseases, including cancer, neurological disorders, and infectious diseases. The strategic placement of halogen atoms on this core, specifically the 3,6-dibromo-8-fluoro substitution pattern, offers a powerful platform for synthetic diversification and the fine-tuning of pharmacological activity.

This guide provides a comprehensive overview of the synthesis, functionalization, and application of 3,6-dibromo-8-fluoroimidazo[1,2-a]pyridine as a versatile scaffold in drug discovery. We will delve into detailed protocols for its preparation and subsequent derivatization through modern cross-coupling methodologies, and explore its application in the development of potent kinase inhibitors.

Strategic Synthesis of the 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine Scaffold

The construction of the target scaffold can be achieved through a two-step sequence involving the synthesis of a key precursor, 2-amino-5-bromo-3-fluoropyridine, followed by cyclization and subsequent regioselective bromination.

Protocol 1: Synthesis of 2-Amino-5-bromo-3-fluoropyridine

The synthesis of this crucial intermediate can be accomplished starting from 2-amino-3-fluoropyridine, which undergoes regioselective bromination at the C5 position.

Reaction Scheme:

Protocol 1 2-Amino-3-fluoropyridine 2-Amino-3-fluoropyridine Reagents N-Bromosuccinimide (NBS) Acetonitrile (ACN) 2-Amino-3-fluoropyridine->Reagents 2-Amino-5-bromo-3-fluoropyridine 2-Amino-5-bromo-3-fluoropyridine Reagents->2-Amino-5-bromo-3-fluoropyridine Stir, rt, 12h Protocol 2 cluster_0 Step 1: Cyclization cluster_1 Step 2: C3-Bromination 2-Amino-5-bromo-3-fluoropyridine 2-Amino-5-bromo-3-fluoropyridine Reagents1 Chloroacetaldehyde (40% aq.) Sodium bicarbonate, Ethanol 2-Amino-5-bromo-3-fluoropyridine->Reagents1 6-Bromo-8-fluoroimidazo[1,2-a]pyridine 6-Bromo-8-fluoroimidazo[1,2-a]pyridine Reagents1->6-Bromo-8-fluoroimidazo[1,2-a]pyridine Reflux, 4h Reagents2 N-Bromosuccinimide (NBS) Acetonitrile (ACN) 6-Bromo-8-fluoroimidazo[1,2-a]pyridine->Reagents2 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine Reagents2->3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine Stir, rt, 6h SAR Scaffold Imidazo[1,2-a]pyridine Core (8-Fluoro) R1 C3-Substituent Scaffold->R1 Key for Potency R2 C6-Substituent Scaffold->R2 Fine-tunes Selectivity Protocol 3 Scaffold 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine Reagents Arylboronic Acid Pd(PPh₃)₄, Na₂CO₃ DME/H₂O Scaffold->Reagents Product 3-Aryl-6-bromo-8-fluoroimidazo[1,2-a]pyridine Reagents->Product Microwave, 120°C, 30 min Protocol 4 StartingMaterial 3-Aryl-6-bromo-8-fluoroimidazo[1,2-a]pyridine Reagents Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Et₃N THF StartingMaterial->Reagents Product 3-Aryl-6-alkynyl-8-fluoroimidazo[1,2-a]pyridine Reagents->Product Stir, rt, 16h Protocol 5 StartingMaterial 3-Aryl-6-bromo-8-fluoroimidazo[1,2-a]pyridine Reagents Amine Pd₂(dba)₃, XPhos, NaOtBu Toluene StartingMaterial->Reagents Product 3-Aryl-6-amino-8-fluoroimidazo[1,2-a]pyridine Reagents->Product Heat, 100°C, 12h

Sources

Method

analytical methods for 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine characterization

An Application Guide to the Comprehensive Characterization of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, for...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] The strategic introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine is a compound of interest within this class, necessitating rigorous and unambiguous analytical characterization to ensure its structural integrity and purity for downstream applications in research and drug development.

This document provides a detailed guide to the essential analytical methods for the comprehensive characterization of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. The protocols and interpretations are designed for researchers, scientists, and drug development professionals, offering both procedural steps and the scientific rationale behind them.

Mass Spectrometry: The Definitive Mass Verification

Mass spectrometry (MS) is indispensable for confirming the molecular weight and elemental composition of a synthesized compound. For a molecule containing two bromine atoms, high-resolution mass spectrometry (HRMS) is particularly crucial for distinguishing the target compound from other potential impurities and for confirming its exact molecular formula.

Causality Behind the Method

The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, imparts a highly characteristic isotopic pattern in the mass spectrum.[5][6] A molecule with two bromine atoms will exhibit a distinctive cluster of peaks for the molecular ion at M, M+2, and M+4, with relative intensities of approximately 1:2:1. This pattern serves as a definitive fingerprint for the presence of two bromine atoms. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of heterocyclic compound, minimizing fragmentation and preserving the molecular ion for analysis.[7]

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Mass Spectrometer: Time-of-Flight (TOF) or Orbitrap mass analyzer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0–4.0 kV.[7]

    • Drying Gas: Nitrogen, set to a temperature of 200-350°C and a flow rate of 8-11 L/min.[7]

    • Mass Range: Scan from m/z 100 to 500.

  • Data Acquisition: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes to obtain a high-quality averaged spectrum.

  • Data Analysis:

    • Identify the molecular ion cluster ([M+H]⁺).

    • Calculate the theoretical exact mass and isotopic distribution for C₇H₄Br₂FN₂⁺.

    • Compare the experimentally observed m/z values and isotopic pattern with the theoretical values. The mass accuracy should be within 5 ppm.

Expected Data Summary
ParameterTheoretical ValueExpected Observation
Molecular Formula C₇H₃Br₂FN₂
Monoisotopic Mass 291.8698
[M+H]⁺ (m/z) 292.8776 (for ⁷⁹Br₂)Peak at m/z ~292.88
[M+2+H]⁺ (m/z) 294.8755 (for ⁷⁹Br⁸¹Br)Peak at m/z ~294.88
[M+4+H]⁺ (m/z) 296.8735 (for ⁸¹Br₂)Peak at m/z ~296.87
Isotopic Ratio 1:2:1Relative peak intensities should follow this pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and chemical environment.

Causality Behind the Method

The chemical shifts, coupling constants (J-coupling), and integration of signals in an NMR spectrum are uniquely determined by the molecule's structure. For 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, ¹H NMR will confirm the number and positions of the aromatic protons. ¹³C NMR will identify all unique carbon environments, and ¹⁹F NMR will specifically probe the fluorine atom's environment, providing crucial confirmation of its position on the heterocyclic ring.

Workflow for Comprehensive NMR Analysis

Caption: Workflow for NMR-based structural characterization.

Protocol: ¹H, ¹³C, and ¹⁹F NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often a good choice for heterocyclic compounds.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (DMSO at δ ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more).

    • Reference the spectrum to the solvent peak (DMSO-d₆ at δ ~39.52 ppm).

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum. No internal standard is typically required.

  • Data Analysis: Integrate the ¹H NMR signals, determine the multiplicities (singlet, doublet, triplet, etc.), and measure the coupling constants. Correlate the data from all three spectra to make unambiguous assignments.

Expected Spectral Data and Interpretation

The protons on the imidazo[1,2-a]pyridine ring are at positions 2, 5, and 7.

Nucleus Expected Chemical Shift (δ, ppm) Multiplicity & J-Coupling (Hz) Assignment Rationale
¹H NMR ~8.0-8.5Singlet (s)H-2The proton at C-2 is adjacent to a nitrogen and a bromine-substituted carbon, leading to a downfield shift and no adjacent protons to couple with.
~7.5-7.8Doublet (d), J ≈ 9-10 HzH-5Coupled to H-7 (meta-coupling is usually small and may not be resolved). The large coupling constant is characteristic of ortho coupling, but in this system, it is a four-bond coupling. A more accurate prediction would be a doublet of doublets due to coupling with H-7 and the fluorine at position 8.
~7.0-7.3Doublet of doublets (dd)H-7Coupled to H-5 and the fluorine at C-8.
¹³C NMR 140-150C-8aQuaternary carbon at the ring junction, influenced by the adjacent fluorine.
120-135C-5, C-7Aromatic CH carbons.
110-125C-2Aromatic CH carbon in the imidazole ring.
90-110C-3, C-6Carbons directly attached to bromine atoms will be shifted upfield.
145-160 (d)C-8Carbon attached to fluorine, will appear as a doublet due to ¹JCF coupling.
¹⁹F NMR -100 to -140MultipletF-8The chemical shift is typical for an aryl fluoride.[8] It will show coupling to the proton at C-7.

Note: The exact chemical shifts are predictive and can vary based on solvent and experimental conditions. The key is the pattern of signals and their couplings.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a chemical compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.

Causality Behind the Method

Reverse-phase HPLC separates compounds based on their hydrophobicity. The analyte partitions between a nonpolar stationary phase (like C18) and a polar mobile phase. By running a gradient of increasing organic solvent, compounds are eluted in order of increasing hydrophobicity. A pure compound will ideally show a single, sharp peak in the chromatogram. UV detection is effective as the imidazo[1,2-a]pyridine core contains a strong chromophore.[9][10]

Protocol: Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile or methanol. Dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • HPLC System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or 274 nm).[9]

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 10-20%).

    • Linearly increase to a high percentage of Mobile Phase B (e.g., 95%) over 15-20 minutes.

    • Hold at high organic content for 2-3 minutes.

    • Return to initial conditions and allow the column to re-equilibrate.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: H₂O + 0.1% TFA; B: Acetonitrile + 0.1% TFA
Gradient 10% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Spectroscopic Functional Group Analysis

While NMR and MS provide the core structural information, techniques like Infrared (IR) and UV-Visible spectroscopy offer complementary data to confirm functional groups and electronic properties.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Method: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Interpretation: Identify characteristic absorption bands.

  • Expected Peaks:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1640-1600 cm⁻¹: C=N stretching from the imidazole ring.

    • ~1580-1450 cm⁻¹: C=C aromatic ring stretching.[1]

    • ~1250-1100 cm⁻¹: C-F stretching.

    • ~700-550 cm⁻¹: C-Br stretching.

Protocol: UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution (e.g., 10-5 M) of the compound in a UV-transparent solvent like ethanol or acetonitrile.

  • Acquisition: Use a dual-beam UV-Vis spectrophotometer to scan the absorbance from 200 to 400 nm.

  • Interpretation: The imidazo[1,2-a]pyridine system is expected to show strong absorption bands (λmax) corresponding to π→π* transitions.[11][12] The exact position of λmax will be influenced by the halogen substituents.

Conclusion

The multi-technique approach outlined in this guide provides a robust and self-validating system for the comprehensive characterization of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. The combination of HRMS, multi-nuclear NMR, HPLC, and FTIR/UV-Vis spectroscopy ensures the unambiguous confirmation of the molecule's identity, structure, and purity. Adherence to these protocols will provide the high-quality, reliable data essential for advancing research and development efforts.

References

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. Available at: [Link]

  • Supplementary Materials. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. Available at: [Link]

  • 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. PubChem. Available at: [Link]

  • Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia. Available at: [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry. MSU Chemistry. Available at: [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed. Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PubMed Central. Available at: [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. Available at: [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo [1,2-a]pyridine and pyrimidine derivatives. CORE. Available at: [Link]

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. NIH. Available at: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. Available at: [Link]

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N. Publisher Name. Available at: [Link]

  • The UV-Vis absorption spectra of III in different solvents. ResearchGate. Available at: [Link]

  • Synthesis of Fluoroalkyl Substituted Heterocycles Using Fluorinecontaining Building Blocks. Semantic Scholar. Available at: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. NIH. Available at: [Link]

  • (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. Available at: [Link]

  • Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. Organic Letters - ACS Publications. Available at: [Link]doi/10.1021/acs.orglett.3c03884)

Sources

Application

Application Notes and Protocols for the ¹H NMR Analysis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

Introduction: The Structural Significance of a Privileged Scaffold The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents wit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-tuberculosis properties.[1] The precise substitution pattern on this bicyclic heteroaromatic system is critical to its pharmacological profile. 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine is a highly functionalized derivative, and a detailed understanding of its three-dimensional structure and electronic properties is paramount for its potential application in drug development.

High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such small organic molecules.[2] This application note provides a comprehensive guide to the ¹H NMR analysis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, detailing not only the experimental protocols for data acquisition but also a thorough interpretation of the expected spectrum. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide researchers with field-proven insights.

Predicted ¹H NMR Spectrum: An In-Depth Analysis

Due to the absence of published experimental data for 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, the following is a detailed prediction of its ¹H NMR spectrum. This analysis is grounded in established principles of NMR spectroscopy and the known effects of halogen substituents on the chemical shifts and coupling constants of the imidazo[1,2-a]pyridine ring system.

The structure of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine leaves three protons on the aromatic core at positions 2, 5, and 7. The electron-withdrawing nature of the bromine and fluorine atoms will generally lead to a downfield shift of the remaining proton signals compared to the unsubstituted parent compound.

Expected Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-27.8 - 8.0Singlet (s)N/A
H-57.9 - 8.1Doublet of doublets (dd)⁴J(H5-H7) ≈ 1.5-2.0 Hz, ⁵J(H5-F8) ≈ 1.0-1.5 Hz
H-77.2 - 7.4Doublet of doublets (dd)³J(H7-F8) ≈ 8.0-10.0 Hz, ⁴J(H7-H5) ≈ 1.5-2.0 Hz

Rationale for Predicted Spectral Parameters:

  • H-2: The proton at the 2-position is expected to be a singlet as it has no adjacent proton neighbors. The bromine at the 3-position will induce a downfield shift.

  • H-5: This proton is situated on the pyridine ring and is expected to be the most downfield of the pyridine ring protons due to the anisotropic effect of the fused imidazole ring and the deshielding effect of the bromine at the 6-position. It will appear as a doublet of doublets due to a small four-bond coupling to H-7 (⁴J) and a five-bond coupling to the fluorine at the 8-position (⁵J).

  • H-7: The proton at the 7-position is expected to be the most upfield of the three protons due to its position relative to the electron-withdrawing substituents. It will exhibit a larger three-bond coupling to the fluorine at the 8-position (³J), which is a characteristic feature of fluoroaromatic compounds.[3] It will also show a smaller four-bond coupling to H-5.

Experimental Protocols

A self-validating system is crucial for trustworthy and reproducible results. The following protocols are designed to ensure high-quality data acquisition.

Part 1: Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.

Materials:

  • 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

  • Vortex mixer

Protocol:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used.

  • Weighing: Accurately weigh 5-10 mg of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Diagram of the Sample Preparation Workflow:

G cluster_prep Sample Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex filter 4. Filter into NMR Tube vortex->filter cap 5. Cap and Label filter->cap

Caption: Workflow for preparing a high-quality NMR sample.

Part 2: NMR Data Acquisition

These are standard parameters for a high-field NMR spectrometer (e.g., 400 MHz or higher).

Instrument Parameters:

  • Spectrometer: 400 MHz (or higher) NMR Spectrometer

  • Probe: 5 mm Broadband Observe (BBO) or similar

  • Temperature: 298 K (25 °C)

¹H NMR Acquisition Parameters:

ParameterValueRationale
Pulse Programzg30 or zgStandard 30-degree or 90-degree pulse for ¹H acquisition.
Number of Scans (NS)16 to 64Sufficient for good signal-to-noise for a 5-10 mg sample.
Relaxation Delay (D1)2.0 sAllows for adequate relaxation of protons between scans.
Acquisition Time (AQ)~2-4 sProvides good digital resolution.
Spectral Width (SW)~16 ppmCovers the typical chemical shift range for organic molecules.
Receiver Gain (RG)Auto-adjustOptimizes the signal detection without causing ADC overflow.

Protocol:

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Parameter Setup: Load a standard ¹H experiment and adjust the parameters as detailed in the table above.

  • Acquisition: Start the acquisition.

  • Processing: After data collection, perform Fourier transformation, phase correction, and baseline correction.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

Diagram of the Data Acquisition and Analysis Workflow:

G cluster_acq Data Acquisition & Analysis insert 1. Insert Sample lock_shim 2. Lock and Shim insert->lock_shim setup 3. Set Acquisition Parameters lock_shim->setup acquire 4. Acquire Data (FID) setup->acquire process 5. Process Data (FT, Phasing) acquire->process analyze 6. Analyze Spectrum process->analyze

Caption: From sample insertion to final spectral analysis.

Data Interpretation and Troubleshooting

  • Impurity Peaks: Small, sharp singlets may appear from residual solvents or grease. Compare the spectrum to a blank solvent spectrum to identify these.

  • Broad Peaks: Broad signals can indicate the presence of paramagnetic impurities, sample aggregation, or chemical exchange. Ensure the sample is fully dissolved and free of solid particles.

  • Complex Multiplets: If the multiplets are not well-resolved, consider acquiring the spectrum on a higher field instrument to increase spectral dispersion. 2D NMR experiments like COSY (Correlation Spectroscopy) can help to confirm the coupling relationships between protons.

Conclusion

The ¹H NMR analysis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine provides a wealth of structural information that is critical for its characterization and further development in medicinal chemistry. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided in-depth analysis of the predicted ¹H NMR spectrum, including the rationale for chemical shifts and coupling constants, serves as a valuable guide for the interpretation of experimental data. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural elucidation of this important heterocyclic compound.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]

  • University of California, Irvine. NMR Sample Preparation. [Link]

  • Bruker. Standard Operating Procedure for NMR Experiments. [Link]

  • Biradar, J. S., Bhovi, M. G., & Sasidhar, B. S. (2015). A facile and efficient synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine. Bioorganic & Medicinal Chemistry Letters, 25(16), 3273-3276. [Link]

Sources

Method

mass spectrometry of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

An Application Note for the Mass Spectrometric Characterization of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine Authored by: A Senior Application Scientist Introduction The imidazo[1,2-a]pyridine scaffold is a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Mass Spectrometric Characterization of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

Authored by: A Senior Application Scientist

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, planar structure and tunable electronic properties make it an ideal framework for designing targeted therapeutics. The compound 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine is a highly functionalized derivative, making it a valuable intermediate in the synthesis of novel drug candidates for indications ranging from oncology to neuroscience.[3]

The precise characterization of such intermediates is critical for ensuring the integrity of drug discovery pipelines. Mass spectrometry (MS) stands as the definitive analytical technique for confirming molecular identity, offering unparalleled sensitivity and specificity. This guide provides a detailed technical overview and robust protocols for the comprehensive mass spectrometric analysis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, tailored for researchers, scientists, and drug development professionals. We will delve into the principles behind method selection, expected isotopic signatures, and predictable fragmentation patterns, ensuring a self-validating analytical workflow.

Molecular Structure and Isotopic Signature: The Halogen Fingerprint

The most telling feature of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine in mass spectrometry arises from its two bromine atoms. Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), in a nearly 1:1 ratio.[4] Consequently, any molecular ion or fragment containing two bromine atoms will exhibit a distinctive isotopic cluster of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This pattern is a powerful diagnostic tool for confirming the presence of the two bromine atoms.

Molecular Formula: C₇H₃Br₂FN₂ Monoisotopic Mass: 291.8647 Da Average Mass: 292.88 Da

Ion SpeciesIsotopic CompositionCalculated Monoisotopic m/zExpected Relative Abundance
[M+H]⁺C₇H₄(⁷⁹Br)₂FN₂⁺292.8725~100%
[M+2+H]⁺C₇H₄(⁷⁹Br)(⁸¹Br)FN₂⁺294.8705~197%
[M+4+H]⁺C₇H₄(⁸¹Br)₂FN₂⁺296.8684~97%
Table 1: Predicted isotopic distribution for the protonated molecular ion of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine.

Selecting the Optimal Ionization Technique

The choice of ionization method is paramount and depends on the desired information—be it the intact molecular weight or a reproducible fragmentation pattern for structural elucidation.[5][6]

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is the preferred method for unambiguously determining the molecular weight.[7][8] The imidazo[1,2-a]pyridine core contains a basic nitrogen atom (N-4) that is readily protonated in an acidic solution, yielding a stable [M+H]⁺ ion with minimal in-source fragmentation. This makes ESI ideal for coupling with liquid chromatography (LC) and for high-resolution mass spectrometry (HRMS) to confirm elemental composition.

  • Electron Ionization (EI): EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[7] This process imparts significant internal energy, leading to extensive and reproducible fragmentation. While the molecular ion (M⁺˙) is often visible, the resulting fragmentation pattern serves as a structural "fingerprint." EI is best suited for gas chromatography (GC) coupling, provided the analyte is thermally stable and sufficiently volatile.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable technique for LC-MS, particularly for molecules that are less polar than ideal ESI candidates.[6] It typically generates protonated molecules ([M+H]⁺) and can be a useful alternative if ESI yields a poor signal.

Experimental Protocols

Protocol 1: LC-ESI-MS for Accurate Mass and Purity Analysis

This protocol is designed for the definitive identification and purity assessment of the target compound using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine in HPLC-grade methanol or acetonitrile.
  • Vortex thoroughly to ensure complete dissolution.
  • Create a working solution of 1-5 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial as it provides a proton source to facilitate ionization.[9]
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2-5 µL.

3. Mass Spectrometry Conditions (Positive Ion ESI):

  • Ion Mode: Positive (+)
  • Scan Range: m/z 100–500
  • Capillary Voltage: 3.5–4.0 kV
  • Cone/Nozzle Voltage: 25–40 V (Optimize to maximize [M+H]⁺ signal and minimize in-source fragmentation).
  • Desolvation Gas (N₂): Flow rate of 8–12 L/min at a temperature of 350–450 °C.
  • Data Acquisition: Perform a full MS scan to locate the characteristic 1:2:1 isotopic cluster. Subsequently, perform tandem MS (MS/MS) by selecting the [M+2+H]⁺ ion (m/z 294.87) as the precursor for collision-induced dissociation (CID).
Protocol 2: GC-EI-MS for Structural Fingerprinting

This protocol is suitable for generating a standard, library-searchable mass spectrum, assuming the compound exhibits sufficient thermal stability.

1. Sample Preparation:

  • Prepare a 100 µg/mL solution of the compound in a volatile, GC-compatible solvent such as dichloromethane or ethyl acetate.

2. Gas Chromatography Conditions:

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 250 °C.
  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.

3. Mass Spectrometry Conditions (EI):

  • Ionization Energy: 70 eV. This is the standard energy used for creating comparable spectra across different instruments.[7]
  • Scan Range: m/z 40–450.
  • Source Temperature: 230 °C.
  • Transfer Line Temperature: 280 °C.

Data Visualization and Interpretation

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock Solution Working 1-5 µg/mL Working Solution Stock->Working Dilution LC LC Separation (C18 Column) Working->LC ESI ESI Source (Positive Mode) LC->ESI MS1 Full Scan MS (Identify Isotope Cluster) ESI->MS1 MS2 Tandem MS (MS/MS) (Precursor m/z 294.87) MS1->MS2 Isolate Confirm Confirm [M+H]⁺ Cluster (1:2:1 Ratio) MS1->Confirm Fragment Analyze Fragmentation (Structural Elucidation) MS2->Fragment

Caption: Workflow for LC-ESI-MS/MS analysis.

Expected Fragmentation Pathways (ESI-MS/MS)

Upon collision-induced dissociation, the protonated molecule [M+H]⁺ is expected to fragment via pathways characteristic of halogenated heterocyclic compounds.[10][11][12] The primary fragmentation events involve the loss of the bromine substituents, which are the most labile parts of the molecule.

  • Loss of a Bromine Radical: The initial and most common fragmentation is the homolytic cleavage of a C-Br bond, resulting in the loss of a bromine radical (Br•).

    • [C₇H₄Br₂FN₂]⁺ → [C₇H₄BrFN₂]⁺ + Br•

    • Expected fragment: m/z ~213.96 / 215.96 (as a 1:1 doublet)

  • Sequential Loss of HBr: Another plausible pathway is the elimination of a neutral hydrogen bromide (HBr) molecule.

    • [C₇H₄Br₂FN₂]⁺ → [C₇H₃BrFN₂]⁺ + HBr

    • Expected fragment: m/z ~212.95

  • Ring Fragmentation: Following the initial loss of bromine, the remaining structure may undergo further fragmentation, such as the loss of HCN, which is characteristic of nitrogen-containing heterocycles.[10]

    • [C₇H₄BrFN₂]⁺ → [C₆H₃BrF]⁺ + HCN

    • Expected fragment: m/z ~186.94

Fragmentation_Pathway Parent [M+H]⁺ m/z 292.87, 294.87, 296.87 Frag1 [M+H - Br]⁺ m/z 213.96, 215.96 Parent->Frag1 - Br• Frag2 [M+H - HBr]⁺ m/z 212.95 Parent->Frag2 - HBr Frag3 [M+H - 2Br]⁺ m/z 135.04 Frag1->Frag3 - Br• Frag4 [M+H - Br - HCN]⁺ m/z 186.94 Frag1->Frag4 - HCN

Caption: Postulated MS/MS fragmentation of the parent ion.

Conclusion

This application note provides a comprehensive framework for the robust analysis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine using modern mass spectrometry techniques. By leveraging soft ionization (ESI) for accurate mass determination and identifying the characteristic 1:2:1 isotopic signature, researchers can unequivocally confirm the compound's identity. Further structural elucidation through tandem MS or EI-MS provides a deeper level of characterization necessary for high-quality chemical synthesis and drug development programs. The protocols and interpretive guidance herein are designed to be directly applicable in any analytical laboratory, ensuring data integrity and confidence in results.

References

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(48). [Link]

  • ACS. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

  • Keener, J. E., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry, 91(22), 14546–14553. [Link]

  • Chambers, R. D., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-22. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

  • Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28, 2385-2387. [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link]

  • Kumar, A., & Kumar, V. (2018). Ionization Techniques in Mass Spectrometry: A Review. International Journal of Pharmaceutical Sciences and Research, 9(6), 2206-2216. [Link]

  • Zlatkov, A., et al. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia, 71. [Link]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Royal Society of Chemistry. (2023). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

  • ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]

  • Majid Ali. (2022, December 19). Ionization Techniques in MS|Electrospray|Chemical|Matrix Assisted Laser Desorption. YouTube. [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-6-fluoroimidazo[1,2-a]pyridine. [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

  • PubMed. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Anti-Cancer Agents from 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

Introduction: The Privileged Scaffold in Oncology The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning the designation of a "privile...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Oncology

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold".[1] Its unique structural and electronic properties have enabled the development of numerous therapeutic agents with a wide array of biological activities. In the field of oncology, this scaffold is particularly noteworthy.[2][3] A substantial body of research has demonstrated that derivatives of imidazo[1,2-a]pyridine can effectively target key signaling pathways implicated in tumorigenesis and progression, most notably the PI3K/Akt/mTOR pathway.[4][5] Aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4] The imidazo[1,2-a]pyridine framework serves as an excellent foundation for designing potent and selective kinase inhibitors.[6][7]

Strategic Advantage of the 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine Intermediate

The starting material, 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, offers a distinct strategic advantage for the synthesis of diverse compound libraries. The presence of two bromine atoms at electronically distinct positions (C-3 and C-6) allows for sequential and regioselective functionalization. This is achieved by leveraging the differential reactivity of the C-Br bonds in palladium-catalyzed cross-coupling reactions.

Generally, in such heterocyclic systems, the C-3 position is more electron-deficient and thus more susceptible to oxidative addition by a palladium catalyst compared to the C-6 position. This differential reactivity enables a controlled, stepwise introduction of different chemical moieties. The fluorine atom at the C-8 position further modulates the electronic properties of the ring system and can serve as a valuable metabolic blocker or participate in hydrogen bonding with target proteins, potentially enhancing binding affinity and selectivity.

This application note provides detailed protocols for the sequential functionalization of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to generate novel compounds for evaluation as anti-cancer agents.

Synthetic Workflow and Key Transformations

The overall strategy involves a two-step, sequential palladium-catalyzed cross-coupling approach. The first reaction is a regioselective Suzuki-Miyaura coupling to install an aryl or heteroaryl group at the more reactive C-3 position. The second step involves a Buchwald-Hartwig amination or a second Suzuki coupling at the C-6 position to complete the synthesis of the target molecule.

G A 3,6-Dibromo-8-fluoro- imidazo[1,2-a]pyridine (Starting Material) B Step 1: Regioselective Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) A->B Functionalization at C-3 C 6-Bromo-3-aryl-8-fluoro- imidazo[1,2-a]pyridine (Intermediate) B->C D Step 2a: Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) C->D C-N Bond Formation at C-6 E Step 2b: Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) C->E C-C Bond Formation at C-6 F Target Compound A: 3-Aryl-6-amino-substituted Derivative D->F G Target Compound B: 3,6-Diaryl-substituted Derivative E->G

Caption: General workflow for the sequential functionalization of the dibromo starting material.

Part 1: Detailed Synthetic Protocols

Protocol 1.1: Regioselective Suzuki-Miyaura Coupling at the C-3 Position

This protocol describes the selective introduction of an aryl group at the C-3 position of the imidazo[1,2-a]pyridine core. The choice of a mild palladium catalyst and base system is crucial for achieving high regioselectivity, minimizing the competing reaction at the C-6 position.

Materials:

  • 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • SPhos (6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).

  • In a separate vial, pre-mix Palladium(II) acetate (0.03 eq) and SPhos (0.06 eq) in a small amount of 1,4-dioxane.

  • Add the catalyst pre-mixture to the Schlenk flask.

  • Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration should be approximately 0.1 M with respect to the starting material.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-Bromo-3-aryl-8-fluoroimidazo[1,2-a]pyridine intermediate.

Causality and Justification:

  • Catalyst System: The use of Pd(OAc)₂ with a sterically hindered biaryl phosphine ligand like SPhos is effective for coupling aryl halides, even less reactive ones.[8] This system often provides good yields under relatively mild conditions.

  • Base and Solvent: K₃PO₄ is a moderately strong base suitable for Suzuki couplings, and the dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.[9] Degassing is critical to prevent oxidation of the palladium catalyst.

Protocol 1.2: Buchwald-Hartwig Amination at the C-6 Position

This protocol details the C-N bond formation at the remaining C-6 bromine position of the intermediate synthesized in Protocol 1.1.

Materials:

  • 6-Bromo-3-aryl-8-fluoroimidazo[1,2-a]pyridine (from Protocol 1.1)

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • (±)-BINAP (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the 6-bromo intermediate (1.0 eq), Pd₂(dba)₃ (0.02 eq), (±)-BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene, followed by the amine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the final 3-aryl-6-amino-substituted derivative.

Causality and Justification:

  • Catalyst System: The Pd₂(dba)₃ / BINAP system is a classic and robust catalyst for Buchwald-Hartwig aminations.[10] The choice of ligand is critical and may need optimization depending on the specific amine used.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to facilitate the catalytic cycle. It must be handled under inert conditions as it is moisture-sensitive.[10]

Part 2: Biological Evaluation and Data

The synthesized compounds are primarily evaluated for their ability to inhibit cancer cell proliferation and modulate the PI3K/Akt signaling pathway.

Protocol 2.1: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a method to assess the anti-proliferative activity of the synthesized compounds against various cancer cell lines.

Procedure:

  • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized compounds in DMSO and then further dilute in cell culture medium. The final DMSO concentration should be less than 0.1%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO only).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation: Representative Anti-Proliferative Activity

The following table presents representative IC₅₀ values for hypothetical imidazo[1,2-a]pyridine derivatives against various cancer cell lines, based on published data for similar compounds.[5]

Compound IDR¹ (at C-3)R² (at C-6)IC₅₀ HCC827 (µM)IC₅₀ A549 (µM)IC₅₀ MCF-7 (µM)
Cmpd-A PhenylMorpholino0.250.430.31
Cmpd-B 4-FluorophenylPiperidin-1-yl0.180.350.22
Cmpd-C Pyridin-3-ylAniline0.090.150.11
Protocol 2.2: Western Blot Analysis for PI3K Pathway Inhibition

This protocol is used to determine if the synthesized compounds inhibit the PI3K/Akt signaling pathway by measuring the phosphorylation status of key downstream proteins like Akt.

Procedure:

  • Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4 °C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • A reduction in the p-Akt/total Akt ratio in treated cells compared to the control indicates pathway inhibition.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Imidazo[1,2-a]pyridine-based inhibitors often function as ATP-competitive inhibitors of PI3K isoforms. By binding to the kinase domain, they prevent the phosphorylation of PIP2 to PIP3, which is a critical step for the activation of the downstream kinase Akt. Inhibition of Akt phosphorylation prevents the subsequent activation of numerous downstream effectors involved in cell survival, proliferation, and growth, ultimately leading to cell cycle arrest and apoptosis.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K INHIBITS

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling for 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven insights to enhance your reaction yields and purity.

Introduction: The Challenge of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] However, its successful functionalization via Suzuki-Miyaura coupling, especially with multiple halogen substituents, presents a unique set of challenges. The electron-deficient nature of the pyridine ring, coupled with the potential for multiple reaction sites on a substrate like 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, requires careful optimization to achieve high yield and selectivity. This guide provides a structured approach to troubleshooting and optimizing these critical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing very low to no conversion of my 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine starting material. What are the likely causes?

A1: Low conversion in Suzuki couplings of halogenated imidazo[1,2-a]pyridines often stems from several key factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The Pd(0) active species may not be forming or is being deactivated.

    • Explanation: Many Suzuki reactions use a Pd(II) precatalyst, such as Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species.[2] This reduction can be inefficient. Alternatively, the active catalyst can be prone to aggregation, forming inactive palladium black.[2]

    • Solution:

      • Use a Pd(0) Precatalyst: Start with a catalyst already in the active oxidation state, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2][3]

      • Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[2]

      • Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For electron-deficient substrates like imidazo[1,2-a]pyridines, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[4][5]

  • Ineffective Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[6]

    • Explanation: The strength and solubility of the base can significantly impact the reaction rate. A base that is too weak or insoluble in the reaction medium will not effectively generate the boronate species required for the catalytic cycle.

    • Solution:

      • Screen Bases: If a mild base like Na₂CO₃ is failing, consider stronger inorganic bases such as K₂CO₃ or K₃PO₄.[3][7] In some cases, organic bases can be effective.

      • Aqueous Conditions: The presence of water can be beneficial, as it helps to dissolve inorganic bases and can accelerate the transmetalation step.[3] A solvent system like 1,4-dioxane/water or toluene/ethanol is a common starting point.[3][8]

  • Poor Boronic Acid Quality: Boronic acids are susceptible to decomposition, particularly protodeboronation.[2]

    • Explanation: Protodeboronation is the undesired cleavage of the C-B bond, leading to the formation of an arene byproduct and reducing the amount of active nucleophile. This is a common issue with heteroaryl boronic acids.[2][9]

    • Solution:

      • Use Fresh Reagents: Whenever possible, use freshly purchased or recently prepared boronic acids.

      • Consider Boronate Esters or Trifluoroborates: Pinacol esters or potassium trifluoroborates are often more stable alternatives to boronic acids and can be less prone to protodeboronation.[2][9]

Q2: My reaction is producing a complex mixture of products, including mono-arylated and debrominated species. How can I improve selectivity?

A2: Achieving site-selectivity with a di-halogenated substrate is a common challenge. The relative reactivity of the C-Br bonds at the 3- and 6-positions, as well as the potential for debromination, must be carefully managed.

  • Strategies for Selective Mono-Arylation:

    • Control Stoichiometry: Use a slight deficiency of the boronic acid (e.g., 0.9 equivalents) to favor mono-substitution.

    • Lower Reaction Temperature: Reducing the temperature can often enhance selectivity by favoring the reaction at the more reactive site.

    • Choice of Catalyst and Ligand: Some catalyst systems exhibit higher selectivity. A systematic screening of different palladium sources and phosphine ligands may be necessary.

  • Minimizing Debromination:

    • Explanation: Debromination is a common side reaction where the aryl halide is reduced to an arene.[2] This can occur through various pathways, often involving hydride sources in the reaction mixture.

    • Solution:

      • Purify Reagents: Ensure solvents and bases are free from impurities that could act as hydride donors.

      • Optimize Base: Some bases are more prone to promoting dehalogenation. If this is a significant issue, screen alternative bases.

      • Use a Robust Catalyst System: Certain palladium catalysts, particularly those with bulky, electron-rich ligands like XPhos, can be effective in minimizing debromination in challenging couplings.[10]

Q3: I am observing significant amounts of boronic acid homocoupling. What is causing this and how can I prevent it?

A3: Homocoupling of the boronic acid (forming a biaryl byproduct) is typically caused by the presence of Pd(II) species and oxygen.[2]

  • Mechanism: Pd(II) can catalyze the coupling of two boronic acid molecules, which also results in the reduction of Pd(II) to the active Pd(0).[2]

  • Preventative Measures:

    • Rigorous Degassing: As mentioned previously, thoroughly remove oxygen from the reaction mixture. This is the most critical step to prevent homocoupling.[2]

    • Use a Pd(0) Precatalyst: Starting with Pd(0) minimizes the amount of Pd(II) present at the beginning of the reaction.

    • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can help to maintain a low concentration and disfavor the homocoupling side reaction.

Experimental Protocols & Data

General Protocol for Suzuki Coupling of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

This protocol provides a robust starting point for your optimization efforts.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine (1.0 equiv.), the desired aryl boronic acid or ester (1.1-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).

    • Add the palladium precatalyst (1-5 mol%) and ligand (if required, maintaining the appropriate ligand-to-palladium ratio).

  • Reaction Setup:

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent(s) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS).

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Optimization
ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand NoneSPhos (4 mol%)XPhos (3 mol%)
Base K₂CO₃ (2.5 equiv)K₃PO₄ (3.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent System 1,4-Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (4:1:1)DMF
Temperature 90 °C100 °C110 °C

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base Activation (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Troubleshooting_Workflow cluster_no_conversion No/Low Conversion cluster_conversion Starting Material Consumed start Low Yield Observed check_conversion Is Starting Material Consumed? start->check_conversion catalyst_issue Check Catalyst Activity: 1. Degas thoroughly 2. Use Pd(0) source 3. Screen ligands check_conversion->catalyst_issue No side_reactions Identify Side Products: - Debromination - Homocoupling - Protodeboronation check_conversion->side_reactions Yes base_issue Optimize Base: 1. Screen stronger bases (K2CO3, K3PO4) 2. Ensure solubility (add H2O) boronic_acid_issue Verify Boronic Acid Quality: 1. Use fresh reagent 2. Switch to boronate ester end_node Yield Optimized boronic_acid_issue->end_node optimize_selectivity Address Side Reactions: - Rigorous degassing - Optimize base/temp - Use boronate ester optimize_selectivity->end_node

Caption: A decision tree for troubleshooting low-yield Suzuki couplings.

References

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction . ResearchGate. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling . National Institutes of Health (NIH). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids . ResearchGate. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Suzuki Coupling Mechanism . YouTube. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates . National Institutes of Health (NIH). [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW . MDPI. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . MDPI. [Link]

  • Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation . ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . [Link]

  • Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging . University of British Columbia. [Link]

  • The Suzuki Reaction . Myers Group, Harvard University. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters . Scholarship @ Claremont. [Link]

  • 2.6: Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling . ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . National Institutes of Health (NIH). [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Royal Society of Chemistry. [Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters . ResearchGate. [Link]

  • Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst . ResearchGate. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence . MDPI. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) . National Institutes of Health (NIH). [Link]

  • Imidazopyridine–fluoride interaction: solvent-switched AIE effects via S⋯O conformational locking . Royal Society of Chemistry. [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... . ResearchGate. [Link]

  • Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit . MDPI. [Link]

  • Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates . PubMed. [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction . MDPI. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. As Senior Application Scientists, we have compiled this...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. As Senior Application Scientists, we have compiled this resource to address common challenges, explain the underlying chemical principles, and offer field-proven solutions to help you optimize your synthetic protocols.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low Yield and Complex Product Mixture

Question: "My reaction to synthesize 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine is resulting in a low yield of the desired product, and the crude NMR shows a complex mixture of several brominated species. What are the likely causes and how can I improve the selectivity?"

Answer: A low yield and complex mixture in this synthesis typically stem from a lack of control over the electrophilic bromination steps. The imidazo[1,2-a]pyridine core has multiple sites susceptible to bromination, and their reactivity is influenced by both the fused imidazole ring and the 8-fluoro substituent. The primary issues are often simultaneous over-bromination and incomplete reaction, as well as the formation of undesired regioisomers.

The most electron-rich position, C3 on the imidazole ring, is highly activated and brominates rapidly.[1][2][3][4][5] The second bromination on the pyridine ring is slower and requires harsher conditions, creating a delicate balance. The 8-fluoro group is an ortho, para-director but also deactivating through its inductive effect, which complicates selectivity for the C6 position over other sites like C5.[6]

To improve yield and selectivity, a two-step, controlled bromination strategy is recommended:

Recommended Two-Step Protocol:

  • Step 1: Synthesis of 3-Bromo-8-fluoroimidazo[1,2-a]pyridine:

    • Dissolve the starting material, 8-fluoroimidazo[1,2-a]pyridine, in a suitable solvent like Dichloromethane (DCM) or Acetonitrile.

    • Cool the reaction vessel to 0 °C in an ice bath.

    • Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 30 minutes. Using NBS is critical as it is a milder and more selective brominating agent than liquid bromine.[7][8]

    • Monitor the reaction closely using Thin Layer Chromatography (TLC). The reaction should be complete within 1-2 hours.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution, extract the product, and purify it by column chromatography to isolate the pure mono-brominated intermediate.

  • Step 2: Synthesis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine:

    • Dissolve the purified 3-Bromo-8-fluoroimidazo[1,2-a]pyridine in a more polar solvent like Acetic Acid or concentrated Sulfuric Acid, which can help activate the pyridine ring for the second electrophilic substitution.

    • Add 1.1 equivalents of NBS.

    • Gently heat the reaction to 40-50 °C and monitor by TLC or HPLC. This step is significantly slower than the first bromination.

    • Work-up involves careful neutralization with a base (e.g., NaHCO₃) followed by extraction and purification.

Causality Behind Choices:

  • Two-Step Approach: Isolating the C3-mono-bromo intermediate prevents it from being consumed in side reactions while you force the less favorable C6 bromination to occur.

  • NBS over Br₂: NBS provides a low, steady concentration of bromine, which is crucial for controlling the reaction rate and minimizing the formation of over-brominated byproducts.[7][8]

  • Temperature Control: Starting at 0 °C for the first bromination maximizes selectivity for the highly reactive C3 position. Gentle heating for the second step provides the necessary activation energy for the less reactive pyridine ring without causing decomposition or runaway side reactions.

Problem 2: Formation of a Tri-brominated Byproduct

Question: "My mass spectrometry analysis shows a significant peak corresponding to a tri-brominated species (M+4 peak). Where is this third bromine atom likely adding, and how can I prevent it?"

Answer: The formation of a tri-brominated byproduct is a classic example of over-bromination. Given the structure of the 3,6-dibromo-8-fluoroimidazo[1,2-a]pyridine, the next most activated position on the pyridine ring is C5. The directing effects of the fused imidazole ring and the C6-bromo substituent contribute to activating this position for a third electrophilic attack.

Mechanism of Over-bromination: The desired 3,6-dibromo product, if left under brominating conditions for too long or at too high a temperature, can react further. The C5 position is meta to the deactivating 8-fluoro group but is activated by the imidazole ring, making it the most probable site for the third bromination.

To prevent this, meticulous control over reaction stoichiometry and time is essential.

Mitigation Strategies:

  • Strict Stoichiometry: Use no more than 1.1 equivalents of NBS for the second bromination step. Accurately weigh your reagents.

  • Careful Monitoring: Monitor the reaction progress every 15-30 minutes using a validated TLC or HPLC method. Quench the reaction immediately upon the disappearance of the 3-bromo starting material.

  • Lower Temperature: If over-bromination persists, try running the second bromination at a lower temperature for a longer period. This will further favor the desired C6 bromination over the higher activation energy pathway leading to the C5, C6-dibrominated product.

Below is a diagram illustrating the desired pathway versus the over-bromination side reaction.

G SM 3-Bromo-8-fluoro- imidazo[1,2-a]pyridine NBS1 + 1.1 eq. NBS (Controlled) SM->NBS1 Product 3,6-Dibromo-8-fluoro- imidazo[1,2-a]pyridine (Desired Product) NBS1->Product NBS_XS + Excess NBS (Poor Control) SideProduct 3,5,6-Tribromo-8-fluoro- imidazo[1,2-a]pyridine (Side Product) NBS_XS->SideProduct Product->NBS_XS Further Reaction

Caption: Desired reaction pathway vs. over-bromination.

Problem 3: Incomplete Bromination at the C6 Position

Question: "My reaction has stalled. The NMR spectrum clearly shows a significant amount of unreacted 3-bromo-8-fluoroimidazo[1,2-a]pyridine alongside my desired product. How can I drive the second bromination to completion without promoting side reactions?"

Answer: This issue arises because the pyridine ring is inherently less reactive towards electrophilic substitution than the imidazole ring. The deactivating inductive effect of the 8-fluoro substituent further reduces the ring's nucleophilicity.

Troubleshooting Steps:

  • Choice of Solvent: A non-coordinating solvent like DCM may not be sufficient for the second bromination. Switching to a more polar, acidic medium like glacial acetic acid can protonate the pyridine nitrogen, which, while generally deactivating, can sometimes alter regioselectivity and improve solubility and reactivity for this specific system. Concentrated sulfuric acid is a more aggressive but effective option.

  • Incremental Reagent Addition: Instead of adding all 1.1 equivalents of NBS at once, add 0.5 equivalents, stir for 2 hours, check the progress via HPLC/TLC, and then add another 0.3 equivalents, repeating until the starting material is consumed. This maintains an optimal concentration of the brominating agent without creating a large excess at any given time.

  • Temperature Increase: If the reaction is stalled at 40-50 °C, you can cautiously increase the temperature in 5 °C increments, holding for an hour at each new temperature while monitoring for product formation and any new impurity spots on the TLC.

Comparative Table of Conditions for C6 Bromination:

ParameterCondition A (Stalled)Condition B (Optimized)Rationale
Solvent Dichloromethane (DCM)Acetic Acid / H₂SO₄Acidic solvent activates the substrate for the more difficult second bromination.
Temperature 40 °C50-60 °C (cautiously)Provides necessary activation energy to overcome the deactivating effects on the pyridine ring.
NBS Addition Single portionIncremental (0.5 + 0.3 + 0.3 eq.)Prevents buildup of excess NBS, minimizing over-bromination risk while driving the reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for synthesizing the imidazo[1,2-a]pyridine core itself?

A1: The most common and classic method is the Tschitschibabin synthesis, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[9][10] The reaction proceeds in two main stages:

  • Sɴ2 Alkylation: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the α-carbon of the halocarbonyl (e.g., bromoacetaldehyde) to displace the halide and form an N-alkylated pyridinium salt intermediate.

  • Intramolecular Condensation & Dehydration: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. The resulting hemiaminal-like intermediate then dehydrates to form the aromatic imidazole ring, yielding the final fused bicyclic system.

The overall workflow is depicted below.

G Start 2-Amino-3-fluoropyridine + α-Halo Ketone Step1 Sɴ2 Alkylation (N-attack) Start->Step1 Intermediate Pyridinium Salt Intermediate Step1->Intermediate Step2 Intramolecular Condensation (-NH₂ attack) Intermediate->Step2 Cyclized Cyclized Intermediate (Hemiaminal) Step2->Cyclized Step3 Dehydration Cyclized->Step3 Product 8-Fluoroimidazo[1,2-a]pyridine (Core Structure) Step3->Product

Caption: General mechanism for imidazo[1,2-a]pyridine core synthesis.

Q2: How does the 8-fluoro substituent affect the regioselectivity of the two bromination steps?

A2: The 8-fluoro substituent has a profound electronic influence on the reactivity of the entire ring system.

  • For the first bromination (C3): The C3 position is on the imidazole ring. Its high reactivity is primarily dictated by the electron-donating character of the fused five-membered ring. The effect of the distant 8-fluoro group is minimal here, and substitution occurs almost exclusively at C3.[2][3][4]

  • For the second bromination (C6): This is where the 8-fluoro group's effect is critical. Fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the entire pyridine ring towards electrophilic attack. However, it also has a lone pair that can participate in resonance, creating a positive mesomeric effect (+M), which is ortho, para-directing. The C6 position is para to the fluorine atom, so it benefits from this directing effect. This makes C6 more susceptible to bromination than the C7 (ortho) or C5 (meta) positions, although the overall reaction is still sluggish due to the powerful inductive deactivation.[6]

Q3: What are the best practices for purifying the final 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine product?

A3: Purification requires separating the desired product from unreacted mono-bromo starting material, over-brominated side products, and potentially other regioisomers. A combination of techniques is usually most effective.

  • Column Chromatography: This is the primary method for purification.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution is highly recommended. Start with a non-polar solvent system like 95:5 Hexane:Ethyl Acetate and gradually increase the polarity to 80:20 Hexane:Ethyl Acetate. The less polar tri-bromo and di-bromo species will elute first, followed by the more polar mono-bromo starting material.

  • Recrystallization: If the product obtained from chromatography is still not perfectly pure, recrystallization can be an excellent final polishing step.

    • Solvent Selection: Test small batches in various solvents. A good starting point would be a solvent pair system like Ethanol/Water or Dichloromethane/Hexane. Dissolve the crude product in a minimum amount of the more soluble solvent while hot, then slowly add the less soluble "anti-solvent" until turbidity appears. Cool slowly to allow for crystal formation. This technique is particularly effective at removing trace impurities with different solubility profiles.

References

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org. Available from: [Link]

  • ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. ResearchGate. Available from: [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Publications. Available from: [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]

  • The Journal of Organic Chemistry. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. ACS Publications. Available from: [Link]

  • PubMed. (2018). Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. National Library of Medicine. Available from: [Link]

  • PubMed. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. National Library of Medicine. Available from: [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Available from: [Link]

  • ResearchGate. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with SelectfluorTM in Aqueous Condition. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
  • ACS Omega. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Available from: [Link]

  • MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI. Available from: [Link]

  • PubMed. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. National Library of Medicine. Available from: [Link]

  • Figshare. (2015). Regioselective Fluorination of Imidazo[1,2‑a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

This technical guide provides in-depth troubleshooting and practical advice for the purification of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine from a typical reaction mixture. It is designed for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting and practical advice for the purification of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine from a typical reaction mixture. It is designed for researchers, medicinal chemists, and professionals in drug development who are working with this and structurally related heterocyclic compounds.

Understanding the Purification Challenge

The purification of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine presents a unique set of challenges stemming from its synthesis. The target compound is typically synthesized via a two-step process: the initial formation of the 8-fluoroimidazo[1,2-a]pyridine core, followed by electrophilic bromination. This process can lead to a complex crude mixture.

A plausible synthetic route involves the reaction of 2-amino-3-fluoropyridine with an α-haloacetaldehyde (or equivalent) to form the imidazo[1,2-a]pyridine ring, followed by bromination using a source like N-bromosuccinimide (NBS) or bromine.

The primary purification objective is to separate the desired di-brominated product from:

  • Unreacted Starting Material: 8-fluoroimidazo[1,2-a]pyridine.

  • Mono-brominated Intermediates: Primarily 3-bromo-8-fluoroimidazo[1,2-a]pyridine and 6-bromo-8-fluoroimidazo[1,2-a]pyridine.

  • Regioisomers: Other di-brominated isomers that may form in smaller quantities.

  • Over-brominated Products: Tri-brominated species, although less common with controlled stoichiometry.

  • Reagents and Byproducts: Residual brominating agents (e.g., succinimide from NBS) and their decomposition products.

The structural similarity and polarity of these compounds necessitate a robust and optimized purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine.

Q1: My TLC plate shows multiple spots that are very close together. How can I improve the separation?

A1: This is a common issue due to the similar polarities of the mono- and di-brominated species.

  • Initial Assessment: A standard eluent for imidazo[1,2-a]pyridines is a mixture of hexanes and ethyl acetate.[1][2] Start with a 4:1 hexanes:ethyl acetate mixture and observe the separation. The di-brominated product is expected to be less polar (higher Rf) than the mono-brominated and non-brominated starting material.

  • Troubleshooting Steps:

    • Decrease Eluent Polarity: If the spots are clustered at a low Rf, gradually decrease the polarity. Try ratios of 9:1 or even 19:1 hexanes:ethyl acetate.

    • Solvent System Modification: If hexanes/ethyl acetate fails, switch to a different solvent system. A mixture of dichloromethane (DCM) and methanol (e.g., 98:2) can offer different selectivity. For basic compounds like imidazopyridines, which can streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can neutralize acidic silica sites and improve peak shape.[3]

    • Two-Dimensional TLC: To confirm if you have co-eluting spots, run a 2D TLC. Run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a second, different solvent system. This can help resolve hidden impurities.

Q2: During flash column chromatography, my desired product is co-eluting with an impurity. What should I do?

A2: Co-elution is a strong possibility if the TLC separation is not optimal (ΔRf < 0.2).

  • Causality: The impurity is likely the 3-bromo or 6-bromo intermediate, which has a polarity very close to your product.

  • Immediate Actions:

    • Flatten the Gradient: If you are running a gradient elution, flatten the gradient around the elution point of your compound. A slower increase in polarity will improve resolution.

    • Isocratic Elution: If you have identified a solvent system that provides some separation on TLC, run the column isocratically with that system. This is often more effective for separating closely related compounds than a steep gradient.[4]

  • Post-Column Strategy:

    • Combine and Re-purify: Combine the mixed fractions, evaporate the solvent, and re-purify using a different, orthogonal chromatographic method (e.g., a different stationary phase like alumina or a different solvent system).

    • Recrystallization: If the mixed fraction contains a high concentration of your desired product, attempt recrystallization. This can be highly effective at removing small amounts of closely related impurities. A patent for the related 6-bromoimidazo[1,2-a]pyridine suggests a recrystallization solvent of ethyl acetate/n-hexane.[5]

Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This often happens if the solution is too concentrated or cooled too quickly.

  • Troubleshooting Protocol:

    • Re-heat and Dilute: Heat the mixture to dissolve the oil back into the solution. Add a small amount of the hot solvent to dilute the solution slightly.

    • Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Rapid cooling promotes oiling.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to induce crystallization.

Q4: I've purified my product, but the NMR spectrum shows broad peaks. Is it impure?

A4: While broad peaks can indicate impurities, there are other possibilities for nitrogen-containing heterocycles.

  • Potential Causes:

    • Residual Acid/Base: Trace amounts of acid (e.g., from silica gel) or base can cause proton exchange, leading to peak broadening, especially for protons near the nitrogen atoms.

    • Paramagnetic Impurities: Trace metals can cause significant broadening.

    • Concentration Effects: At high concentrations, aggregation can sometimes lead to broader signals.

  • Troubleshooting:

    • Wash and Re-analyze: Dissolve the sample in a solvent like ethyl acetate, wash with a dilute sodium bicarbonate solution, then with brine. Dry the organic layer, evaporate the solvent, and re-run the NMR.

    • Use a Different NMR Solvent: Try running the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆). This can change the chemical shifts and sometimes resolve broadness issues.

    • Check for Purity by LC-MS: Liquid chromatography-mass spectrometry is an excellent way to confirm the purity and identity of your compound.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

This protocol is essential for monitoring the reaction and developing a purification strategy.

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate). Spot the plate using a capillary tube. Also spot reference standards of starting materials if available.

  • Eluent Selection:

    • System A (Standard): Hexanes:Ethyl Acetate (4:1).

    • System B (Alternative): Dichloromethane:Methanol (98:2).

    • System C (For Basic Compounds): Hexanes:Ethyl Acetate (4:1) with 0.5% Triethylamine.[3]

  • Development: Place the TLC plate in a chamber with the chosen eluent. Allow the solvent front to travel up the plate.

  • Visualization: Visualize the spots under UV light (254 nm and 365 nm).[1] The imidazo[1,2-a]pyridine core is UV active.

  • Analysis: The product, 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, should have a higher Rf value than the mono-brominated and non-brominated starting materials. Aim for an Rf of ~0.3 for the target compound for optimal separation in column chromatography.[3]

Protocol 2: Flash Column Chromatography

This is the primary method for purifying gram-scale quantities of the product.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).[6]

    • Dry pack the column with silica gel (230-400 mesh).

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a polar solvent (like DCM or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique generally provides better resolution than wet loading.

  • Elution:

    • Solvent System: Use the solvent system optimized from your TLC analysis (Protocol 1).

    • Gradient Elution (for scouting): Start with a low polarity eluent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 25% ethyl acetate in hexanes over 10-15 column volumes.

    • Isocratic Elution (for difficult separations): If TLC shows good separation with a specific solvent mixture, run the entire column with that mixture. This is slower but can provide superior resolution for closely eluting spots.[4]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase flash chromatography.
Mobile Phase Hexanes/Ethyl Acetate GradientGood starting point for imidazo[1,2-a]pyridines.
Sample Loading Dry LoadingPrevents band broadening and improves separation.
Flow Rate ~2 inches/minuteA good balance between speed and resolution.
Protocol 3: Recrystallization

This protocol is used for final purification to obtain a highly crystalline, pure product.

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Based on related compounds, consider the following solvent systems:

    • Ethyl Acetate / Hexanes[5]

    • Ethanol / Water

    • Dichloromethane / Hexanes

  • Procedure:

    • Place the crude or semi-pure solid in an Erlenmeyer flask.

    • Add the primary solvent (e.g., ethyl acetate) dropwise while heating and stirring until the solid just dissolves.

    • If using a co-solvent, add the anti-solvent (e.g., hexanes) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Reaction Mixture (Target, SM, Mono-Br, Isomers) TLC TLC Analysis (Hex/EtOAc) Crude->TLC Column Flash Column Chromatography (Silica Gel, Gradient Elution) TLC->Column Develop Method Fractions Analyze Fractions by TLC Column->Fractions Pure_Fractions Combine Pure Fractions Fractions->Pure_Fractions Pool Pure Fractions Evaporation Solvent Evaporation Pure_Fractions->Evaporation Recrystallize Recrystallization (EtOAc/Hexanes) Evaporation->Recrystallize Final_Product Pure 3,6-Dibromo-8-fluoro- imidazo[1,2-a]pyridine Recrystallize->Final_Product

Caption: General workflow for the purification of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine.

Troubleshooting Logic for Co-elution

CoElution_Troubleshooting Start Co-elution Observed in Flash Chromatography Action1 Combine Mixed Fractions Start->Action1 Decision1 Is the major component the desired product? Action1->Decision1 Action2a Attempt Recrystallization Decision1->Action2a Yes Action2b Re-run Column with Flatter Gradient or Isocratic Elution Decision1->Action2b No Success Pure Product Obtained Action2a->Success Failure Still Impure Action2a->Failure Action2b->Success Action2b->Failure Action3 Change Solvent System (e.g., DCM/MeOH) Action3->Success Failure->Action3

Sources

Optimization

Technical Support Center: Strategies to Mitigate Dehalogenation of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the und...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the undesired dehalogenation of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine during cross-coupling reactions. Our goal is to equip you with the mechanistic understanding and practical solutions needed to maximize the yield of your target compounds and streamline your purification processes.

Part 1: Understanding the Challenge of Dehalogenation

Q1: What is dehalogenation and why is it a significant problem?

Dehalogenation, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where a halogen atom (in this case, bromine) on the starting material is replaced by a hydrogen atom instead of the intended coupling partner.[1][2] This leads to the formation of a mono-bromo or completely dehalogenated imidazo[1,2-a]pyridine byproduct. The consequences for your research are significant:

  • Reduced Yield: Formation of the dehalogenated byproduct directly consumes your starting material, lowering the overall yield of the desired product.

  • Purification Complexity: The byproduct often has similar polarity and physical properties to the desired product, making separation by chromatography challenging and time-consuming.

  • Wasted Resources: Lower yields and difficult purification lead to increased consumption of expensive reagents, solvents, and valuable starting materials.

Q2: Which bromine atom on 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine is more susceptible to dehalogenation?

The reactivity of the bromine atoms at the C3 and C6 positions is influenced by the electronic environment of the imidazo[1,2-a]pyridine ring system. The C3 position is generally more electron-deficient due to the adjacent pyridine nitrogen. This makes the C3-Br bond more susceptible to oxidative addition to the Pd(0) catalyst, which is the first step in both the desired cross-coupling and the undesired dehalogenation pathway. Therefore, the C3-bromine is typically more prone to dehalogenation . However, reaction conditions can be tuned to favor selective reaction at either position.

Q3: What are the primary mechanistic pathways that lead to dehalogenation?

Dehalogenation primarily occurs when a palladium-hydride (Pd-H) species is generated within the catalytic cycle. This species can intercept the organopalladium(II) intermediate that forms after oxidative addition, leading to the undesired byproduct.[3] There are several potential sources for the hydride:

  • From the Base: Certain bases, particularly alkoxides in the presence of alcohols, can undergo β-hydride elimination to form a Pd-H species.[1]

  • From the Solvent: Solvents like alcohols or residual water can act as a hydrogen source.[4][5][6] Studies have shown that even trace amounts of water can contribute significantly to hydrodehalogenation.[4][5][6] Some organic solvents like DMF and dioxane have also been observed to promote dehalogenation more than others, such as toluene.[7]

  • From the Coupling Partner: In Suzuki reactions, boronic acids can sometimes be a source of hydrides, although this is less common.

The simplified competing pathways are illustrated below. The critical juncture is the fate of the Ar-Pd(II)-X intermediate. For a successful coupling, it must proceed through transmetalation. If it reacts with a hydride source, it is diverted to the dehalogenation pathway.

G Fig 1. Competing Cross-Coupling and Dehalogenation Pathways. cluster_main Desired Cross-Coupling Cycle cluster_side Dehalogenation Side-Reaction pd0 Pd(0)L_n arpadx arpadx pd0->arpadx Oxidative Addition (with Ar-Br) arpdx Ar-Pd(II)L_n-Br arpdr Ar-Pd(II)L_n-R arpdx->arpdr Transmetalation (with R-B(OH)₂) arpdh Ar-Pd(II)L_n-H arpdx->arpdh Diversion to Dehalogenation product Ar-R (Product) arpdr->product Reductive Elimination hydride_source Hydride Source (e.g., H₂O, base, solvent) hydride_source->arpdh Protonolysis / Reaction dehal_product Ar-H (Byproduct) arpdh->dehal_product Reductive Elimination

Caption: Fig 1. Competing Cross-Coupling and Dehalogenation Pathways.

Part 2: Troubleshooting and Prevention Strategies

This section provides actionable solutions to minimize dehalogenation by carefully selecting reaction parameters.

Q4: How does my choice of palladium catalyst and ligand affect dehalogenation?

The catalyst system is arguably the most critical factor. The ligand's properties dictate the stability and reactivity of the palladium center.

Expertise & Experience: The key is to select a ligand that promotes the rate of reductive elimination of the desired product (Ar-R) to be significantly faster than the reductive elimination of the dehalogenated byproduct (Ar-H). Bulky, electron-rich phosphine ligands are generally preferred.[2] They stabilize the Pd(0) state and accelerate the crucial reductive elimination step, outcompeting the dehalogenation pathway.

Ligand TypeExamplesPropensity for DehalogenationRationale
Bulky Biarylphosphines XPhos, SPhos, RuPhosLow The steric bulk forces the coupling partners into proximity on the metal center, promoting rapid reductive elimination. High electron density on the ligand also facilitates this step.
Ferrocene-based dppfLow to Medium Dppf is a robust and versatile ligand, often effective for heteroaromatic substrates.[8] Its "bite angle" provides a good balance of stability and reactivity.
Simple Trialkyl/arylphosphines PPh₃, PCy₃Medium to High While classic choices, these ligands can be less effective. PPh₃ can lead to slower reductive elimination, allowing more time for side reactions. PCy₃ is more electron-rich, which can be beneficial.[9]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesLow to Medium NHCs are strong electron donors that form very stable Pd complexes. This can sometimes slow catalysis but often provides high selectivity against dehalogenation.

Recommendation: Start with a modern biarylphosphine ligand like XPhos or SPhos , often available as stable pre-catalysts (e.g., XPhos Pd G3). These systems are designed for high activity and selectivity in challenging couplings.

Q5: What is the role of the base, and which should I choose?

The base plays multiple roles: it activates the boronic acid for transmetalation in Suzuki couplings and neutralizes the acid generated during the reaction.[10] However, an inappropriate base can also promote dehalogenation.

Trustworthiness: A self-validating protocol uses a base that is strong enough to facilitate the desired reaction but not so reactive that it generates hydrides or degrades the substrate. Weaker, non-nucleophilic inorganic bases are generally safer choices.

  • Recommended Bases:

    • K₃PO₄ (Potassium Phosphate): An excellent choice for many Suzuki couplings, providing sufficient basicity without being overly aggressive.[11]

    • K₂CO₃ (Potassium Carbonate): A common, mild, and effective base, particularly when used in mixed aqueous solvent systems.[8][12]

    • Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble carbonate base that can accelerate reactions at lower temperatures, potentially reducing thermal decomposition and side reactions.

  • Bases to Use with Caution:

    • Alkoxides (e.g., NaOtBu, KOtBu): These are very strong bases and should generally be avoided in couplings susceptible to dehalogenation, as they can readily participate in pathways that generate Pd-H species.[1]

Q6: How does the solvent system influence dehalogenation?

The solvent choice is critical as it can be a direct source of hydrogen atoms.

Authoritative Grounding: Rigorous exclusion of protic sources is paramount. Studies have explicitly identified water and alcohols as hydrogen sources in hydrodehalogenation.[4][5][6]

  • Solvent Selection:

    • Aprotic Solvents: Toluene, Dioxane, or THF are standard choices. Toluene is often preferred as it has a lower propensity to act as a hydrogen donor compared to ethers like dioxane.[7]

    • Anhydrous Conditions: Always use freshly distilled or commercially available anhydrous solvents. Degassing the solvent thoroughly (e.g., via sparging with argon or nitrogen for 30 minutes) before use is crucial to remove dissolved oxygen, which can degrade the catalyst, and to ensure an inert atmosphere.[12]

    • Aqueous Mixtures: While counterintuitive, some Suzuki reactions perform well in solvent/water mixtures (e.g., Toluene/H₂O or Dioxane/H₂O).[8][12] In these cases, the base (like K₂CO₃ or K₃PO₄) is dissolved in the aqueous phase. This can accelerate the desired transmetalation step so effectively that it outpaces the dehalogenation side reaction. If you choose this route, the ratio of organic solvent to water must be carefully optimized.

Part 3: Recommended Experimental Protocol

This section provides a detailed, step-by-step methodology for a Suzuki-Miyaura coupling reaction optimized to minimize the dehalogenation of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine.

Optimized Suzuki-Miyaura Coupling Protocol

Objective: To selectively couple an aryl boronic acid at the C3 position of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine while suppressing the formation of the 6-bromo-8-fluoro-dehalogenated byproduct.

Materials:

  • 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium Pre-catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: K₃PO₄ (Potassium Phosphate), finely ground and dried (3.0 eq)

  • Solvent: Anhydrous Toluene

  • Inert Gas: Argon or Nitrogen

Workflow Diagram:

G start Start prep Prepare Glassware (Oven-dry, cool under inert gas) start->prep reagents Add Solids (Substrate, Boronic Acid, K₃PO₄, Catalyst) prep->reagents atmosphere Evacuate & Backfill (3x with Argon/N₂) reagents->atmosphere solvent Add Degassed Toluene (via syringe) atmosphere->solvent reaction Heat Reaction (Stir at 80-100 °C) solvent->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor workup Quench & Workup (Cool, add water, extract with EtOAc) monitor->workup Upon Completion purify Purify (Silica Gel Chromatography) workup->purify end End purify->end

Caption: Fig 2. Experimental Workflow for a Low-Dehalogenation Suzuki Coupling.

Step-by-Step Procedure:

  • Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, the arylboronic acid (1.2 eq), and finely ground, anhydrous K₃PO₄ (3.0 eq).

  • Inert Atmosphere Setup: Add the XPhos Pd G3 catalyst (0.02 - 0.05 eq). Seal the vessel with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C. Stir vigorously. Note: Start with a lower temperature (e.g., 80 °C) to see if the reaction proceeds efficiently. Higher temperatures can sometimes increase dehalogenation rates.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Look for the consumption of the starting material and the appearance of the product spot, while checking for the formation of any lower-running (more nonpolar) dehalogenated byproduct.

  • Workup: Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Part 4: Summary of Troubleshooting Strategies

Issue ObservedPrimary SuspectRecommended Action
>20% Dehalogenation Catalyst/Ligand Switch to a bulkier, electron-rich ligand like XPhos or SPhos . Use a modern pre-catalyst.
Reaction Temperature Lower the reaction temperature by 10-20 °C and monitor. Slower, cleaner reactions are preferable.
Solvent/Water Ensure all reagents and solvents are strictly anhydrous. Use freshly degassed solvent.
Slow or Stalled Reaction Base Strength Switch from K₃PO₄ to the more soluble Cs₂CO₃ .
Catalyst Loading Increase catalyst loading slightly (e.g., from 2 mol% to 4 mol%).
Temperature If dehalogenation is low, cautiously increase the temperature in 10 °C increments.
Inconsistent Results Atmosphere Re-evaluate your procedure for establishing an inert atmosphere. Ensure proper degassing of solvents before every reaction.
Reagent Quality Check the quality of the boronic acid, as they can degrade over time. Ensure the base is finely powdered and dry.

References

  • Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(99), 11656-11658. [Link]

  • Weizmann Institute of Science. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal. [Link]

  • ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]

  • ResearchGate. (2007). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

  • Reddit r/Chempros. (2021). Suzuki proto-dehalogenation problem. Reddit. [Link]

  • Reddit r/Chempros. (2019). significant dehalogenation in stille coupling. Reddit. [Link]

  • Lin, W. C., et al. (2009). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC - NIH. [Link]

  • Li, J., et al. (2019). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 9(34), 19749-19752. [Link]

  • Studer, A., & Amrein, S. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. PMC. [Link]

  • Wang, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(4), 869-877. [Link]

  • Reddit r/Chempros. (2021). Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ResearchGate. (2017). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]

  • ResearchGate. (2002). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. [Link]

  • MDPI. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. [Link]

  • ResearchGate. (2019). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • MDPI. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. [Link]

  • ResearchGate. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. ResearchGate. [Link]

  • NIH. (2020). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. NIH. [Link]

  • ResearchGate. (2019). Bromination of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • ResearchGate. (2019). Transition-metal-free regioselective C-H halogenation of imidazo[1,2- a ] pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate. [Link]

  • MDPI. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • RSC Publishing. (2020). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 44(44), 19047-19066. [Link]

  • Molander, G. A., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH. [Link]

Sources

Troubleshooting

Technical Support Center: 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine Synthesis

Introduction 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents.[1] Its rigid, pl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents.[1] Its rigid, planar structure and specific substitution pattern make it a valuable scaffold for creating compounds with high potency and selectivity. The synthesis of this molecule, while based on established heterocyclic chemistry, presents several challenges where the formation of impurities can compromise yield, purity, and the viability of downstream applications.

This technical guide serves as a troubleshooting resource for researchers and process chemists. It provides in-depth analysis of common impurities encountered during the synthesis, explains their mechanisms of formation, and offers validated protocols for their detection, mitigation, and removal.

Overview of the Synthetic Pathway

The most common and reliable synthetic route to 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine is a two-step process. It begins with the cyclocondensation of a substituted 2-aminopyridine with an α-halo carbonyl equivalent, followed by a regioselective bromination of the resulting imidazo[1,2-a]pyridine intermediate.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Electrophilic Bromination A 2-Amino-5-bromo-3-fluoropyridine C 6-Bromo-8-fluoroimidazo[1,2-a]pyridine (Intermediate) A->C Base (e.g., NaHCO3) Solvent (e.g., Ethanol) Heat B α-Halo Carbonyl (e.g., Chloroacetaldehyde) E 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine (Final Product) C->E Solvent (e.g., DMF, Acetonitrile) Room Temp C->E D Brominating Agent (e.g., NBS, Br2)

Caption: General two-step synthesis workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Question 1: My final product is contaminated with a significant amount of a lower molecular weight species. What is it and how do I prevent it?

Answer: This is the most common impurity encountered and is almost certainly the unbrominated intermediate, 6-Bromo-8-fluoroimidazo[1,2-a]pyridine .

  • Causality (The "Why"): The C3 position of the imidazo[1,2-a]pyridine ring is highly electron-rich and thus susceptible to electrophilic attack.[2][3] However, the bromination reaction is not instantaneous. Incomplete conversion occurs due to:

    • Insufficient Brominating Agent: Using less than one full equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) will naturally leave starting material behind.

    • Low Reaction Temperature: Insufficient thermal energy can lead to slow reaction kinetics.

    • Short Reaction Time: The reaction may not have reached completion when quenched.

    • Reagent Degradation: Moisture can degrade brominating agents like NBS.

  • Troubleshooting & Mitigation:

    • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of high-purity NBS. Add it portion-wise to the reaction mixture to maintain control.

    • Reaction Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 30% ethyl acetate in hexanes. The intermediate will have a higher Rf value than the more polar dibrominated product.

    • Drive to Completion: If the reaction stalls, consider extending the reaction time at room temperature or gently warming the mixture to 30-40°C for a short period.

  • Purification: If the impurity is present in the final crude product, it can be readily separated by silica gel column chromatography, as the polarity difference between the mono- and di-brominated species is significant.

Question 2: My mass spectrum shows peaks corresponding to a higher molecular weight (approx. 78-80 Da more) than my desired product. What is this?

Answer: This impurity is a tribromo-fluoroimidazo[1,2-a]pyridine species, resulting from over-bromination.

  • Causality (The "Why"): While the C3 position is the most kinetically favored site for bromination, other positions on the heterocyclic core can also undergo electrophilic substitution under forcing conditions.[4] The use of a large excess of the brominating agent or elevated temperatures can provide enough activation energy to overcome the barrier for substitution at less reactive sites like C2 or C5.

G cluster_0 Controlled Conditions cluster_1 Forcing Conditions Start 6-Bromo-8-fluoro- imidazo[1,2-a]pyridine Product 3,6-Dibromo Product (Desired) Start->Product 1.05 eq. NBS Room Temp Impurity x,3,6-Tribromo Product (Impurity) Start->Impurity >1.5 eq. NBS High Temp

Caption: Formation of desired product vs. over-bromination impurity.

  • Troubleshooting & Mitigation:

    • Strict Stoichiometry: Do not exceed 1.1 equivalents of the brominating agent.

    • Temperature Control: Maintain the reaction at or below room temperature. Prepare an ice bath to manage any potential exotherms, especially on a larger scale.

    • Controlled Addition: Add the brominating agent slowly in portions or as a solution via an addition funnel. This prevents localized areas of high concentration.

  • Purification: Separating the tribromo impurity from the desired dibromo product is challenging due to their similar polarities. It often requires careful column chromatography with a shallow gradient or preparative HPLC. Prevention is far more effective than removal.

Question 3: My LC-MS shows an impurity with the identical mass as my product but a different retention time. What is this isomer?

Answer: This is likely a regioisomeric dibromo product, most commonly 2,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine .

  • Causality (The "Why"): The mechanism for the standard cyclocondensation between a 2-aminopyridine and an α-haloketone is highly regioselective.[5][6] It proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular condensation. However, impurities in the starting materials or unorthodox reaction conditions could potentially lead to trace amounts of other isomers. A more plausible cause is slight bromination at the C2 position instead of C3 during the second step, although this is electronically less favored.

  • Troubleshooting & Mitigation:

    • Confirm Starting Material Purity: Ensure the 2-amino-5-bromo-3-fluoropyridine starting material is isomerically pure. Impurities from its synthesis, such as 2-amino-3-bromo-5-fluoropyridine, would lead to a different final product isomer (3,8-dibromo-6-fluoroimidazo[1,2-a]pyridine).

    • Mild Bromination Conditions: Use buffered conditions or a milder brominating agent if C2-bromination is a persistent issue. This ensures the reaction proceeds via the lowest energy pathway, favoring C3 substitution.

  • Purification: Isomers are often very difficult to separate. The primary strategy must be to control the regioselectivity of the reactions to prevent their formation.

Question 4: The yield of my initial cyclization is low, and I recover a lot of the 2-amino-5-bromo-3-fluoropyridine starting material. What are the likely causes?

Answer: A low-yielding cyclization reaction points to issues with the reactants or the reaction conditions.

  • Causality (The "Why"):

    • Inactive Carbonyl Reagent: The α-halo carbonyl reagent (e.g., chloroacetaldehyde or bromoacetaldehyde) is highly reactive and prone to decomposition or polymerization.[7] If it has degraded, it will not participate in the reaction.

    • Insufficient Base: A base, typically sodium bicarbonate, is required to facilitate the final dehydration and aromatization step.

    • Suboptimal Temperature: While the reaction proceeds at elevated temperatures, excessively high temperatures can degrade the reactants.

  • Troubleshooting & Mitigation:

    • Use a Stable Precursor: Instead of using aqueous chloroacetaldehyde directly, it is highly recommended to use a more stable precursor like chloroacetaldehyde diethyl acetal. The acetal is hydrolyzed in situ under the mildly acidic conditions generated during the initial N-alkylation, releasing the reactive aldehyde slowly and minimizing degradation.

    • Verify Reagent Quality: Use freshly purchased or purified 2-amino-5-bromo-3-fluoropyridine.

    • Optimize Conditions: Ensure at least two equivalents of a mild base like NaHCO₃ are used. The reaction is typically refluxed in ethanol for several hours; monitor by TLC until the aminopyridine spot is consumed.

Summary of Potential Impurities

Impurity NameStructureMolecular Weight ( g/mol )OriginAnalytical Signature
6-Bromo-8-fluoroimidazo[1,2-a]pyridine C₇H₄BrFN₂215.02Incomplete bromination of the intermediate.Lower MW peak in MS. Higher Rf on TLC.
x,3,6-Tribromo-8-fluoroimidazo[1,2-a]pyridine C₇H₂Br₃FN₂371.85Over-bromination of the desired product.Higher MW peak in MS. Similar Rf on TLC.
2,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine C₇H₃Br₂FN₂293.92Non-regioselective bromination.Same MW as product, different chromatographic retention time.
2-Amino-5-bromo-3-fluoropyridine C₅H₄BrFN₂191.00Incomplete cyclocondensation reaction.Starting material recovered from the first step.

Recommended Analytical & Purification Protocols

Reaction Monitoring by TLC
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 20-40% Ethyl Acetate in Hexanes.

  • Visualization: UV light (254 nm). The imidazo[1,2-a]pyridine core is a strong UV chromophore.

Purification by Column Chromatography
  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 25%).

    • The non-polar tribromo- and unreacted intermediate species will elute first.

    • The desired 3,6-dibromo product will follow.

    • Any highly polar baseline material will remain on the column.

  • Fraction Analysis: Analyze collected fractions by TLC to identify and combine those containing the pure product.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Liu, F., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Available at: [Link]

  • MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. Available at: [Link]

  • ResearchGate. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. Retrieved from [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]

  • Khan, I., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-6-fluoroimidazo[1,2-a]pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. Available at: [Link]

  • Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]

  • Katritzky, A. R., et al. (2000). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • ResearchGate. (n.d.). Imidazopyridine ring formation using amino-heterocycles and alpha-halo ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Regioselectivity in Reactions of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. This resource is designed for researchers, medicinal chemists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this versatile heterocyclic scaffold. The presence of two distinct bromine atoms at the C3 and C6 positions presents a significant, yet manageable, challenge in controlling reaction regioselectivity. This guide provides in-depth, field-proven insights, troubleshooting advice, and detailed protocols to help you achieve your desired synthetic outcomes with precision and confidence.

Understanding the Fundamentals of Regioselectivity

The imidazo[1,2-a]pyridine core is an electron-rich heterocyclic system. However, the electron distribution is not uniform. The five-membered imidazole ring is generally more electron-rich than the six-membered pyridine ring. This has profound implications for its reactivity.

  • C3-Position: Located on the electron-rich imidazole moiety, the C3-Br bond is often more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions. This position is electronically activated and is the typical site for electrophilic aromatic substitution.[1]

  • C6-Position: Situated on the pyridine ring, the C6-Br bond is electronically distinct. The adjacent ring nitrogen and the electron-withdrawing 8-fluoro substituent decrease the electron density at this position compared to C3.

  • The 8-Fluoro Group: This substituent exerts a significant electron-withdrawing inductive effect, which can influence the overall reactivity and electronic properties of the pyridine ring, making the C6-Br bond less reactive in some contexts.[2]

Controlling which bromine atom reacts is a matter of exploiting the subtle electronic, steric, and mechanistic differences between the two sites. The choice of catalyst, ligand, base, and solvent system is paramount in tipping the balance of reactivity toward the desired position.[3][4][5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the functionalization of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine in a direct question-and-answer format.

Question 1: I'm attempting a Suzuki-Miyaura coupling and getting a mixture of C3- and C6-arylated products. How can I favor substitution at the C3 position?

Answer:

Achieving high selectivity for the C3 position often involves using conditions that favor the kinetically preferred reaction pathway, as the C3-Br bond is generally more activated for oxidative addition.

Causality: The higher electron density of the imidazole ring makes the C3 position more susceptible to oxidative addition by a Pd(0) catalyst. To favor this intrinsic reactivity, you should use less sterically demanding ligands and milder conditions that do not provide enough energy to overcome the activation barrier at the less reactive C6 position.

Troubleshooting Steps & Recommendations:

  • Catalyst and Ligand Selection:

    • Use a classic, less bulky catalyst system. A combination like Pd(PPh₃)₄ or Pd(OAc)₂ with triphenylphosphine (PPh₃) often shows a preference for the C3 position. The smaller cone angle of PPh₃ compared to bulky biarylphosphine ligands allows easier access to the C3 position.

    • Avoid overly bulky ligands. Ligands such as XPhos or SPhos can sometimes override the intrinsic electronic preference and favor the less sterically hindered C6 position.

  • Base and Solvent:

    • Employ a moderately strong base. Aqueous solutions of K₂CO₃ or Cs₂CO₃ are often sufficient and can help maintain selectivity. Very strong bases like NaOtBu can sometimes lead to side reactions or decreased selectivity.

    • Choose a suitable solvent system. A mixture of dioxane/water or DME/water is a standard starting point for Suzuki couplings.[6]

  • Reaction Temperature:

    • Keep the temperature as low as possible. Start your reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress. Lower temperatures will favor the pathway with the lower activation energy, which is typically the C3-arylation.

Table 1: Recommended Conditions for Selective C3-Arylation (Suzuki)
ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)Less bulky, favors electronically activated C3 site.
Ligand (If using Pd(OAc)₂) PPh₃ (2-4 equiv. to Pd)Promotes C3 selectivity through moderate steric hindrance.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Mild conditions, minimizes side reactions.
Solvent Dioxane/H₂O (4:1) or DME/H₂O (4:1)Standard for Suzuki, good solubility for reagents.
Temperature 60-80 °CFavors the kinetic product (C3-substitution).
Question 2: My goal is the opposite: I need to selectively functionalize the C6 position. What strategies can I use?

Answer:

Selectivity for the C6 position requires overriding the intrinsic electronic preference for C3. This is typically achieved by using sterically demanding catalyst systems that can only access the less hindered C6 position.

Causality: The area around the C3-Br bond is more sterically crowded due to the fused ring system. By using a palladium catalyst with very large, bulky phosphine ligands, you create a catalytic species that is too large to easily approach the C3 position. It will therefore preferentially react at the more accessible C6 site. This is a classic example of sterically-controlled regioselectivity.[3][4]

Troubleshooting Steps & Recommendations:

  • Ligand Choice is Critical:

    • Employ bulky biarylphosphine ligands. Ligands like XPhos, SPhos, or t-BuXPhos are the tools of choice for directing reactions to a less reactive but sterically accessible site. Their large steric footprint effectively blocks the C3 position.

    • Use a high ligand-to-palladium ratio. This ensures the formation of the bulky catalytic species required for C6 selectivity.[4]

  • Catalyst Precursor:

    • Palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ are excellent choices when combined with the bulky ligands mentioned above.

  • Base and Temperature:

    • A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is often required to facilitate the reaction at the less reactive C6 site.

    • Higher temperatures (e.g., 100-120 °C) may be necessary to overcome the higher activation energy for oxidative addition at the C6-Br bond.

Workflow for Achieving C6 Selectivity

Caption: Troubleshooting workflow for C6 regioselectivity.

Question 3: I am performing a Buchwald-Hartwig amination and facing poor regioselectivity. Do the same principles apply?

Answer:

Yes, absolutely. The same core principles of electronic versus steric control that govern Suzuki couplings are directly applicable to Buchwald-Hartwig aminations.[7][8][9] The choice of ligand is the most powerful tool you have to influence the regiochemical outcome.

  • For C3-Amination (Kinetic Control): Use less bulky ligands. Bidentate ligands like BINAP or DPPF can sometimes favor the more electron-rich C3 position.[7] Milder bases like Cs₂CO₃ and lower temperatures are preferred.

  • For C6-Amination (Steric Control): Use bulky, electron-rich monodentate biarylphosphine ligands (e.g., XPhos, RuPhos). These ligands are highly effective at directing the C-N coupling to the less hindered C6 position. A strong base like NaOtBu or LHMDS is almost always required for these transformations.[9][10]

Table 2: Ligand Selection Guide for Regioselective Buchwald-Hartwig Amination
Target PositionRecommended Ligand ClassSpecific ExamplesAssociated Base
C3 Less Bulky / BidentatePPh₃, BINAP, DPPFCs₂CO₃, K₃PO₄
C6 Bulky BiarylphosphinesXPhos, RuPhos, BrettPhosNaOtBu, LHMDS
Question 4: What about Sonogashira couplings? I need to install an alkyne selectively.

Answer:

The Sonogashira reaction follows similar trends but with an important consideration: the copper co-catalyst.[11][12] However, the initial and rate-limiting oxidative addition at the C-Br bond is still the selectivity-determining step.

Causality: The palladium catalyst cycle dictates the regioselectivity. Therefore, ligand choice remains the primary method for control. The reactivity order of the halide is I > OTf > Br > Cl, and for two identical halogens like in this substrate, electronic and steric factors dominate.[11]

  • For C3-Sonogashira: A standard catalyst system like Pd(PPh₃)₂Cl₂/CuI with a mild base (e.g., Et₃N, DIPA) in a solvent like THF or DMF should preferentially react at the C3 position, especially at room temperature or with gentle heating.[11][13]

  • For C6-Sonogashira: Achieving C6 selectivity is more challenging and may require screening bulky ligands, similar to the Suzuki and Buchwald-Hartwig reactions. A copper-free Sonogashira protocol using a bulky palladium/ligand system and a strong base might provide a viable route by focusing solely on the sterically driven oxidative addition step.[14]

Detailed Experimental Protocols

Protocol 1: Highly Selective C3-Arylation via Suzuki-Miyaura Coupling

This protocol is optimized for achieving >95:5 selectivity in favor of the C3-substituted product.

Materials:

  • 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

  • Arylboronic acid (1.1 equiv.)

  • Pd(PPh₃)₄ (0.05 equiv.)

  • K₂CO₃ (2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine (1.0 equiv.) and the arylboronic acid (1.1 equiv.).

  • Add Pd(PPh₃)₄ (0.05 equiv.) and K₂CO₃ (2.0 equiv.).

  • Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sterically-Controlled C6-Amination via Buchwald-Hartwig Coupling

This protocol is designed to favor the formation of the C6-aminated product.

Materials:

  • 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

  • Primary or secondary amine (1.2 equiv.)

  • Pd₂(dba)₃ (0.02 equiv.)

  • XPhos (0.08 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.08 equiv.), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube.

  • Add the 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine (1.0 equiv.).

  • Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene followed by the amine (1.2 equiv.) via syringe under an inert atmosphere.

  • Heat the reaction mixture to 110 °C in a pre-heated oil bath.

  • Stir vigorously and monitor the reaction by LC-MS. Reactions are typically complete in 12-24 hours.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Reaction Parameter Decision Tree

G start Select Target Position C3 C3-Functionalization (Electronically Favored) start->C3 Kinetic Control C6 C6-Functionalization (Sterically Favored) start->C6 Steric Control ligand_C3 Use Less Bulky Ligand (e.g., PPh₃, DPPF) C3->ligand_C3 1. Choose Ligand ligand_C6 Use Bulky Ligand (e.g., XPhos, SPhos) C6->ligand_C6 1. Choose Ligand temp_C3 Lower Temperature (60-80 °C) ligand_C3->temp_C3 2. Set Temp. base_C3 Use Mild Base (e.g., K₂CO₃, Cs₂CO₃) temp_C3->base_C3 3. Choose Base temp_C6 Higher Temperature (100-120 °C) ligand_C6->temp_C6 2. Set Temp. base_C6 Use Strong Base (e.g., NaOtBu, K₃PO₄) temp_C6->base_C6 3. Choose Base

Caption: Decision tree for selecting reaction parameters.

References
  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society. Available at: [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available at: [Link]

  • Sigman, M. S. & Ghaffari, B. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available at: [Link]

  • Lin, W., et al. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Molecular Diversity. Available at: [Link]

  • Kumar, A., et al. (2016). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, C., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • NROChemistry. Sonogashira Coupling. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Souldozi, A., et al. (2007). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society. Available at: [Link]

  • Chambers, R., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Cal-Ferreiro, Y., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridine-amidoximes as Potential Scaffolds for the Reactivation of Acetylcholinesterase. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Sundharaj, V., & Sarveswari, S. (2022). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. Available at: [Link]

  • Guironnet, D., et al. (2009). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Synthetic Communications. Available at: [Link]

  • Wang, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Singh, A., & Kumar, A. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Wipf Group, University of Pittsburgh. Available at: [Link]

Sources

Troubleshooting

stability of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine under acidic/basic conditions

A Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides in-depth technical support for handling 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine in various...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides in-depth technical support for handling 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine in various experimental settings. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and understanding its stability is paramount for successful research and development.[1][2] This document addresses common questions and troubleshooting scenarios related to the stability of this halogenated derivative under both acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine?

The primary stability concerns for this compound revolve around its behavior in the presence of strong acids and bases. The imidazo[1,2-a]pyridine core has distinct reactive sites, and the presence of three halogen substituents significantly influences its electronic properties and, consequently, its stability.[3] Potential issues include protonation of the ring system, susceptibility to nucleophilic attack, and, under harsh conditions, potential degradation.

Q2: How does the halogen substitution pattern affect the stability of the imidazo[1,2-a]pyridine core?

The two bromo substituents and one fluoro substituent are electron-withdrawing groups. Their presence is expected to decrease the electron density of the aromatic system. This has two major implications:

  • Increased susceptibility to nucleophilic attack: The electron-deficient nature of the pyridine ring makes it more prone to attack by nucleophiles, particularly under basic conditions.

  • Decreased susceptibility to electrophilic attack: The reduced electron density makes the ring less reactive towards electrophiles.

The fluorine atom at the 8-position and the bromine at the 6-position will primarily influence the pyridine ring's reactivity, while the bromine at the 3-position will affect the imidazole portion.

Troubleshooting Guide: Stability Under Acidic Conditions

Issue: I am observing decomposition of my 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine during a reaction a strong acid catalyst. What is likely happening?

Under strongly acidic conditions, the imidazo[1,2-a]pyridine ring system is susceptible to protonation. The most likely site of protonation is the N1 nitrogen of the imidazole ring, which is the most basic site. This protonation can lead to several downstream consequences.

Plausible Degradation Pathway under Acidic Conditions:

While the electron-withdrawing halogen substituents offer some protection against electrophilic attack, prolonged exposure to strong, hot acids could potentially lead to degradation. A plausible, albeit likely slow, pathway could involve protonation followed by nucleophilic attack by a counter-ion or solvent, leading to ring-opening or substitution.

Experimental Protocol: Assessing Stability in Acidic Media

To empirically determine the stability of your compound under specific acidic conditions, a simple time-course experiment is recommended.

  • Preparation of Test Solutions:

    • Prepare a stock solution of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine in a suitable organic solvent (e.g., acetonitrile or THF).

    • Prepare solutions of the desired acid (e.g., 1M HCl in water, trifluoroacetic acid) at the intended reaction concentration.

  • Incubation:

    • Add a known amount of the stock solution to the acidic solution at the desired reaction temperature.

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis:

    • Quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate).

    • Extract the compound with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic extract by HPLC or LC-MS to quantify the remaining parent compound and identify any degradation products.

Data Summary: Expected Stability in Common Acids

Acid ConditionTemperatureExpected StabilityPotential Observations
1M HCl (aq)Room TempLikely Stable for >24hMinimal degradation expected.
1M HCl (aq)80 °CModerate StabilityGradual degradation may be observed over several hours.
Trifluoroacetic Acid (TFA)Room TempLikely StableSalt formation is likely.
Concentrated H₂SO₄Room TempPotentially UnstableRisk of sulfonation or other degradation.

Logical Workflow for Acidic Reactions

start Start: Reaction with 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine under acidic conditions check_stability Is the compound stable under the reaction conditions? start->check_stability run_reaction Proceed with the reaction. check_stability->run_reaction Yes modify_conditions Modify reaction conditions: - Lower temperature - Use a weaker acid - Shorter reaction time check_stability->modify_conditions No monitor_reaction Monitor reaction progress by TLC/LC-MS. run_reaction->monitor_reaction workup Aqueous workup with mild base (e.g., NaHCO₃). monitor_reaction->workup characterize Characterize product and check for impurities. workup->characterize stop Stop characterize->stop modify_conditions->start

Caption: Troubleshooting workflow for reactions involving 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine under acidic conditions.

Troubleshooting Guide: Stability Under Basic Conditions

Issue: My reaction using a strong base (e.g., NaOH, LDA) with 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine is giving multiple unidentified products.

The electron-deficient nature of the di-halogenated pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at elevated temperatures.[4][5][6] The bromine atoms are better leaving groups than the fluorine atom.

Plausible Degradation Pathway under Basic Conditions:

Under strong basic conditions, particularly with nucleophilic bases, SNAr is a likely degradation pathway. The positions most susceptible to attack are C-6 and potentially C-8, leading to the displacement of a bromide or fluoride ion.

Experimental Protocol: Assessing Stability in Basic Media

A similar time-course study as described for acidic conditions can be employed here.

  • Preparation of Test Solutions:

    • Prepare a stock solution of the compound.

    • Prepare solutions of the desired base (e.g., 1M NaOH in water/methanol, potassium carbonate in DMF).

  • Incubation:

    • Conduct the experiment at the intended reaction temperature, taking aliquots over time.

  • Analysis:

    • Quench the reaction with a mild acid (e.g., ammonium chloride solution).

    • Extract and analyze by HPLC or LC-MS.

Data Summary: Expected Stability in Common Bases

Base ConditionTemperatureExpected StabilityPotential Observations
K₂CO₃ in DMFRoom TempLikely StableMinimal degradation expected.
K₂CO₃ in DMF100 °CModerate StabilitySlow SNAr may occur.
1M NaOH (aq/MeOH)Room TempModerate StabilityPotential for slow hydrolysis.
1M NaOH (aq/MeOH)60 °CPotentially UnstableIncreased rate of SNAr or other degradation.
Lithium Diisopropylamide (LDA)-78 °CLikely StableDeprotonation may occur at the C5 or C7 position.

Logical Pathway for Base-Mediated Reactions

start Start: Reaction with 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine under basic conditions check_snar Is S N Ar a possible side reaction? start->check_snar use_non_nucleophilic_base Use a non-nucleophilic base (e.g., NaH, LDA at low temp). check_snar->use_non_nucleophilic_base Yes, with nucleophilic base use_mild_base Use a milder base (e.g., K₂CO₃) and lower temperature. check_snar->use_mild_base Yes, with heating run_reaction Proceed with the reaction. check_snar->run_reaction No use_non_nucleophilic_base->run_reaction use_mild_base->run_reaction monitor Monitor for side products. run_reaction->monitor workup Careful aqueous workup. monitor->workup end End workup->end

Caption: Decision-making process for selecting appropriate basic conditions for reactions with 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine.

References

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • PubChem. Imidazo(1,2-a)pyridine. Available from: [Link]

  • ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from: [Link]

  • Nanomaterials Chemistry. Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Available from: [Link]

  • ResearchGate. Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Available from: [Link]

  • MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available from: [Link]

  • RSC Publishing. Functionalization of imidazo[1,2-a]pyridines via radical reactions. Available from: [Link]

  • SpringerLink. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link]

  • Wiley Online Library. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available from: [Link]

  • NIH National Center for Biotechnology Information. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Available from: [Link]

  • NIH National Center for Biotechnology Information. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Available from: [Link]

  • NIH National Center for Biotechnology Information. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Available from: [Link]

  • NIH National Center for Biotechnology Information. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Available from: [Link]

  • ResearchGate. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available from: [Link]

  • YouTube. nucleophilic aromatic substitutions. Available from: [Link]

  • RSC Publishing. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. Available from: [Link]

  • PubMed. Effect of Electron-Donating Substituents and an Electric Field on the Δ EST of Selected Imidazopyridine Derivatives: A DFT Study. Available from: [Link]

  • NIH National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

  • ResearchGate. Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Available from: [Link]

  • Wikipedia. Imidazopyridine. Available from: [Link]

  • YouTube. (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.. Available from: [Link]

  • NIH National Center for Biotechnology Information. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link]

  • NIH National Center for Biotechnology Information. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Available from: [Link]

  • ACS Publications. Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Available from: [Link]

  • MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available from: [Link]

  • YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. Available from: [Link]

  • RSC Publishing. Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs. Available from: [Link]

  • NIH National Center for Biotechnology Information. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available from: [Link]

Sources

Optimization

troubleshooting failed reactions involving 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

Technical Support Center: 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine Welcome to the technical support center for 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

Welcome to the technical support center for 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet challenging, heterocyclic building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs.[1] The unique substitution pattern of this reagent—featuring two bromine atoms of differing reactivity and an electron-withdrawing fluorine atom—offers significant synthetic opportunities but also presents specific challenges.

This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions, ensuring reproducible and high-yielding results.

Section 1: Foundational Troubleshooting - First Principles

Before diving into reaction-specific issues, it's crucial to ensure your foundational techniques are sound. Many reaction failures stem from common, often overlooked, experimental variables.

FAQ: My reaction shows no conversion of starting material. What are the first things I should check?

Answer: When a reaction fails to initiate, a systematic check of the core components is the most efficient troubleshooting path. Complex catalyst systems and sensitive reagents are often blamed, but the root cause is frequently more fundamental.

  • Inert Atmosphere Integrity: Palladium(0) catalysts, the active species in most cross-coupling reactions, are highly sensitive to oxygen.[2] Incomplete degassing or a poor-quality inert gas (nitrogen or argon) can lead to rapid catalyst decomposition, appearing as precipitated palladium black.

    • Actionable Advice: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw (3 cycles) or by sparging with argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Reagent Quality & Stoichiometry:

    • Substrate Purity: Verify the purity of your 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. Impurities can poison the catalyst.

    • Boronic Acid/Ester Quality (for Suzuki reactions): Boronic acids can dehydrate to form cyclic boroxine anhydrides.[2] While often still reactive, this changes the molecular weight and can lead to inaccurate stoichiometry. It's best practice to use fresh, high-purity boronic acids or esters.

    • Base Quality: Many inorganic bases (e.g., K₃PO₄, Cs₂CO₃) are hygroscopic. Absorbed water can interfere with certain reactions, though a small amount of water is sometimes beneficial, especially in Suzuki couplings.[3] For anhydrous reactions, ensure your base is freshly dried or purchased as an anhydrous grade.

  • Catalyst and Ligand Activity:

    • Pre-catalyst vs. In-situ Generation: Using a pre-formed, air-stable Pd(II) pre-catalyst can provide more consistent results than generating the active Pd(0) species in situ from sources like Pd₂(dba)₃.

    • Ligand Integrity: Phosphine-based ligands are susceptible to oxidation. Store them under an inert atmosphere and use fresh samples if you suspect degradation.

  • Solvent Choice: Ensure you are using anhydrous, high-purity solvents appropriate for the reaction type. Common choices include THF, dioxane, DMF, and toluene.[4]

View General Troubleshooting Workflow Diagram

G General Troubleshooting Workflow for Failed Reactions start Reaction Failed (Low or No Conversion) reagents Step 1: Verify Reagents - Purity of Substrate? - Activity of Boronic Acid? - Anhydrous Base/Solvent? - Ligand Integrity? start->reagents setup Step 2: Check Setup - Inert Atmosphere? (Proper Degassing) - Correct Temperature? - Efficient Stirring? reagents->setup Reagents OK catalyst Step 3: Evaluate Catalyst System - Active Catalyst? (Consider Pre-catalyst) - Correct Pd/Ligand Ratio? - Signs of Decomposition? setup->catalyst Setup OK re_run Re-run with Verified Components catalyst->re_run System OK success Problem Solved re_run->success Success! no_success Still Failing re_run->no_success Failure optimize Step 4: Systematic Optimization - Screen Ligands - Screen Bases - Screen Solvents - Adjust Temperature no_success->optimize

Caption: Reaction conditions dictate selectivity between C-6 and C-3 positions. (Note: Placeholder images used).

FAQ 2: My Suzuki reaction is sluggish and gives low yields, even when targeting the C-6 position. How can I improve it?

Answer: Sluggish reactions with this substrate are common due to the electron-deficient nature of the pyridine ring and potential catalyst inhibition. [5] | Parameter | Problem | Solution & Rationale | | :--- | :--- | :--- | | Catalyst/Ligand | Poor catalytic turnover; catalyst decomposition. | Switch to a more robust and active catalyst system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are designed for challenging substrates. [6]They promote faster oxidative addition and reductive elimination. | | Base | Base is too weak or poorly soluble. | The base is critical for activating the boronic acid for transmetalation. [7]Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. Ensure the base is finely powdered to maximize surface area. [3]| | Solvent | Poor solubility of reagents; side reactions. | Aprotic polar solvents like dioxane, DMF, or DME are generally effective. [4][8]A small amount of water is often necessary to facilitate the catalytic cycle, but excess water can lead to protodeboronation (hydrolysis of the boronic acid). [5]| | Temperature | Reaction rate is too slow. | While lower temperatures favor C-6 selectivity, if the reaction is not proceeding, a modest increase in temperature (e.g., to 80-90 °C) may be necessary, even at the risk of losing some selectivity. |

Protocol: General Procedure for Selective Suzuki-Miyaura Coupling at C-6

This protocol provides a starting point for optimization.

  • Setup: To an oven-dried Schlenk flask, add 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine (1.0 eq.), the desired arylboronic acid (1.05 eq.), and potassium phosphate (K₃PO₄, 3.0 eq., finely powdered).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon (repeat 3 times).

  • Reagent Addition: Add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%) and SPhos ligand (4 mol%). Then, add degassed 1,4-dioxane and water (e.g., 10:1 v/v) via syringe.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. [9]

Section 3: Buchwald-Hartwig Amination

Forming C-N bonds using the 3,6-dibromo substrate is essential for introducing key pharmacophores. The main challenges include catalyst inhibition by the nitrogenous substrate and amine, and potential side reactions. [10]

FAQ: My Buchwald-Hartwig amination is failing or giving a complex mixture of byproducts. What are the likely causes?

Answer: C-N coupling failures on N-heterocycles often stem from catalyst-substrate interactions and base sensitivity.

  • Catalyst Inhibition: The imidazopyridine nitrogen and the amine coupling partner can act as ligands for the palladium center, leading to catalyst deactivation.

    • Solution: Use bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., BrettPhos, RuPhos) or Josiphos-type ferrocenyl ligands. [6]These ligands form stable, highly active catalytic complexes that are less prone to inhibition and promote the desired reductive elimination step. [11]

  • Incorrect Base: The choice of base is critical in Buchwald-Hartwig amination. A base that is too strong can deprotonate other positions on the substrate or cause amine decomposition. A base that is too weak will not effectively deprotonate the amine for the catalytic cycle.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for many aminations. [12]For more sensitive substrates, a weaker base like lithium bis(trimethylsilyl)amide (LiHMDS) or K₃PO₄ might be necessary.

  • Side Reactions:

    • Hydrodehalogenation: The bromine atom can be replaced by a hydrogen atom, particularly at high temperatures or with extended reaction times.

    • Homocoupling: The amine can couple with itself, though this is less common.

Protocol: General Procedure for Buchwald-Hartwig Mono-Amination at C-6
  • Setup: In a glovebox or under a strict inert atmosphere, add 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine (1.0 eq.), the amine (1.2 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.) to an oven-dried reaction vessel.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%) and additional BrettPhos ligand (2 mol%).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat to 90-110 °C.

  • Monitoring & Workup: Follow the monitoring, workup, and purification steps outlined in the Suzuki protocol.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]

  • ScienceDirect. Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available at: [Link]

  • ResearchGate. (PDF) Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]

  • ResearchGate. Base-Mediated Synthesis of Ring-Fluorinated Imidazo[1,2-a]pyridines via Sequential C–F Substitutions. Available at: [Link]

  • Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]

  • PubMed Central. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Available at: [Link]

  • PubMed Central. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available at: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • PubMed Central. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]

  • Royal Society of Chemistry. Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions. Available at: [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters. Available at: [Link]

  • PubMed. Palladium-catalyzed oxidative C-H/C-H cross-coupling of imidazopyridines with azoles. Available at: [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Available at: [Link]

  • YouTube. Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. Available at: [Link]

  • ResearchGate. Fluorine Incorporated Bioactive Imidazo[1,2‐a]pyridine derivatives. Available at: [Link]

  • National Institutes of Health. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Available at: [Link]

  • PubMed Central. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Available at: [Link]

  • ResearchGate. K2S2O8-Mediated halogenation of 2-arylimidazo[1,2-a]pyridines using sodium halides as the halogen sources | Request PDF. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides. Available at: [Link]

  • SpringerLink. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Available at: [Link]

  • ACS Publications. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Available at: [Link]

  • PubMed Central. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • YouTube. Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. Available at: [Link]

  • PubMed Central. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • YouTube. An Introduction to Palladium Catalyzed Reactions. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

Welcome to the dedicated technical support guide for the synthesis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. This document is designed for researchers, process chemists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. This document is designed for researchers, process chemists, and drug development professionals to navigate the common and complex challenges encountered during the scale-up of this valuable heterocyclic building block. The following sections provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine is a key intermediate in medicinal chemistry, valued for its role in the development of novel therapeutics, including kinase inhibitors.[1] Its synthesis, while conceptually straightforward, presents several challenges during scale-up, including regioselectivity control, management of hazardous reagents, and purification of intermediates and the final product.

The most common synthetic route involves a three-stage process:

  • Preparation of the Core Precursor: Synthesis of 2-amino-5-bromo-3-fluoropyridine.

  • Heterocycle Formation: Cyclization via a modified Tschitschibabin reaction to form the 6-bromo-8-fluoroimidazo[1,2-a]pyridine core.[2]

  • Regioselective Bromination: Electrophilic substitution at the C-3 position to yield the final product.

This guide is structured to address issues at each of these critical stages.

General Synthetic Workflow

The overall transformation requires careful control at each step to ensure high purity and yield, minimizing difficult-to-remove impurities in the final active pharmaceutical ingredient (API) synthesis.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization (Tschitschibabin) cluster_2 Stage 3: C-3 Bromination A 2-Amino-3-fluoropyridine B 2-Amino-5-bromo-3-fluoropyridine A->B  Bromination C 6-Bromo-8-fluoroimidazo[1,2-a]pyridine B->C  + Chloroacetaldehyde  (or equivalent) D 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine (Final Product) C->D  + NBS or Br₂

Caption: High-level three-stage synthetic workflow.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address potential issues.

Stage 1: Synthesis of 2-Amino-5-bromo-3-fluoropyridine

Question 1: My bromination of 2-amino-3-fluoropyridine is giving me a significant amount of the 3,5-dibromo byproduct. How can I improve selectivity for the 5-position?

Answer: This is a classic regioselectivity problem. The amino group at C-2 is a powerful activating group, making the pyridine ring highly susceptible to electrophilic substitution, particularly at the ortho (C-3) and para (C-5) positions.

  • Underlying Cause: While the fluorine at C-3 is deactivating and sterically hindering, the electronic activation from the amino group can still lead to over-bromination if conditions are not carefully controlled.[3] Direct bromination of highly activated pyridines can be difficult to control.

  • Troubleshooting Steps:

    • Protect the Amino Group: The most robust solution is to first protect the 2-amino group as an amide (e.g., using acetic anhydride to form the acetamide). This moderates its activating effect, directing bromination almost exclusively to the C-5 position. The protecting group can be easily removed via acid or base hydrolysis post-bromination.

    • Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for improved selectivity and safer handling.[3]

    • Control Stoichiometry and Temperature: Add the brominating agent (NBS) slowly and portion-wise at a low temperature (e.g., 0-5 °C) to prevent temperature spikes and maintain kinetic control. Use no more than 1.0-1.05 equivalents of NBS.

    • Solvent Choice: Acetonitrile or DMF are common solvents. Ensure your starting material is fully dissolved before adding the brominating agent to avoid localized high concentrations.

Question 2: The synthesis of my starting material, 2-amino-3-fluoropyridine, is low-yielding. What are the recommended routes?

Answer: The synthesis of 2-amino-3-fluoropyridine can be challenging. A common industrial route starts from 2,3-difluoropyridine derivatives. For example, a process starting with 2,3-difluoro-5-chloropyridine involves an ammonification reaction followed by a reduction (dechlorination) step.[4] This method is often preferred for its scalability and the availability of the starting materials. It is crucial to optimize the conditions for the ammonolysis step to avoid side reactions.

Stage 2: Cyclization to 6-Bromo-8-fluoroimidazo[1,2-a]pyridine

Question 3: My cyclization reaction is incomplete and produces a dark, tarry mixture. What's going wrong?

Answer: This is a very common issue in Tschitschibabin-type syntheses, especially during scale-up. The problem usually stems from the instability of the aldehyde reagent and poor control of the reaction exotherm.

  • Underlying Cause: The reaction involves the initial formation of an N-alkylated intermediate, followed by intramolecular condensation and dehydration.[5] The common reagent, chloroacetaldehyde, is unstable and prone to polymerization, especially under basic conditions or at elevated temperatures, leading to the formation of dark, intractable tars.[6]

  • Troubleshooting Workflow:

G start Low Yield / Tar Formation in Cyclization check_reagent Is Chloroacetaldehyde solution fresh? (Often sold as 40-50 wt% in H₂O) start->check_reagent check_temp Was the reaction temperature controlled during addition? check_reagent->check_temp Yes sol_reagent Use fresh reagent or a stable equivalent like bromoacetaldehyde diethyl acetal (requires in-situ hydrolysis). check_reagent->sol_reagent No check_base What base was used? (e.g., NaHCO₃, K₂CO₃) check_temp->check_base Yes sol_temp Maintain temperature < 50-60°C. Use slow, subsurface addition on scale-up. Consider a jacketed reactor with good cooling. check_temp->sol_temp No sol_base Use a mild, non-nucleophilic base like NaHCO₃. Stronger bases can accelerate reagent decomposition. check_base->sol_base Strong Base end_node Improved Yield & Purity check_base->end_node Mild Base sol_reagent->end_node sol_temp->end_node sol_base->end_node

Caption: Troubleshooting workflow for cyclization issues.

  • Scale-Up Insight: On a large scale, the exotherm from the initial N-alkylation can be significant. Subsurface addition of the chloroacetaldehyde solution into the heated solution of the aminopyridine is crucial to ensure rapid mixing and prevent localized "hot spots."

Stage 3: Regioselective C-3 Bromination

Question 4: I am observing over-bromination on my imidazo[1,2-a]pyridine ring system. How do I selectively get the 3-bromo product?

Answer: The imidazo[1,2-a]pyridine core is electron-rich, and the C-3 position is the most nucleophilic and sterically accessible site, making it highly susceptible to electrophilic attack. However, the system is still reactive enough for a second bromination to occur under harsh conditions.

  • Underlying Cause: The first bromine atom added at C-3 is deactivating, which helps prevent a second substitution. However, using excess brominating agent, high temperatures, or prolonged reaction times can overcome this deactivation, leading to di-brominated byproducts.

  • Troubleshooting Steps:

    • Precise Stoichiometry: This is the most critical parameter. Use exactly 1.0 equivalent of N-Bromosuccinimide (NBS). Weighing must be accurate. On scale-up, account for the purity of the NBS reagent.

    • Temperature Control: Perform the reaction at room temperature or slightly below. Avoid heating unless the reaction is extremely sluggish, which is unlikely for this substrate.

    • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) are excellent solvent choices. They are relatively inert and provide good solubility for both the substrate and NBS.

    • Monitoring: Monitor the reaction closely by TLC or HPLC. The reaction is often complete within 1-3 hours. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

    • Work-up: Upon completion, the reaction can be quenched with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to destroy any unreacted NBS or bromine. The byproduct, succinimide, can typically be removed by an aqueous wash.

Question 5: What are the primary safety concerns when scaling up the use of NBS or elemental bromine?

Answer: Both are hazardous materials requiring strict safety protocols.

  • N-Bromosuccinimide (NBS):

    • Toxicity: It is an irritant to the skin, eyes, and respiratory system.

    • Handling: Always handle in a well-ventilated fume hood with appropriate PPE (gloves, safety glasses, lab coat). Avoid inhalation of dust.

    • Reactivity: While more stable than bromine, it can decompose, sometimes violently, upon heating. The Wohl-Ziegler reaction, an allylic bromination, is a radical reaction that can have a dangerous induction period followed by a rapid exotherm.[7] Although this is an electrophilic substitution, care must be taken to avoid runaway reactions.

  • Elemental Bromine (Br₂):

    • Toxicity: Highly toxic, corrosive, and causes severe burns upon contact. Inhalation can be fatal.

    • Handling: Must be handled in a fume hood with specialized PPE, including heavy-duty gloves and a face shield. A bromine spill kit should be readily available.

    • Scale-Up: On an industrial scale, bromine is often handled in closed systems with scrubbers to neutralize any vented fumes.

Protocols & Data Summary

Experimental Protocol Example (Lab Scale)

Stage 2: Synthesis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, add 2-amino-5-bromo-3-fluoropyridine (1.0 eq) and ethanol (5-10 volumes).

  • Add sodium bicarbonate (NaHCO₃) (1.5 eq) to the suspension.

  • Heat the mixture to 50-60 °C.

  • Slowly add a 40 wt% aqueous solution of chloroacetaldehyde (1.2 eq) via the addition funnel over 1 hour, maintaining the internal temperature below 65 °C.

  • After the addition is complete, stir the reaction mixture at 60 °C for 4-6 hours, monitoring by TLC/HPLC until the starting material is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford the pure product.

Data Summary Table
StepReactionKey ReagentsTypical ConditionsTypical YieldPurity (HPLC)Key Scale-Up Considerations
1 Precursor Bromination2-Amino-3-fluoropyridine, NBSMeCN, 0-5 °C, 2-4h85-95%>98%Accurate stoichiometry of NBS; temperature control.
2 Cyclization2-Amino-5-bromo-3-fluoropyridine, ChloroacetaldehydeEtOH/H₂O, NaHCO₃, 60 °C, 4-6h70-85%>97%Slow addition of aldehyde; efficient heat removal.
3 C-3 Bromination6-Bromo-8-fluoroimidazo[1,2-a]pyridine, NBSMeCN, 20-25 °C, 1-3h90-98%>99%Strict 1.0 eq of NBS; reaction monitoring to prevent over-bromination.

References

  • ResearchGate. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Available at: [Link]

  • PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Available at: [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]

  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]

  • WestminsterResearch. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]

  • Chinese Journal of Organic Chemistry. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-3-fluoropyridine.
  • Royal Society of Chemistry. (2022). Bromination Reactions. Available at: [Link]

  • International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

  • PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling with 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. This resource provides in-depth guidance, troubleshooting, a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. This resource provides in-depth guidance, troubleshooting, and validated protocols for successful cross-coupling reactions on this challenging and high-value heterocyclic scaffold.

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific substrate, 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, offers two distinct points for diversification (C3 and C6 bromine atoms), making it a valuable building block. However, achieving selective and high-yielding cross-coupling reactions requires careful catalyst selection and optimization due to challenges in regioselectivity and potential catalyst inhibition. This guide is designed to address these specific issues in a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses the most common initial questions regarding catalyst and condition selection for various cross-coupling reactions.

Q1: What are the primary challenges when performing cross-coupling reactions on 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine?

A1: The primary challenges are threefold:

  • Regioselectivity: The substrate has two non-equivalent bromine atoms at the C3 and C6 positions. The C3 position is generally more reactive towards palladium-catalyzed cross-coupling. This is attributed to the electronic nature of the imidazo[1,2-a]pyridine ring system, where the C3 position is more electron-deficient and susceptible to oxidative addition.[1][2] Achieving selective mono-functionalization at C6 or controlled di-functionalization requires more forcing conditions.

  • Catalyst Inhibition: The pyridine nitrogen atom in the imidazo[1,2-a]pyridine core can coordinate to the palladium center, potentially inhibiting catalytic activity. This necessitates the use of ligands that can effectively compete with this coordination and stabilize the active catalytic species.

  • Substrate Reactivity: While aryl bromides are generally good substrates for cross-coupling, the electronic environment created by the fused imidazole ring and the electron-withdrawing fluorine atom at C8 can modulate the reactivity of the C-Br bonds, requiring careful optimization of reaction conditions.

Q2: For a Suzuki-Miyaura coupling to form a C-C bond, what is the recommended catalyst system?

A2: A robust starting point for a Suzuki-Miyaura coupling is a palladium(0) source with a suitable phosphine ligand. Microwave irradiation is often beneficial for improving reaction rates and yields with imidazo[1,2-a]pyridine substrates.[3]

  • Recommended Catalyst: Pd(PPh₃)₄ (1-5 mol%) or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a ligand. For more challenging couplings, advanced biarylphosphine ligands are recommended.

  • Recommended Ligands: For simple couplings, PPh₃ is often sufficient. For sterically hindered or electron-poor boronic acids, consider using more electron-rich and bulky ligands like SPhos or XPhos.

  • Base: An inorganic base is required to activate the boronic acid.[4] K₂CO₃ or Cs₂CO₃ (2-3 equivalents) are standard choices. Cs₂CO₃ is more soluble and often provides better results.

  • Solvent: A mixture of an organic solvent and water is typical, such as Dioxane/H₂O or DMF.

Q3: How do I achieve selective C-N bond formation using a Buchwald-Hartwig amination?

A3: Buchwald-Hartwig amination is highly dependent on the choice of ligand. For heteroaromatic halides like 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, bulky, electron-rich biarylphosphine ligands are critical for achieving high yields and preventing catalyst deactivation.[5][6]

  • Recommended Catalyst System: A palladium precatalyst paired with a specialized ligand is the most reliable approach. The use of precatalysts like the G3-generation from Buchwald ensures efficient generation of the active Pd(0) species.[7]

  • Recommended Ligands: BrettPhos and RuPhos are excellent starting points for coupling with primary and secondary amines on heteroaromatic systems.[8] These ligands promote the reductive elimination step, which is often rate-limiting.[9]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices.[8]

  • Solvent: Anhydrous, polar aprotic solvents like Dioxane or Toluene are preferred.

Q4: What are the key considerations for a Sonogashira coupling with this substrate?

A4: The Sonogashira reaction, which couples terminal alkynes with aryl halides, typically employs a dual-catalyst system.[10]

  • Catalyst System: The standard conditions involve a palladium(0) catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, typically CuI.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both as a base to deprotonate the alkyne and often as a solvent or co-solvent.

  • Solvent: If the amine base is not used as the solvent, THF or DMF are common choices.

  • Copper-Free Conditions: For substrates that are sensitive to copper, copper-free Sonogashira protocols have been developed. These often require a higher catalyst loading or specialized ligands and a stronger organic base.

Catalyst Starting Point Summary
Coupling ReactionPalladium SourceRecommended Ligand(s)BaseTypical Solvent
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O, DMF
Buchwald-Hartwig Pd₂(dba)₃ or G3-PrecatalystsBrettPhos, RuPhosNaOtBu, LiHMDSToluene, Dioxane
Sonogashira Pd(PPh₃)₄ + CuIPPh₃Et₃N, DIPEATHF, DMF

Section 2: Troubleshooting Guide

Even with optimized starting conditions, challenges can arise. This guide provides a logical workflow for diagnosing and solving common experimental issues.

Troubleshooting_Guide start Reaction Issue (e.g., Low Yield, No Reaction) check_reagents 1. Verify Reagent Quality - Substrate Purity? - Anhydrous/Degassed Solvent? - Active Base? start->check_reagents side_reactions Side Reactions Observed? (Homocoupling, Debromination) start->side_reactions Yes check_catalyst 2. Assess Catalyst System - Use a reliable precatalyst? - Catalyst loading sufficient (try 2-5 mol%)? - Ligand appropriate for transformation? check_reagents->check_catalyst Reagents OK screen_ligands 3. Screen Ligands - Start with PPh₃. - Move to bulky biarylphosphines (SPhos, XPhos for Suzuki; BrettPhos for C-N). - Consider NHC ligands (e.g., IPr). check_catalyst->screen_ligands Catalyst OK screen_conditions 4. Modify Reaction Conditions - Increase temperature (use microwave)? - Screen alternative bases (e.g., K₃PO₄, CsF)? - Change solvent (Toluene, Dioxane, DMF)? screen_ligands->screen_conditions No Improvement homocoupling_sol Issue: Homocoupling Solution: Rigorously degas all solvents and reagents. Purge reaction vessel with Argon/Nitrogen. side_reactions->homocoupling_sol Yes, Homocoupling debromination_sol Issue: Debromination Solution: Lower temperature. Use a weaker base. Ensure coupling partner is reactive. side_reactions->debromination_sol Yes, Debromination Regioselectivity_Workflow cluster_c3 C3-Position (More Reactive) cluster_c6 C6-Position (Less Reactive) substrate 3,6-Dibromo-8-fluoro- imidazo[1,2-a]pyridine c3_conditions Mild Conditions - 1 equiv. NuH - Lower Temp (e.g., 80°C) - Shorter Time substrate->c3_conditions Selective Functionalization c6_conditions Forcing Conditions - >1 equiv. NuH - Higher Temp (e.g., >110°C / MW) - Longer Time - More Active Catalyst substrate->c6_conditions Direct Di-substitution c3_product 3-Substituted-6-bromo Product c3_conditions->c3_product Yields c3_product->c6_conditions Sequential Functionalization c6_product 3,6-Disubstituted Product c6_conditions->c6_product Yields

Caption: Workflow for Controlling Regioselectivity.

Section 3: Key Experimental Protocols

The following protocols are provided as robust starting points for experimentation. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C3-Position
  • To a microwave vial, add 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Cesium Carbonate (Cs₂CO₃, 2.5 equiv).

  • Add the catalyst, Pd(PPh₃)₄ (0.03 equiv, 3 mol%).

  • Seal the vial with a septum. Evacuate and backfill with Argon three times.

  • Add degassed Dioxane and Water (4:1 ratio, to make a 0.1 M solution with respect to the substrate).

  • Place the vial in a microwave reactor and heat to 130°C for 20-40 minutes. [3]6. Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature, dilute with Ethyl Acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-aryl-6-bromo-8-fluoroimidazo[1,2-a]pyridine.

Protocol 2: Buchwald-Hartwig Amination at the C3-Position
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv, 2 mol%), RuPhos ligand (0.02 equiv), and Sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Seal the tube with a septum. Evacuate and backfill with Argon three times.

  • Add a solution of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine (1.0 equiv) in anhydrous, degassed Toluene.

  • Add the amine coupling partner (1.2 equiv).

  • Heat the reaction mixture at 100°C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with Dichloromethane, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-amino-6-bromo-8-fluoroimidazo[1,2-a]pyridine.

References

  • Lin, W., et al. (2011). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. ACS Combinatorial Science. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). MDPI. Available at: [Link]

  • Salih, K. S. M., & Baqi, Y. (2022). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. Available at: [Link]

  • Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: A practical route to imidazo[1,2-a]pyridine derivatives. (2019). ResearchGate. Available at: [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. (2015). RSC Publishing. Available at: [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (2006). PubMed. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton ePrints. Available at: [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2017). ACS Omega. Available at: [Link]

  • Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines. (n.d.). Arkivoc. Available at: [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. Available at: [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (2014). RSC Publishing. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines: Sodium chlorite/bromite as the halogen source. (2015). ResearchGate. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Available at: [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2019). RSC Publishing. Available at: [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Marie, E., et al. (2012). Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. Molecules. Available at: [Link]

  • Sonogashira cross-coupling of 3-bromo-2-chloro-6-phenylimidazo[1,2-b]pyridazine with terminal alkynes. (n.d.). ResearchGate. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). NIH Public Access. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2020). MDPI. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2022). ChemRxiv. Available at: [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2017). ACS Publications. Available at: [Link]

  • Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020). YouTube. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2018). PubMed Central. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Imidazo[1,2-a]pyridines

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Rationale for Fluorination The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system recognized in medicinal chemistry as a "privileged scaffold."...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Rationale for Fluorination

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system recognized in medicinal chemistry as a "privileged scaffold."[1][2] This structure is a cornerstone in numerous clinically approved drugs, including the anxiolytic alpidem and the hypnotic zolpidem.[1][3] Its rigid, planar structure and synthetic accessibility have made it a versatile framework for developing agents with a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5]

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[6] Fluorine, despite being the smallest halogen, is the most electronegative element. Its introduction can profoundly modulate a molecule's physicochemical and biological properties.[7] Key effects include:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[8]

  • Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve absorption.[7][8]

  • Binding Affinity: Fluorine can alter the electronic distribution (pKa) of nearby functional groups, influencing how a molecule interacts with its biological target.[6] It can participate in favorable electrostatic interactions, hydrogen bonds, and dipole-dipole interactions within a protein's binding pocket, often leading to increased potency.[7]

This guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated imidazo[1,2-a]pyridine derivatives, supported by experimental data, to illuminate the significant impact of this "magic bullet" atom.[8]

The Imidazo[1,2-a]pyridine Core Structure

The fundamental structure of imidazo[1,2-a]pyridine consists of a fused imidazole and pyridine ring.[9] The numbering convention, critical for discussing structure-activity relationships, is shown below.

Caption: Core structure of Imidazo[1,2-a]pyridine with atom numbering.

Comparative Analysis of Biological Activity

The introduction of fluorine can either subtly tune or dramatically amplify the biological effects of the parent imidazo[1,2-a]pyridine scaffold. Below, we compare these activities across several key therapeutic areas.

Antimicrobial and Antituberculosis Activity

Imidazo[1,2-a]pyridines have shown significant promise against various pathogens, most notably Mycobacterium tuberculosis (Mtb).[1] Fluorination has proven to be a particularly effective strategy for enhancing potency in this class.

A clear example is seen in a series of pyridine derivatives containing an imidazo[2,1-b][1][4][10]thiadiazole moiety, where a 4-fluoro (4-F) substituted compound exhibited double the antibacterial activity against Staphylococcus aureus compared to the positive control, gatifloxacin.[11] This highlights the direct and positive impact of a strategically placed fluorine atom.

Compound TypeTarget/OrganismActivity MetricValueReference
Non-Fluorinated M. tuberculosis H37RvMIC₉₀≤0.006 µM[1]
Fluorinated Staphylococcus aureusMIC0.5 µg/mL[11]
Gatifloxacin (Control)Staphylococcus aureusMIC1.0 µg/mL[11]
Fluorinated Fungus ATCC 9763MIC8 µg/mL[11]
Fluconazole (Control)Fungus ATCC 9763MIC8 µg/mL[11]

Causality Behind Enhanced Activity: The enhanced antimicrobial effect of fluorinated analogs can be attributed to several factors. Increased lipophilicity can facilitate penetration of the bacterial cell wall. Furthermore, the fluorine atom can form specific interactions with the target enzyme, blocking its active site more effectively. For instance, many imidazo[1,2-a]pyridines target Mtb's energy production by inhibiting enzymes like ATP synthase or the QcrB subunit of the cytochrome bc1 complex.[1] Fluorine's electronic influence can strengthen the binding to these critical targets.

cluster_0 Impact of Fluorination on Antimicrobial Activity A Fluorinated Imidazo[1,2-a]pyridine B Increased Lipophilicity A->B Physicochemical Change D Stronger Target Enzyme Binding (e.g., ATP Synthase) A->D Molecular Interaction C Enhanced Cell Wall Penetration B->C Leads to E Improved Antimicrobial Potency (Lower MIC) C->E D->E

Caption: Logical flow of how fluorination enhances antimicrobial potency.

Anticancer Activity

The anticancer properties of imidazo[1,2-a]pyridines are extensively documented, with many derivatives acting as potent inhibitors of key signaling pathways that drive tumor growth.[12][13] These compounds often target protein kinases, such as those in the PI3K/Akt/mTOR pathway, or interfere with microtubule dynamics.[3][12]

Studies have demonstrated that fluorinated imidazo[1,2-a]pyridines can exhibit potent anticancer effects. For instance, a derivative was identified as a novel PIK3CA inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 0.67 µM.[12] Further optimization led to analogs with even greater potency against melanoma (A375) and cervical (HeLa) cancer cells, with IC₅₀ values of 0.14 µM and 0.21 µM, respectively.[12] While direct comparative data against an identical non-fluorinated parent compound is often study-specific, the general trend shows that fluorinated derivatives are frequently among the most potent compounds in a synthesized series.

Compound ClassCell LineTarget PathwayActivity MetricValueReference
Imidazo[1,2-a]pyridine (General)A375 MelanomaAkt/mTORIC₅₀-[12]
Imidazo[1,2-a]pyridine (General)HeLa Cervical CancerAkt/mTORIC₅₀-[12]
Fluorophenyl-Substituted A375 MelanomaPI3KCAIC₅₀0.14 µM[12]
Fluorophenyl-Substituted HeLa Cervical CancerPI3KCAIC₅₀0.21 µM[12]
Imidazo[1,2-a]pyridine (IP-5)HCC1937 Breast CancerProliferationIC₅₀45 µM[13][14]
Imidazo[1,2-a]pyridine (IP-6)HCC1937 Breast CancerProliferationIC₅₀47.7 µM[13][14]
4-F Substituted Pyridine Hep-2, MCF-7, A375ProliferationIC₅₀11 µM[15]

Causality Behind Enhanced Activity: In the context of kinase inhibition, the high electronegativity of fluorine can be pivotal. Kinase active sites are rich in hydrogen bond donors and acceptors. A fluorine atom on the inhibitor can form strong, favorable interactions with backbone amides or specific amino acid residues (e.g., lysine, glutamine) in the ATP-binding pocket, leading to a lower dissociation constant and higher inhibitory potency.[16] This enhanced binding affinity translates directly to lower IC₅₀ values in cell-based assays.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the methodologies used to generate the comparative data are critical. Below are detailed protocols for key assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible bacterial growth.[17]

Workflow Diagram

A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension (Final conc. ~5 x 10^5 CFU/mL) A->C B Perform Serial Dilutions of Test Compound in 96-well plate with MHB B->C D Include Positive (bacteria, no drug) & Negative (broth only) Controls C->D E Incubate at 35±1 °C for 18-24 hours D->E F Read Results: Determine Lowest Concentration with No Visible Growth (Turbidity) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Inoculum Preparation: From an 18-24 hour agar plate culture, select isolated colonies and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18] This suspension must be further diluted to achieve the final target inoculum concentration.

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12. In well 1, add 100 µL of the test compound at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.

  • Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension in MHB to yield a concentration of ~1 x 10⁶ CFU/mL. Add 50 µL of this final inoculum to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.[18] Add 50 µL of sterile MHB to well 12.

  • Incubation: Cover the plate and incubate under aerobic conditions at 35 ± 1 °C for 18-24 hours.[17]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[19] The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

Protocol 2: Anticancer Cytotoxicity via MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A375, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated imidazo[1,2-a]pyridines) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: EGFR Kinase Inhibition Assay

This protocol measures a compound's ability to inhibit the enzymatic activity of Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy.[20]

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, add the following components in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA):

    • 1 µL of test compound at various concentrations (or 5% DMSO for controls).

    • 2 µL of recombinant human EGFR enzyme (concentration determined via prior titration, e.g., 4 ng).[20]

    • 2 µL of a substrate/ATP mixture (e.g., a specific tyrosine kinase substrate and ATP at its Kₘ concentration).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP produced.

    • Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Record the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase inhibition. Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.

Conclusion and Future Outlook

The experimental evidence strongly supports the strategic use of fluorination to enhance the biological activity of the imidazo[1,2-a]pyridine scaffold. Across antimicrobial and anticancer applications, the introduction of fluorine frequently leads to superior potency. This enhancement is not serendipitous but is grounded in the fundamental physicochemical changes fluorine imparts: increased metabolic stability, modulated lipophilicity, and the formation of specific, high-affinity interactions with biological targets.[6][8]

As researchers continue to explore this versatile scaffold, the rational design of fluorinated derivatives will remain a key strategy. The ability to precisely position fluorine atoms allows for fine-tuning of a compound's pharmacological profile, paving the way for the development of next-generation therapeutics with improved efficacy and safety.

References

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  • Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 589-612. [Link]

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5). [Link]

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  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

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Comparative

A Comparative Efficacy Analysis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine Derivatives in Preclinical Cancer Models

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic and str...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic and structural properties make it an ideal framework for the development of novel therapeutics. This guide provides a comprehensive comparison of the preclinical efficacy of a specific subclass: 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine derivatives. While direct comparative studies on this specific substitution pattern are emerging, this document synthesizes available data on related halogenated imidazo[1,2-a]pyridines to project the therapeutic potential and guide future research.

The Rationale for Halogenation: Enhancing Therapeutic Index

The strategic placement of halogen atoms on a pharmacophore can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. In the context of imidazo[1,2-a]pyridines, halogenation has been a key strategy to enhance potency and selectivity.

  • Bromine at C3 and C6: Substitution with bromine at the C3 and C6 positions is hypothesized to increase selectivity and potency. The electron-withdrawing nature of bromine can influence the electron density of the heterocyclic ring system, potentially enhancing interactions with biological targets.

  • Fluorine at C8: The introduction of a fluorine atom at the C8 position is a well-established strategy in drug design to improve metabolic stability and bioavailability.[2] Fluorine's small size and high electronegativity can block sites of metabolism without significantly altering the molecule's conformation.

This guide will explore a hypothetical series of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine derivatives with varying aryl substitutions at the C2 position to elucidate the structure-activity relationship (SAR) and compare their potential anticancer efficacy.

Synthesis of the Core Scaffold and Derivatives

The synthesis of the 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine core can be achieved through a multi-step process, followed by diversification at the C2 position. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

Step 1: Synthesis of 5-Bromo-3-fluoro-2-aminopyridine

A solution of 3-fluoro-2-aminopyridine in a suitable solvent (e.g., dichloromethane) is cooled to 0°C. N-Bromosuccinimide (NBS) is added portion-wise, and the reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The product is then isolated and purified using column chromatography.

Step 2: Cyclization to form 6-Bromo-8-fluoroimidazo[1,2-a]pyridine

The resulting 5-Bromo-3-fluoro-2-aminopyridine is reacted with a chloroacetaldehyde solution in the presence of a base (e.g., sodium bicarbonate) in a solvent such as ethanol. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the product is extracted and purified. A similar procedure has been reported for the synthesis of 6-bromoimidazo[1,2-a]pyridine.[3]

Step 3: Bromination at the C3 Position

The 6-Bromo-8-fluoroimidazo[1,2-a]pyridine is then subjected to electrophilic bromination at the C3 position using a brominating agent like NBS in a suitable solvent. This reaction yields the desired 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine core.

General Procedure for the Synthesis of C2-Aryl Derivatives

The diversification at the C2 position can be achieved via a Suzuki coupling reaction with various arylboronic acids.

G A 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine G C2-Aryl-3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine Derivative A->G B Arylboronic Acid B->G C Pd Catalyst (e.g., Pd(PPh3)4) C->G D Base (e.g., K2CO3) D->G E Solvent (e.g., Dioxane/Water) E->G F Heat F->G G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Derivative 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine Derivative Derivative->PI3K Inhibition Derivative->Akt Inhibition Derivative->mTORC1 Inhibition

Proposed inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the anticancer efficacy of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine derivatives. Based on established structure-activity relationships of related compounds, derivatives with electron-withdrawing substituents at the C2-aryl position are projected to exhibit superior cytotoxic activity. The proposed mechanism of action through the inhibition of the PI3K/Akt/mTOR signaling pathway offers a clear direction for mechanistic studies.

Future research should focus on the actual synthesis and biological evaluation of this novel series of compounds to validate these hypotheses. In vivo studies in xenograft models will be crucial to determine their therapeutic potential and pharmacokinetic profiles. The insights provided in this guide aim to accelerate the development of this promising class of anticancer agents.

References

  • Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Hussain, R., Rehman, W., Rahim, F., Mahmoud, A. M., Alanazi, M. M., Khan, S., Rasheed, L., & Khan, I. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. [Link]

  • Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Humphries, A. C., Gancia, E., Gilligan, M. T., Goodacre, S., Hallett, D., Merchant, K. J., & Thomas, S. R. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518–1522. [Link]

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International. [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014).

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Halogenated Imidazo[1,2-a]pyridines

Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its wide range of biological activities.[1][2] Halogenation of this core is a key strate...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its wide range of biological activities.[1][2] Halogenation of this core is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated imidazo[1,2-a]pyridines across different biological targets. We will delve into the causal effects of halogen type and position on target engagement, supported by experimental data and mechanistic insights, to provide a valuable resource for researchers in drug discovery and development.

The Strategic Role of Halogenation on a Privileged Scaffold

The imidazo[1,2-a]pyridine is a fused bicyclic 5,6-heterocycle that forms the basis for numerous therapeutic agents, including the well-known hypnotic zolpidem and the anxiolytic alpidem.[3][4] Its rigid structure and synthetic accessibility make it an attractive starting point for drug design. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) is a powerful tool in medicinal chemistry for several reasons:

  • Modulation of Electronic Properties: Halogens are electronegative and can alter the electron density of the aromatic system, influencing pKa and hydrogen bonding potential.

  • Lipophilicity and Bioavailability: Halogen substitution generally increases lipophilicity, which can impact cell membrane permeability, plasma protein binding, and metabolic stability.

  • Steric Effects: The increasing size of halogens from F to I can create specific steric interactions within a binding pocket, enhancing or diminishing affinity and selectivity.

  • Halogen Bonding: The electropositive crown on a halogen atom can form a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein, serving as a critical anchor point for the ligand.

This guide will compare how these effects manifest in different therapeutic contexts.

Comparative SAR Analysis Across Key Biological Targets

The influence of halogenation is highly context-dependent, varying significantly with the biological target. Below, we compare the SAR for two distinct classes of targets.

GABA-A Receptor Positive Allosteric Modulators (PAMs)

The γ-aminobutyric acid type A (GABA-A) receptor is a major inhibitory neurotransmitter receptor in the central nervous system and the target for benzodiazepines and related drugs.[5] Imidazo[1,2-a]pyridines, like zolpidem, are known to selectively bind to the benzodiazepine site on certain GABA-A receptor subtypes.[6]

Key SAR Insights:

  • Positional Importance: Halogen substitution on the pyridine ring of the scaffold is critical. For α1-subtype selective PAMs, substitution at the 6-position is often explored.

  • Halogen Identity: The nature of the halogen can fine-tune selectivity. For instance, in a series of fluorinated imidazo[1,2-a]pyridines, specific fluorine substitutions were found to confer potent α1-GABA-A receptor PAM activity with antipsychotic potential.[6] In other series, bromo and iodo derivatives have shown high binding affinities for detecting beta-amyloid plaques, a related application targeting brain chemistry.[7]

Data Summary: GABA-A Receptor Binding Affinities

Compound IDR1R2Halogen (X) at C6Ki (nM)Target/AssayReference
IMPY 2-(4'-dimethylaminophenyl)HIodo15Aβ aggregates[7]
Bromo-IMPY 2-(4'-dimethylaminophenyl)HBromo10Aβ aggregates[7]

This table illustrates how heavier halogens like bromine and iodine can lead to high-affinity ligands in the context of brain imaging agents based on the imidazo[1,2-a]pyridine scaffold.

Anticancer Agents

Imidazo[1,2-a]pyridines have demonstrated potent anticancer activity through various mechanisms, including inhibition of kinases like PI3K and disruption of the Wnt/β-catenin signaling pathway.[8][9][10][11] Halogenation plays a pivotal role in optimizing the potency and selectivity of these agents.

Key SAR Insights:

  • C3-Position Halogenation: The C3 position of the imidazo[1,2-a]pyridine ring is a key site for modification. Direct chlorination or bromination at this position can be achieved using reagents like sodium chlorite or bromite.[12]

  • Aryl Substituents: Often, the scaffold is substituted with an aryl group at the C2 or C3 position. Halogenation of this appended aryl ring is a common strategy.

  • Influence on Potency: In a series of imidazo[1,2-a]pyridine sulfonamides developed as anti-tubercular agents (a field with overlapping SAR principles with anticancer agents), an electron-withdrawing chloro group at the para-position of a phenyl ring resulted in a compound 16 times more potent than the standard drug.[13] Conversely, in a different series targeting cancer cell lines, a bromo-substituted phenyl derivative (compound 12b) showed promising IC50 values across multiple cancer cell lines.[14]

Data Summary: In Vitro Anticancer Activity

Compound IDCore StructureHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
12b Imidazo[1,2-a]pyridine4-Bromophenyl at C2Hep-211[14]
12b Imidazo[1,2-a]pyridine4-Bromophenyl at C2MCF-711[14]
IP-9 Imidazo[1,2-a]pyridine-3-carboxamide4-ChlorophenylMtb H37Rv0.4 (MIC)[13]
IPS-16 Imidazo[1,2-a]pyridine-sulfonamideAryl-BromoMtb H37Rv3.125 (MIC)[13]

This table compares the activity of different halogenated derivatives, showing that both chloro and bromo substitutions can lead to potent compounds. Note that MIC (Minimum Inhibitory Concentration) is used for anti-mycobacterial activity, which is a strong indicator of general cytotoxicity relevant to anticancer studies.

Experimental Methodologies for SAR Determination

The elucidation of SAR is dependent on robust and reproducible experimental protocols. The data presented in this guide are typically generated through a combination of binding and functional assays.

Radioligand Binding Assay Protocol (Example)

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the affinity of halogenated imidazo[1,2-a]pyridines for the GABA-A benzodiazepine binding site.

Materials:

  • Rat brain homogenate (as a source of GABA-A receptors)

  • [³H]-Flunitrazepam (radioligand)

  • Test compounds (halogenated imidazo[1,2-a]pyridines)

  • Clonazepam or Diazepam (unlabeled competitor for determining non-specific binding)

  • Assay Buffer (e.g., Tris-HCl)

  • Scintillation fluid and counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In a microplate, combine the brain homogenate, [³H]-Flunitrazepam, and either buffer (for total binding), a high concentration of unlabeled competitor (for non-specific binding), or the test compound.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).

  • Harvesting: Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow Diagram

G cluster_0 Compound Synthesis & Selection cluster_1 Primary Screening cluster_2 Secondary & Functional Assays cluster_3 SAR Analysis A Synthesize Halogenated Imidazo[1,2-a]pyridine Library B Characterize Compounds (NMR, MS) A->B C High-Throughput Screening (e.g., Binding Assay) B->C D Determine IC50/Ki Values C->D E Cell-Based Functional Assays (e.g., Cytotoxicity, Proliferation) D->E F Assess Selectivity vs. Off-Targets D->F G Compare Potency & Selectivity (Position, Halogen Type) E->G F->G H Develop SAR Model G->H I Identify Lead Compound H->I

Caption: Workflow for SAR determination of novel compounds.

Synthesis of Key SAR Principles

From the comparative analysis, several guiding principles for the halogenation of the imidazo[1,2-a]pyridine scaffold emerge:

  • Positional Selectivity is Paramount: The pyridine ring (positions 5, 6, 7, 8) and the imidazole ring (positions 2, 3) offer distinct electronic and steric environments. The optimal position for halogenation is entirely target-dependent. For GABA-A receptors, the C6 position is a known hotspot, while for many anticancer and antitubercular agents, modifications at C2 and C3 are fruitful.

  • Halogen Choice Fine-Tunes Activity:

    • Fluorine: Often used to block metabolic sites or subtly alter electronics without adding significant steric bulk.

    • Chlorine/Bromine: Offer a good balance of size, lipophilicity, and potential for halogen bonding. They are frequently found in potent inhibitors.

    • Iodine: Provides the largest steric footprint and highest lipophilicity. It is particularly useful for radio-labeling in imaging agents (e.g., [¹²³I]-IMPY) and can form strong halogen bonds.[7]

The following diagram summarizes these general trends.

Caption: Key positions for halogenation on the imidazo[1,2-a]pyridine core.

Future Directions and Outlook

The strategic halogenation of the imidazo[1,2-a]pyridine scaffold continues to be a highly productive avenue for drug discovery. Future research will likely focus on more complex halogenation patterns, such as di- or tri-halogenated compounds, to achieve even greater potency and isoform selectivity, particularly in the kinase inhibitor space.[15] Furthermore, the exploration of halogen bonding as a rational design element, guided by computational docking and structural biology, will enable the development of next-generation therapeutics with enhanced target residence time and improved pharmacological profiles.

References

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available from: [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics. Available from: [Link]

  • Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry. Available from: [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available from: [Link]

  • Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry. Available from: [Link]

  • The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and imidazo[1,2-a]pyridine (12a–l) derivatives. ResearchGate. Available from: [Link]

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry. Available from: [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. New Journal of Chemistry. Available from: [Link]

  • Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate. Available from: [Link]

  • In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. Molecules. Available from: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available from: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available from: [Link]

  • Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. ACS Pharmacology & Translational Science. Available from: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]

Sources

Comparative

Comparative Cytotoxicity of Imidazo[1,2-a]Pyridine Derivatives in Cancer Cell Lines: A Guide for Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, planar structure and synthetic tractability make it a "privilege...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, planar structure and synthetic tractability make it a "privileged" core for designing novel therapeutic agents. While derivatives have been developed for various conditions, their potential as anticancer agents is particularly promising, demonstrating potent activity against a range of malignancies including breast, lung, colon, and cervical cancers.[1] This guide provides a comparative analysis of the cytotoxic effects of substituted imidazo[1,2-a]pyridine derivatives, with a conceptual focus on how specific substitutions, such as those in a 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine framework, can modulate anti-tumor activity. We will delve into the mechanistic underpinnings of their action, compare their efficacy against established chemotherapeutics, and provide validated experimental protocols for their evaluation.

Comparative Cytotoxicity: Unpacking the Role of Substitution

While specific experimental data for 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine derivatives are emerging, a wealth of information on related analogues allows us to build a strong predictive framework. The cytotoxic potency, measured as the half-maximal inhibitory concentration (IC50), is profoundly influenced by the nature and position of substituents on the imidazo[1,2-a]pyridine core. Halogens like bromine and fluorine are of particular interest due to their ability to modulate lipophilicity, metabolic stability, and electronic properties, which can enhance binding affinity to target proteins.

The following table summarizes the cytotoxic activity of various imidazo[1,2-a]pyridine derivatives across several human cancer cell lines, illustrating the impact of diverse substitution patterns.

Compound Series/DerivativeKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
Urea Hybrids (e.g., 16h) Imidazo[1,2-a]pyridine with a urea-linked 4-CF3-phenyl ringHeLa (Cervical)5.35[3]
MCF-7 (Breast)9.30[3]
HT-29 (Colorectal)11.26[3]
Selenylated Derivatives (MRK-107) Phenylselanyl group at the 3-positionHT-29 (Colon)1.1[4]
Caco-2 (Colon)2.4[4]
General Derivative (Compound 6) Unspecified substituentsA375 (Melanoma)<12[5]
WM115 (Melanoma)<12[5]
IP-5 Unspecified substituentsHCC1937 (Breast)45[6][7]
IP-6 Unspecified substituentsHCC1937 (Breast)47.7[6][7]
S-Aryl/Alkyl Hybrids (e.g., 6d, 6i) Thioether linkage to various aryl/alkyl groupsHepG2 (Liver)(Activity Reported)[8]
Hybrid HB9 Hybrid with amine/aniline moietiesA549 (Lung)50.56[2]
Hybrid HB10 Hybrid with acid hydrazide moietiesHepG2 (Liver)51.52[2]
Cycloaddition Product (12b) N-tert-butyl and substituted phenyl groupsMCF-7 (Breast)11[9]
A375 (Melanoma)11[9]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key trends. The introduction of a urea moiety coupled with a trifluoromethylphenyl group (compound 16h) results in potent, single-digit micromolar activity against cervical cancer cells.[3] This highlights the importance of hydrogen bond donors/acceptors and electron-withdrawing groups in enhancing cytotoxicity. Furthermore, the incorporation of selenium (MRK-107) leads to a dramatic increase in potency, particularly in colon cancer lines, suggesting a unique mechanism related to oxidative stress.[4]

The proposed 3,6-Dibromo-8-fluoro substitution pattern is mechanistically significant. The bromine atoms at positions 3 and 6 can serve as valuable handles for further chemical modification (e.g., cross-coupling reactions) while also increasing the molecule's molecular weight and lipophilicity. The 8-fluoro substituent is a bioisosteric mimic for hydrogen and can improve metabolic stability and membrane permeability, crucial for reaching intracellular targets.[10]

Deciphering the Mechanism of Action

The cytotoxic effects of imidazo[1,2-a]pyridine derivatives are not merely a result of non-specific toxicity but stem from their interaction with critical cellular pathways that regulate cell survival, proliferation, and death.[1]

Primary Mechanism: Inhibition of the PI3K/AKT/mTOR Survival Pathway

A predominant mechanism of action for many imidazo[1,2-a]pyridine compounds is the potent inhibition of the PI3K/AKT/mTOR signaling cascade.[1][5] This pathway is a central regulator of cell growth and survival and is hyperactivated in a vast number of human cancers.

  • Causality: By binding to the ATP-binding site of key kinases like PI3K or AKT, these derivatives block the downstream phosphorylation cascade.[5] This inhibition prevents the activation of pro-survival signals and the suppression of apoptotic machinery. The direct consequence is a reduction in phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR) levels within the cancer cells.[5] This targeted disruption starves the cancer cell of the signals it needs to grow and evade programmed cell death.

PI3K_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: PI3K/AKT/mTOR pathway inhibition by imidazo[1,2-a]pyridine derivatives.

Consequent Cellular Fates: Apoptosis and Cell Cycle Arrest

The inhibition of survival signaling culminates in two key anti-cancer outcomes:

  • Induction of Apoptosis: Deprived of pro-survival signals from the AKT pathway, cancer cells initiate programmed cell death, or apoptosis. This is experimentally verified by observing an increase in the activity of executioner caspases, such as caspase-3 and caspase-7, and the cleavage of poly (ADP-ribose) polymerase (PARP).[6] Studies have shown that treatment with these compounds leads to a significant increase in the apoptotic cell population.[5]

  • Cell Cycle Arrest: These derivatives can halt the cancer cell division cycle, preventing proliferation. This effect is often mediated by the upregulation of cell cycle inhibitors like p21 and the tumor suppressor p53.[6] Halting the cell cycle at checkpoints, such as G2/M, prevents the cell from dividing and provides an opportunity for apoptotic pathways to take over.

Performance Benchmark: Comparison with Standard Chemotherapeutics

A critical aspect of preclinical evaluation is benchmarking against existing therapies. Several studies have compared novel imidazo[1,2-a]pyridines to standard-of-care agents like Cisplatin and Doxorubicin.

  • Potency: In certain cell lines, novel derivatives have demonstrated superior or comparable potency. For instance, compound 16h showed a more potent IC50 value (5.35 µM) in HeLa cells than Cisplatin (IC50 of 11.56 µM in a comparable assay).[3] Similarly, compound HB9 was more effective against A549 lung cancer cells than Cisplatin.[2]

  • Selectivity: A significant advantage of targeted agents over traditional chemotherapy is the potential for improved selectivity, reducing side effects. Some studies indicate that certain imidazo[1,2-a]pyridine derivatives exhibit lower toxicity towards normal, non-cancerous cell lines (e.g., NIH/3T3 mouse fibroblasts) compared to cancer cells, suggesting a favorable therapeutic window.[4][8] For example, the selenylated derivative MRK-107 had a GI50 of 22.19 µM in normal NIH/3T3 cells, which is 10-20 times higher than its effective concentration in colon cancer cells.[4]

Experimental Protocol: MTT Cell Viability Assay

To ensure reproducibility and accuracy in assessing cytotoxicity, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to measure metabolically active cells, which serves as a proxy for cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells. This precipitate is then solubilized, and the absorbance is measured, allowing for the quantification of cell viability.

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine derivatives (or other test compounds) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from a DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO or another suitable solubilization buffer to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to determine the IC50 value.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

The imidazo[1,2-a]pyridine scaffold represents a highly versatile and potent platform for the development of novel anticancer therapeutics. The collective evidence strongly indicates that their cytotoxic activity is driven by specific, targeted inhibition of critical cancer survival pathways like PI3K/AKT/mTOR, leading to apoptosis and cell cycle arrest. The strategic introduction of substituents, such as the proposed 3,6-dibromo-8-fluoro pattern, offers a rational approach to fine-tuning potency, selectivity, and pharmacokinetic properties.

Future research must focus on the direct synthesis and evaluation of these specific derivatives. Subsequent in-depth mechanistic studies, followed by preclinical assessment in animal models, will be crucial to validate their therapeutic potential and advance them toward clinical application for researchers, scientists, and drug development professionals.

References

  • Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]

  • Al-Ostoot, F.H., Al-Ghamdi, M.A., et al. (2021). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Biological and Pharmaceutical Bulletin, 44(8), 1158-1168. [Link]

  • Al-Salahi, R., Al-Ostoot, F.H., & Marzouk, M. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Mini-Reviews in Medicinal Chemistry, 21(16), 2243-2257. [Link]

  • Al-Ostoot, F.H., Al-Ghamdi, M.A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. International Journal of Cancer Research, 16(1), 40-47. [Link]

  • Yilmaz, I., Kucuk, M., & Ceylan, S. (2020). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 819-832. [Link]

  • Al-Ostoot, F.H., Al-Ghamdi, M.A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Journal of Biological Sciences, 15(1), 40-47. [Link]

  • Singh, S., Kumar, A., & Sharma, P. (2023). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 35(5), 1-6. [Link]

  • Al-Amiery, A.A., Kadhum, A.A.H., et al. (2023). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Studies. Chemical Methodologies, 7(5), 369-381. [Link]

  • Endoori, S., Gulli, K.C., et al. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. Russian Journal of General Chemistry, 90(9), 1727–1736. [Link]

  • Kumar, G.S., Nagaraju, D., et al. (2020). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 10(35), 20883-20892. [Link]

  • Chambers, R.D., Holling, D., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(4), 935-939. [Link]

  • da Rosa, M.R., de Oliveira, T.B., et al. (2023). Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. International Journal of Molecular Sciences, 24(11), 9474. [Link]

Sources

Validation

A Framework for a Privileged Scaffold: Evaluating the In Vitro ADME Properties of Novel Imidazo[1,2-a]pyridine Analogs

Introduction: The Enduring Promise of the Imidazo[1,2-a]pyridine Core The imidazo[1,2-a]pyridine ring system stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its versatile synthetic accessibi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its versatile synthetic accessibility and broad spectrum of biological activities have established it as a cornerstone for drug discovery.[1][2] This is evidenced by its presence in marketed drugs such as the anxiolytics zolpidem and alpidem, and its continuous exploration for treating a wide array of diseases including cancer, tuberculosis, and Alzheimer's disease.[2][3]

While the discovery of potent biological activity is a critical first step, the journey of a molecule from a "hit" to a viable drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. An incomplete understanding of a compound's ADME profile is a primary cause of late-stage attrition in drug development.[1] Therefore, a robust and early assessment of in vitro ADME parameters is not just beneficial—it is essential for guiding medicinal chemistry efforts, enabling the design of molecules with a higher probability of clinical success.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the in vitro ADME characterization of novel imidazo[1,2-a]pyridine analogs. While direct, publicly available comparative data on a specific series like 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine analogs is limited, the principles and methodologies discussed herein are universally applicable. We will use this specific chemical series as a running example to illustrate a best-practice workflow for generating and interpreting the critical data needed to advance a drug discovery program.

Section 1: Foundational In Vitro ADME Assays

The initial phase of ADME profiling focuses on three key characteristics that dictate a compound's fate in vivo: metabolic stability, permeability, and plasma protein binding. These assays are typically conducted in a tiered approach, starting with high-throughput screens to quickly triage compounds.

Metabolic Stability in Liver Microsomes

Causality Behind Experimental Choice: The liver is the primary site of drug metabolism. An initial assessment of a compound's stability in the presence of liver microsomes—which contain a high concentration of cytochrome P450 (CYP) enzymes—provides a crucial early prediction of its hepatic clearance and potential half-life in vivo. Compounds that are rapidly metabolized are unlikely to achieve therapeutic concentrations with conventional dosing. Several studies on imidazo[1,2-a]pyridine derivatives have utilized metabolic studies in mouse and human liver microsomes to establish a structure-property relationship (SPR) and prioritize compounds for in vivo efficacy testing.[4]

Experimental Protocol: Microsomal Stability Assay

  • Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the microsomal suspension and buffer to 37°C.

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The absence of NADPH serves as a negative control.

  • Time Points & Quenching:

    • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is immediately stopped ("quenched") by adding ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Interpretation:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.

    • From this, the in vitro half-life (t½) is calculated: t½ = 0.693 / k .

    • Intrinsic clearance (Cl_int, in µL/min/mg protein) is then calculated, providing a measure of the enzyme's metabolic capacity.

Illustrative Data for Imidazo[1,2-a]pyridine Analogs:

The metabolic fate of imidazo[1,2-a]pyridines can be highly dependent on their substitution patterns. For instance, a study on c-Met inhibitors identified a major NADPH-dependent metabolite, guiding the synthesis of new analogs to block the metabolic site.[5]

Compound IDR1R2R3In Vitro t½ (Human Microsomes, min)Predicted In Vivo Clearance
Hypothetical-1 BrBrF> 60Low
Hypothetical-2 HBrF25Moderate
Hypothetical-3 BrOMeF< 10High

This table presents hypothetical data to illustrate potential outcomes.

Cell Permeability and Efflux

Causality Behind Experimental Choice: For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized cells that serves as a reliable in vitro model of the intestinal barrier. This assay not only predicts passive permeability but can also identify whether a compound is a substrate for efflux transporters like P-glycoprotein (Pgp), which actively pump drugs out of cells, limiting their absorption and tissue distribution. Poor Caco-2 permeability has been noted for some imidazo[1,2-a]pyridine derivatives.[4]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for ~21 days until they form a differentiated, confluent monolayer.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (A-to-B):

    • The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer.

    • Samples are collected from the basolateral (B) side at various time points.

  • Efflux Measurement (B-to-A):

    • The test compound is added to the basolateral (B) side, and samples are collected from the apical (A) side.

  • Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Interpretation:

    • The apparent permeability coefficient (Papp) is calculated for both directions: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

    • The Efflux Ratio (ER) is calculated: ER = Papp (B-to-A) / Papp (A-to-B) . An ER > 2 suggests the compound is a substrate for an efflux transporter.

Illustrative Data for Imidazo[1,2-a]pyridine Analogs:

One study on an imidazo[1,2-a]pyridine analog found it displayed high passive permeability but was also subject to efflux transport by P-glycoprotein.[6]

Compound IDPapp (A-to-B) (x 10⁻⁶ cm/s)Papp (B-to-A) (x 10⁻⁶ cm/s)Efflux RatioInterpretation
Hypothetical-1 15.218.11.2High Permeability, Not an Efflux Substrate
Hypothetical-2 8.534.04.0Moderate Permeability, Pgp Efflux Substrate
Hypothetical-3 0.91.11.2Low Permeability

This table presents hypothetical data to illustrate potential outcomes.

Plasma Protein Binding (PPB)

Causality Behind Experimental Choice: Once in systemic circulation, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. According to the "free drug theory," only the unbound fraction of a drug is available to interact with its target, exert a therapeutic effect, and be cleared from the body. High plasma protein binding can significantly impact a drug's efficacy and pharmacokinetic profile.[7] Some anti-TB imidazo[1,2-a]pyridine derivatives have been noted to have very high (100%) plasma protein binding.[4]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Apparatus Setup: A RED device consists of single-use inserts divided by a semi-permeable membrane (8K MWCO).

  • Sample Preparation: The test compound is added to blank plasma (human, rat, etc.) at a final concentration of ~1 µM.

  • Dialysis:

    • The plasma-compound mixture is added to one chamber of the RED insert.

    • Phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber.

    • The plate is sealed and incubated with shaking at 37°C for 4-6 hours to reach equilibrium.

  • Analysis: After incubation, equal aliquots are taken from both the plasma and buffer chambers. The protein in the plasma sample is precipitated. Both samples are then analyzed by LC-MS/MS to determine the compound concentration.

  • Data Interpretation:

    • The fraction unbound (fu) is calculated as: fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber .

    • Percent bound is calculated as: % Bound = (1 - fu) * 100 .

Section 2: Integrated ADME Screening Workflow

A successful drug discovery campaign relies on an iterative cycle of design, synthesis, and testing. The in vitro ADME assays should be integrated directly into this cycle to provide rapid feedback to the medicinal chemistry team. The following workflow illustrates a typical decision-making process.

ADME_Workflow cluster_0 Design & Synthesis cluster_1 Primary Screening cluster_2 Tier 1 ADME cluster_3 Tier 2 ADME cluster_4 Decision & Progression Synthesis Synthesize Novel Analogs (e.g., 3,6-Dibromo-8-fluoro Series) Potency Biological Potency Assay (Target IC50) Synthesis->Potency Solubility Kinetic Solubility Potency->Solubility Potent Hits MetStab Microsomal Stability (t½ > 30 min?) Solubility->MetStab Permeability Caco-2 Permeability (Papp > 5 x 10⁻⁶ cm/s?) MetStab->Permeability Yes Redesign Redesign / Back-up Series MetStab->Redesign No PPB Plasma Protein Binding (% Bound < 99%?) Permeability->PPB Yes Permeability->Redesign No CYP_Inhib CYP Inhibition PPB->CYP_Inhib Yes PPB->Redesign No (High Binding) MetID Metabolite ID InVivo Proceed to In Vivo PK MetID->InVivo Good Profile CYP_Inhib->MetID

Caption: An integrated workflow for in vitro ADME screening of novel compounds.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a rich source of inspiration for the development of new therapeutics. However, translating potent biological activity into a successful drug requires a disciplined and early focus on ADME properties. By systematically evaluating metabolic stability, permeability, and plasma protein binding, researchers can build a comprehensive understanding of a compound's likely behavior in vivo. This data-driven approach allows for the rational design of next-generation analogs with optimized pharmacokinetic profiles, ultimately de-risking the path to clinical development and increasing the probability of success.

References

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available at: [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC - NIH. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. Available at: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - NIH. Available at: [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PubMed Central. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. Available at: [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Available at: [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives - ACS Publications. Available at: [Link]

  • In Vitro ADME Properties of Some Analogues a - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC - NIH. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. Available at: [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Available at: [Link]

  • Synthesis, biological evaluation, ADME studies and molecular docking with β- tubulin of fused benzimidazole-pyridine derivative. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Comparing the Kinase Inhibitory Activity of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine Derivatives

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic scaffolds, the imidazo[1,2-a]pyridine core has emerged as a "privi...

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic scaffolds, the imidazo[1,2-a]pyridine core has emerged as a "privileged" structure, demonstrating a remarkable versatility in binding to the ATP pocket of various kinases.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the comparative analysis of the kinase inhibitory activity of a specific derivative series: the 3,6-dibromo-8-fluoroimidazo[1,2-a]pyridines. We will delve into the rationale for their design, the methodologies for their evaluation, and the interpretation of the resulting data in the context of existing alternatives.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold is a bicyclic aromatic system that has been successfully exploited in the development of numerous biologically active compounds, including several marketed drugs.[1] Its rigid structure and ability to be readily functionalized at multiple positions make it an attractive starting point for the design of kinase inhibitors. Derivatives of this scaffold have been shown to target a range of kinases, including phosphoinositide 3-kinases (PI3Ks), FMS-like tyrosine kinase 3 (FLT3), and cyclin-dependent kinases (CDKs), all of which are critical targets in cancer therapy.[3][4][5]

Spotlight on 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine: A Rationale for Design

The specific substitution pattern of 3,6-dibromo-8-fluoroimidazo[1,2-a]pyridine suggests a deliberate medicinal chemistry strategy. The introduction of halogen atoms is a common tactic to modulate the physicochemical and pharmacological properties of a lead compound.

  • Bromine at positions 3 and 6: The bulky and lipophilic nature of bromine can enhance binding affinity through favorable hydrophobic interactions within the ATP-binding pocket of a kinase. Furthermore, bromine atoms can act as "heavy" atoms in X-ray crystallography, aiding in the determination of the binding mode of the inhibitor.

  • Fluorine at position 8: The small and highly electronegative fluorine atom can significantly alter the electronic properties of the aromatic system, potentially influencing pKa and improving metabolic stability.[6] It can also engage in hydrogen bonding with the protein backbone, further anchoring the inhibitor in the active site.

This combination of substitutions, therefore, presents a compelling case for investigation as a potential kinase inhibitor.

A Methodological Framework for Comparative Analysis

A robust comparison of the kinase inhibitory activity of 3,6-dibromo-8-fluoroimidazo[1,2-a]pyridine derivatives requires a multi-faceted experimental approach. This should encompass in vitro enzymatic assays, broad kinome profiling, and cell-based functional assays.

In Vitro Kinase Inhibition Assays

The initial step in characterizing a potential kinase inhibitor is to determine its potency against a panel of purified kinases. A common method is the radiometric assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Experimental Protocol: Radiometric Kinase Assay

  • Reaction Setup: In a 96-well plate, combine the kinase, the peptide substrate, and the test compound (3,6-dibromo-8-fluoroimidazo[1,2-a]pyridine derivative) at various concentrations.

  • Initiation: Start the reaction by adding a solution containing [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination and Capture: Stop the reaction and spot the mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

  • Washing: Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

G cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_kinase Kinase Solution mix Combine Kinase, Substrate, and Compound prep_kinase->mix prep_substrate Substrate Solution prep_substrate->mix prep_compound Test Compound Dilutions prep_compound->mix initiate Add [γ-³³P]ATP to Initiate mix->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate Reaction & Spot on Membrane incubate->terminate wash Wash Membrane terminate->wash detect Scintillation Counting wash->detect analyze Calculate % Inhibition detect->analyze ic50 Determine IC50 Value analyze->ic50

Caption: Workflow for a radiometric kinase inhibition assay.

Kinome Profiling for Selectivity

A potent inhibitor is not necessarily a good drug candidate if it lacks selectivity. Broad screening against a large panel of kinases (kinome profiling) is essential to identify potential off-target effects that could lead to toxicity.[7] This is a critical step in comparing the 3,6-dibromo-8-fluoroimidazo[1,2-a]pyridine derivatives with other known inhibitors. The data from such a screen is typically presented as a percentage of inhibition at a fixed concentration or as a heat map.

Table 1: Illustrative Kinome Profiling Data for a Hypothetical Compound

Kinase FamilyKinase% Inhibition at 1 µM
Tyrosine Kinase ABL115%
FLT392%
EGFR25%
Ser/Thr Kinase CDK288%
PI3Kα75%
MEK110%
Cell-Based Assays for Functional Activity

Demonstrating that a compound can inhibit a purified enzyme is only the first step. It is crucial to show that it can also exert a biological effect in a cellular context.

Experimental Protocol: MTT Proliferation Assay

  • Cell Seeding: Seed cancer cells known to be dependent on the target kinase (e.g., MOLM-14 cells for FLT3 inhibitors) into a 96-well plate.

  • Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the 3,6-dibromo-8-fluoroimidazo[1,2-a]pyridine derivative.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (the concentration required to inhibit cell growth by 50%).

Interpreting the Data: A Comparative Analysis

The ultimate goal is to compare the profile of the 3,6-dibromo-8-fluoroimidazo[1,2-a]pyridine derivatives with that of established kinase inhibitors. This comparison should be multi-dimensional, considering potency, selectivity, and cellular activity.

Table 2: Hypothetical Comparative Profile of Kinase Inhibitors

CompoundTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Cancer Cell Line GI50 (nM)
3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine Derivative 10 (FLT3)>1000 (VEGFR2)50 (MOLM-14)
Quizartinib (FLT3 Inhibitor) 1.1 (FLT3)30 (c-KIT)2.5 (MOLM-14)
Gilteritinib (FLT3 Inhibitor) 0.29 (FLT3)0.7 (AXL)0.9 (MOLM-14)

In this hypothetical scenario, the novel derivative shows good potency for FLT3 and excellent selectivity against VEGFR2. While less potent than the approved drugs Quizartinib and Gilteritinib, its high selectivity might translate to a better safety profile, warranting further investigation.

Structure-Activity Relationship (SAR) Insights

As data is generated for a series of 3,6-dibromo-8-fluoroimidazo[1,2-a]pyridine derivatives with variations at other positions, a structure-activity relationship (SAR) can be established. This provides a roadmap for further optimization of the lead compound.

G cluster_core Imidazo[1,2-a]pyridine Core cluster_positions Key Substitution Positions cluster_properties Resulting Properties Core Core Scaffold (Imidazo[1,2-a]pyridine) P3 Position 3 Core->P3 Functionalization P6 Position 6 Core->P6 Functionalization P8 Position 8 Core->P8 Functionalization PX Other Positions (e.g., 2, 5, 7) Core->PX Functionalization Potency Potency P3->Potency Modulates Selectivity Selectivity P3->Selectivity Modulates P6->Potency Influences PK Pharmacokinetics P6->PK Influences P8->Selectivity Affects P8->PK Affects PX->Potency Fine-tunes PX->Selectivity Fine-tunes PX->PK Fine-tunes

Sources

Validation

A Senior Application Scientist's Guide to Validating 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine as a Novel Drug Scaffold

For researchers, scientists, and drug development professionals, the identification of novel, synthetically accessible, and biologically active scaffolds is a cornerstone of therapeutic innovation. This guide provides an...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification of novel, synthetically accessible, and biologically active scaffolds is a cornerstone of therapeutic innovation. This guide provides an in-depth technical comparison and a comprehensive validation workflow for 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, a promising but underexplored scaffold. We will objectively compare its potential with established alternatives, supported by established experimental methodologies, to provide a robust framework for its evaluation as a next-generation therapeutic agent.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine ring system is a well-recognized "privileged scaffold" in drug discovery, forming the core of several marketed drugs.[1][2] Its broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties, underscores its therapeutic potential.[3] This versatility stems from its rigid, planar structure and the strategic placement of nitrogen atoms, which allow for diverse functionalization and interaction with various biological targets.[1][2]

The synthetic tractability of the imidazo[1,2-a]pyridine core is a significant advantage, with numerous established methods for its synthesis, such as the condensation of 2-aminopyridines with α-haloketones, multicomponent reactions, and intramolecular cyclizations.[1][2] This allows for the creation of large, diverse chemical libraries for screening and lead optimization.

Strategic Functionalization: The Case for 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

The specific substitution pattern of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine is designed to enhance its drug-like properties. The strategic placement of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

  • Fluorine at the 8-position: The introduction of a fluorine atom is a common strategy in medicinal chemistry to improve metabolic stability, increase binding affinity, and modulate pKa. In the context of the imidazo[1,2-a]pyridine scaffold, an 8-fluoro substitution has been shown to act as a bioisosteric replacement for other groups, potentially improving physicochemical properties.[4]

  • Bromine at the 3 and 6-positions: Bromine atoms can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. They also increase lipophilicity, which can enhance membrane permeability. The dibromo substitution pattern offers multiple points for further chemical modification through cross-coupling reactions, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.

Comparative Analysis: Potential Advantages Over Existing Scaffolds

The primary utility of the imidazo[1,2-a]pyridine scaffold, and by extension the 3,6-Dibromo-8-fluoro derivative, lies in its potential as a kinase inhibitor.[1][2] Kinases are a critical class of drug targets, and numerous scaffolds have been developed to inhibit their activity. The table below compares the proposed scaffold with established kinase inhibitor scaffolds.

ScaffoldKey Features & AdvantagesRepresentative Marketed DrugsPotential Advantages of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine
Quinazoline - Bicyclic aromatic structure- Well-established hydrogen bonding interactions with the kinase hinge regionGefitinib, Erlotinib- Novel intellectual property space- Different vector orientations for substituent groups, potentially accessing unique binding pockets
Indazole - Bicyclic aromatic structure- Versatile substitution patternsAxitinib, Pazopanib- The imidazo[1,2-a]pyridine core has a different nitrogen arrangement, potentially leading to altered selectivity profiles
Pyrrolo[2,1-f][1][3]triazine - Fused heterocyclic system- High potency and selectivity for certain kinases- The dibromo substitutions on the imidazo[1,2-a]pyridine scaffold offer straightforward and versatile points for chemical elaboration to optimize potency and selectivity

A Comprehensive Experimental Workflow for Scaffold Validation

The following is a detailed, step-by-step methodology for the validation of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine as a drug scaffold. This workflow is designed to be a self-validating system, with each stage providing critical data to inform the next.

Synthesis and Characterization

The first step is the efficient and scalable synthesis of the core scaffold. Based on established literature for related compounds, a potential synthetic route is outlined below.[5]

G A 2-amino-3-fluoro-5-bromopyridine C Cyclization A->C Solvent, Heat B Bromoacetaldehyde B->C D 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine C->D E Bromination (NBS) D->E Further functionalization at C3

Caption: Proposed synthetic workflow for 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine.

Protocol:

  • Cyclization: React 2-amino-3-fluoro-5-bromopyridine with a bromoacetaldehyde equivalent in a suitable solvent (e.g., ethanol) under reflux.

  • Purification: Purify the resulting 6-bromo-8-fluoroimidazo[1,2-a]pyridine by column chromatography.

  • Bromination: Selectively brominate the C3 position using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent (e.g., acetonitrile).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Validation: Cytotoxicity and Kinase Profiling

The initial biological assessment involves determining the compound's effect on cell viability and its kinase inhibitory profile.

Objective: To determine the concentration at which the compound induces cell death in various cancer cell lines. This is a crucial first step to identify potential anticancer activity.[6][7]

Experimental Protocol (MTT Assay):

  • Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colorectal carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine (e.g., 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Objective: To identify the specific kinase targets of the scaffold and assess its selectivity across the kinome.[8][9]

G A Test Compound (3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine) B Kinase Panel (e.g., 96-well plate with different kinases) A->B D Incubation B->D C Substrate + ATP C->B E Detection Reagent (e.g., ADP-Glo™) D->E F Luminescence Reading E->F G Data Analysis (% Inhibition, IC₅₀) F->G

Caption: Workflow for a typical in vitro kinase profiling assay.

Experimental Protocol (e.g., using a commercial kinase panel):

  • Assay Preparation: Prepare assay plates containing a panel of recombinant human kinases.

  • Compound Addition: Add the test compound at a fixed concentration (for single-point screening) or in a dose-response range (for IC₅₀ determination).

  • Reaction Initiation: Initiate the kinase reaction by adding the kinase-specific substrate and ATP.

  • Incubation: Incubate the plates at room temperature for the recommended time.

  • Signal Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (inversely proportional to kinase inhibition).

  • Data Analysis: Calculate the percent inhibition for each kinase. For promising hits, determine the IC₅₀ values to quantify potency.

Mechanism of Action Studies: Elucidating the Signaling Pathway

Once a primary kinase target is identified, the next step is to validate its engagement in a cellular context and understand the downstream effects.

Objective: To confirm that the compound inhibits the intended kinase pathway in cancer cells. Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway.[10][11]

Experimental Protocol (Western Blotting):

  • Cell Treatment: Treat cancer cells with the test compound at concentrations around its IC₅₀ value for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against the target kinase (e.g., Akt), its phosphorylated form (p-Akt), and downstream effectors (e.g., p-mTOR, p-S6K). Also, use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Compound 3,6-Dibromo-8-fluoro- imidazo[1,2-a]pyridine Compound->Akt Inhibits

Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for imidazo[1,2-a]pyridine-based inhibitors.

In Vivo Efficacy Studies

The final stage of preclinical validation is to assess the compound's therapeutic efficacy in a living organism.[12][13]

Objective: To determine if the compound can inhibit tumor growth in an animal model of cancer.

Experimental Protocol (Xenograft Mouse Model):

  • Tumor Implantation: Subcutaneously inject human cancer cells (the same lines used in in vitro assays) into the flank of immunocompromised mice.[14]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer the test compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement, immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Compare the tumor growth rates between the control and treatment groups to determine the in vivo efficacy of the compound.

Conclusion

The 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine scaffold represents a promising new avenue for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Its foundation on the privileged imidazo[1,2-a]pyridine core, combined with strategic halogenation, suggests the potential for favorable drug-like properties. The comprehensive validation workflow outlined in this guide provides a rigorous, evidence-based approach to systematically evaluate its biological activity, mechanism of action, and in vivo efficacy. By following these self-validating experimental protocols, researchers can robustly assess the therapeutic potential of this and other novel chemical scaffolds, paving the way for the next generation of targeted therapies.

References

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Available at: [Link]

  • Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. Available at: [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Available at: [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 17(2), 2165-2172. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Pharmaceuticals, 15(9), 1125. Available at: [Link]

  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Available at: [Link]

  • Lo, Y. C., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55071. Available at: [Link]

  • Pharmacology Discovery Services. (n.d.). In Vivo Oncology. Available at: [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.

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Comparative

A Spectroscopic Guide to the Isomers of Dibromo-Fluoroimidazo[1,2-a]pyridine: A Comparative Analysis for Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The precise arrangement of substituents on this privileged heterocycle can dramatically alter...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The precise arrangement of substituents on this privileged heterocycle can dramatically alter its physicochemical properties and biological activity. For researchers in drug development, the ability to unambiguously distinguish between positional isomers is paramount. This guide provides an in-depth spectroscopic comparison of three key isomers of dibromo-fluoroimidazo[1,2-a]pyridine: 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine (Isomer 1) , 3,8-Dibromo-6-fluoroimidazo[1,2-a]pyridine (Isomer 2) , and 6,8-Dibromo-3-fluoroimidazo[1,2-a]pyridine (Isomer 3) .

This guide will delve into the nuances of ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, alongside Mass Spectrometry (MS), to provide a clear and objective framework for the identification and characterization of these isomers. The experimental data presented herein is illustrative, based on established principles of spectroscopy and data from related halogenated imidazo[1,2-a]pyridine derivatives.[1][2][3][4][5]

The Critical Role of Isomer Identification

The strategic placement of halogen atoms on the imidazo[1,2-a]pyridine core can significantly modulate properties such as lipophilicity, metabolic stability, and target binding affinity. For instance, a fluorine atom at the 8-position can act as a bioisosteric replacement for other functional groups, influencing the molecule's interaction with biological targets.[6] Therefore, robust analytical methods to differentiate isomers are essential for ensuring the synthesis of the correct compound and for establishing clear structure-activity relationships (SAR).[4]

Molecular Structures of the Isomers

The three positional isomers under consideration are depicted below. The distinct substitution patterns give rise to unique electronic environments for each atom, which in turn leads to differentiable spectroscopic signatures.

isomers cluster_1 Isomer 1: 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine cluster_2 Isomer 2: 3,8-Dibromo-6-fluoroimidazo[1,2-a]pyridine cluster_3 Isomer 3: 6,8-Dibromo-3-fluoroimidazo[1,2-a]pyridine Isomer1 Isomer1 Isomer2 Isomer2 Isomer3 Isomer3

Figure 1: Molecular structures of the three dibromo-fluoroimidazo[1,2-a]pyridine positional isomers.

Comparative Spectroscopic Analysis

A side-by-side comparison of the expected NMR and MS data for the three isomers is presented below. The rationale behind the predicted differences is explained in the subsequent sections.

¹H NMR Spectroscopy: A Fingerprint of Proton Environments

The chemical shifts (δ) and coupling constants (J) in ¹H NMR are highly sensitive to the electronic effects of neighboring substituents. The electronegativity of fluorine and bromine atoms, along with their positions, creates distinct patterns for the aromatic protons.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonIsomer 1 (δ, ppm, J, Hz)Isomer 2 (δ, ppm, J, Hz)Isomer 3 (δ, ppm, J, Hz)
H-2~7.8 (s)~7.9 (s)~8.0 (d, J ≈ 2.0)
H-5~7.6 (d, J ≈ 9.0)~7.7 (dd, J ≈ 9.0, 2.0)~7.8 (d, J ≈ 9.0)
H-7~8.1 (d, J ≈ 2.0)~8.2 (d, J ≈ 2.0)~8.3 (d, J ≈ 9.0)

Causality Behind the Shifts:

  • H-2: In Isomers 1 and 2, the bromine at position 3 results in a singlet for H-2. For Isomer 3, the fluorine at position 3 will induce a doublet due to H-F coupling.

  • H-5 and H-7: The positions of the halogens significantly influence the electronic environment of these protons. The strong electron-withdrawing nature of fluorine will generally lead to a downfield shift for adjacent or through-space coupled protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the directly attached and neighboring atoms.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonIsomer 1 (δ, ppm)Isomer 2 (δ, ppm)Isomer 3 (δ, ppm)
C-2~125~126~145 (d, ¹JCF)
C-3~110~111~115
C-5~120~122~121
C-6~118~148 (d, ¹JCF)~119
C-7~130~128~129
C-8~145 (d, ¹JCF)~112~113
C-8a~140~141~142

Causality Behind the Shifts:

  • Carbons bonded to Fluorine: The most significant feature is the large downfield shift and the large one-bond coupling constant (¹JCF, typically 240-260 Hz) for the carbon directly attached to the fluorine atom. This provides an unambiguous marker for the position of the fluorine substituent.

  • Carbons bonded to Bromine: Carbons attached to bromine will appear as singlets and at a chemical shift influenced by the heavy atom effect.

¹⁹F NMR Spectroscopy: A Direct View of Fluorine

¹⁹F NMR is a powerful tool for confirming the presence and environment of fluorine in a molecule.

Table 3: Predicted ¹⁹F NMR Data (in DMSO-d₆, 376 MHz)

IsomerPredicted Chemical Shift (δ, ppm)
Isomer 1~ -120 to -130
Isomer 2~ -110 to -120
Isomer 3~ -140 to -150

Causality Behind the Shifts:

  • The chemical shift in ¹⁹F NMR is highly dependent on the electronic environment. The different substitution patterns in the three isomers will result in distinct chemical shifts for the fluorine atom, allowing for clear differentiation.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Table 4: Predicted Mass Spectrometry Data

TechniqueExpected Result
ESI-HRMSm/z [M+H]⁺ calculated for C₇H₃Br₂FN₂: 308.8672; found: 308.867x

Key Observations:

  • Isotopic Pattern: The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with intense peaks at [M], [M+2], and [M+4] in an approximate 1:2:1 ratio. This pattern is a definitive indicator of two bromine atoms in the molecule. All three isomers will exhibit this same pattern.

Experimental Protocols

The following provides a standardized workflow for the spectroscopic analysis of these isomers.

Sample Preparation
  • NMR: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Use tetramethylsilane (TMS) as an internal standard.

  • MS: Prepare a ~1 mg/mL solution of the isomer in a suitable solvent such as methanol or acetonitrile.

Spectroscopic Acquisition Workflow

workflow start Purified Isomer nmr_prep NMR Sample Preparation (5-10 mg in DMSO-d6) start->nmr_prep ms_prep MS Sample Preparation (~1 mg/mL in MeOH/ACN) start->ms_prep nmr_acq NMR Data Acquisition (¹H, ¹³C, ¹⁹F) nmr_prep->nmr_acq ms_acq HRMS Data Acquisition (ESI-TOF) ms_prep->ms_acq nmr_proc NMR Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc ms_proc MS Data Analysis (Isotopic Pattern, m/z) ms_acq->ms_proc comparison Comparative Analysis of Spectroscopic Data nmr_proc->comparison ms_proc->comparison identification Unambiguous Isomer Identification comparison->identification

Figure 2: Standardized workflow for the spectroscopic characterization of dibromo-fluoroimidazo[1,2-a]pyridine isomers.

Instrumentation and Parameters
  • NMR: A 400 MHz (or higher) spectrometer is recommended.[2][7]

    • ¹H NMR: Acquire with a spectral width of -2 to 12 ppm, a 90° pulse, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Use a proton-decoupled sequence with a spectral width of 0 to 200 ppm.

    • ¹⁹F NMR: Acquire with a spectral width appropriate for aromatic fluorine compounds.

  • MS: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer is ideal for obtaining high-resolution data.

Conclusion

The unambiguous identification of positional isomers is a critical task in modern drug discovery and development. As demonstrated, a multi-technique spectroscopic approach, integrating ¹H, ¹³C, and ¹⁹F NMR with high-resolution mass spectrometry, provides a robust and reliable method for differentiating between the isomers of dibromo-fluoroimidazo[1,2-a]pyridine. By carefully analyzing the distinct chemical shifts, coupling patterns, and isotopic distributions, researchers can confidently confirm the structure of their synthesized compounds, paving the way for accurate interpretation of biological data and the accelerated development of new therapeutic agents.

References

  • Pharmacia. (2024, November 27). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents.
  • Thermo Scientific Chemicals. 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%.
  • MDPI. (2024, July 24).
  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)
  • Recent Advances in Visible Light-Induced C-H Functionaliz
  • PubMed.
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  • ResearchGate. (2023, June 2). (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study.
  • Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • NIH. (2019, January 30).
  • PubMed. (2023, August). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study.
  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • ResearchGate. Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives 10b, 10i, 12b and 12i (1 μM) in acetonitrile.
  • RSC Publishing. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source.
  • ChemicalBook. (2025, August 8). 3-BROMO-8-FLUOROIMIDAZO[1,2-A]PYRIDINE | 628691-73-6.
  • e-Century Publishing Corporation. (2023, June 30). Original Article A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer.
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  • Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.

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Validation

Assessing the Metabolic Stability of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine Derivatives: A Comparative Guide

In the landscape of contemporary drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its synthetic tractability and diverse bi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its synthetic tractability and diverse biological activities have propelled its exploration across various disease areas. However, a critical determinant of a drug candidate's success is its metabolic stability—the susceptibility to biotransformation by drug-metabolizing enzymes. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately hindering clinical development. This guide provides a comprehensive framework for assessing the metabolic stability of a novel series of compounds: 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine derivatives.

This document will delve into the established in vitro methodologies for evaluating metabolic stability, present a comparative analysis with structurally related, well-characterized imidazo[1,2-a]pyridines, and explore the anticipated structure-metabolism relationships for this di-brominated and fluorinated scaffold. The insights provided herein are intended to guide researchers in making informed decisions during the lead optimization phase of drug discovery.

The Imperative of Early Metabolic Stability Assessment

The early characterization of a compound's metabolic fate is a cornerstone of modern drug discovery. It allows for the early identification of metabolic liabilities, guiding medicinal chemistry efforts to design molecules with improved pharmacokinetic profiles. The primary goals of these early assessments are to estimate the intrinsic clearance (CLint) and predict the in vivo hepatic clearance of a compound.[3] Compounds with high intrinsic clearance are often rapidly metabolized, leading to a short in vivo half-life and poor oral bioavailability.

For the imidazo[1,2-a]pyridine class of molecules, metabolic stability can be a significant variable. For instance, the well-known hypnotic agent, zolpidem, undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[4][5][6] In contrast, alpidem, another anxiolytic agent from this class, exhibits a high first-pass effect, indicating rapid metabolism following oral administration.[7] Understanding the metabolic pathways and the enzymes involved is therefore crucial for this chemical series.

Experimental Design for Assessing Metabolic Stability

A tiered approach is recommended for evaluating the metabolic stability of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine derivatives, starting with high-throughput in vitro assays and progressing to more complex systems as needed. The two most common and informative in vitro systems are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and are a rich source of phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[3] This assay is a cost-effective and rapid method to assess a compound's susceptibility to oxidative metabolism.

Experimental Workflow: Liver Microsomal Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound Stock (e.g., 10 mM in DMSO) IncubationMix Incubation Mixture (Test Compound, Microsomes, Buffer) TestCompound->IncubationMix Microsomes Pooled Human Liver Microsomes (Thaw on ice) Microsomes->IncubationMix NADPH NADPH Regenerating System (Cofactor) StartReaction Initiate Reaction (Add NADPH) NADPH->StartReaction PreIncubation Pre-incubation (37°C, 5 min) IncubationMix->PreIncubation PreIncubation->StartReaction TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) StartReaction->TimePoints Quench Quench Reaction (Cold Acetonitrile + Internal Standard) TimePoints->Quench Centrifuge Protein Precipitation (Centrifugation) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Compound) Centrifuge->LCMS DataAnalysis Data Analysis (Calculate t½ and CLint) LCMS->DataAnalysis

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Protocol: Human Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine derivative (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Hepatocyte Stability Assay

Cryopreserved or fresh hepatocytes represent a more physiologically relevant in vitro model as they contain a full complement of both phase I and phase II drug-metabolizing enzymes and cofactors. This assay provides a more comprehensive assessment of a compound's metabolic fate, including conjugation reactions.

Detailed Protocol: Human Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).

    • Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to a final density of, for example, 1 million viable cells/mL.

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the test compound (final concentration, e.g., 1 µM) to the wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the hepatocyte suspension to a new plate containing a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Process and analyze the samples by LC-MS/MS as described for the microsomal assay.

  • Data Analysis:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described for the microsomal assay, with CLint expressed as µL/min/million cells.

Comparative Metabolic Stability Analysis

To contextualize the metabolic stability of the 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine derivatives, it is essential to compare their in vitro data with that of structurally related and clinically relevant compounds. Zolpidem and alpidem serve as excellent comparators from the imidazo[1,2-a]pyridine class.

CompoundIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint)Primary Metabolizing Enzymes
Zolpidem Human Liver Microsomes10 - 30HighCYP3A4, CYP2C9, CYP1A2[4][5][6]
Alpidem Rat Liver Microsomes< 10Very HighCYP P450 (unspecified)[7]
3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine Derivative (Hypothetical) Human Liver MicrosomesTo be determinedTo be determinedPredicted: CYP P450, Aldehyde Oxidase
Verapamil (High Clearance Control) Human Liver Microsomes< 15HighCYP3A4
Warfarin (Low Clearance Control) Human Liver Microsomes> 60LowCYP2C9

Note: The data for Zolpidem and Alpidem are representative values from the literature and may vary depending on the specific experimental conditions.

Interpretation of Results and Structure-Metabolism Relationships

The metabolic fate of the 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine scaffold will be dictated by the interplay of its electronic and steric properties, which are significantly influenced by the halogen substituents.

Potential Metabolic Pathways

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine Hydroxylation_Pyridine Hydroxylation (Pyridine Ring) Parent->Hydroxylation_Pyridine CYP450 Hydroxylation_Imidazole Hydroxylation (Imidazole Ring) Parent->Hydroxylation_Imidazole CYP450 Oxidative_Debromination Oxidative Debromination Parent->Oxidative_Debromination CYP450 AO_Metabolism Aldehyde Oxidase Metabolism Parent->AO_Metabolism Aldehyde Oxidase Glucuronidation Glucuronidation (UGTs) Hydroxylation_Pyridine->Glucuronidation Sulfation Sulfation (SULTs) Hydroxylation_Pyridine->Sulfation Hydroxylation_Imidazole->Glucuronidation Hydroxylation_Imidazole->Sulfation

Caption: Predicted metabolic pathways for 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine derivatives.

Key Considerations for Structure-Metabolism Relationships:

  • Cytochrome P450-Mediated Oxidation: Based on the metabolism of zolpidem, the primary route of metabolism for the 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine core is likely to be CYP-mediated oxidation.[4][5][6] The electron-rich imidazo[1,2-a]pyridine ring system is susceptible to hydroxylation.[8] The exact site of oxidation will be influenced by the directing effects of the substituents.

  • Influence of Fluorine: The 8-fluoro substituent is expected to have a significant impact on metabolic stability. Fluorine is a small, highly electronegative atom that can block metabolism at the site of substitution and adjacent positions due to the strength of the C-F bond and its electron-withdrawing nature.[9] This may shield the pyridine ring from oxidation.

  • Influence of Bromine: The two bromine atoms at positions 3 and 6 will also influence the metabolic profile. While bulky, bromine atoms can be sites of oxidative debromination, a metabolic pathway observed for some brominated aromatic compounds.[10] The electron-withdrawing nature of bromine will also deactivate the aromatic rings towards electrophilic attack by CYPs.

  • Potential for Aldehyde Oxidase (AO) Metabolism: Imidazo[1,2-a]pyrimidines have been shown to be substrates for aldehyde oxidase (AO), with metabolism occurring at the carbon atoms adjacent to the ring nitrogens.[11][12][13] Given the structural similarity, it is plausible that imidazo[1,2-a]pyridines could also be metabolized by AO. The electron-deficient nature of the pyridine ring, further enhanced by the fluorine substituent, might make the C-5 or C-7 positions susceptible to nucleophilic attack by AO.

By systematically evaluating a series of derivatives with modifications at various positions, a clear structure-metabolism relationship can be established. This will enable the rational design of analogues with optimized metabolic stability, a critical step towards identifying a viable clinical candidate.

Conclusion

The assessment of metabolic stability is an indispensable component of modern drug discovery. For the promising class of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine derivatives, a systematic in vitro evaluation using liver microsomes and hepatocytes will provide crucial insights into their pharmacokinetic potential. By comparing the results with established drugs like zolpidem and alpidem, and by carefully considering the electronic and steric effects of the halogen substituents, researchers can effectively guide the optimization of this scaffold to produce drug candidates with enhanced metabolic stability and a higher probability of clinical success.

References

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Comparative

A Comparative Guide to the Synthetic Strategies for 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of several marketed drugs.[1][2] The specific substitution pattern of 3,6-Dibromo-8-f...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of several marketed drugs.[1][2] The specific substitution pattern of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine presents a unique synthetic challenge, requiring careful strategic planning to achieve regioselective functionalization. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering insights into the rationale behind different methodological choices and providing a framework for researchers in drug discovery and development.

Introduction to the Target Molecule and Synthetic Considerations

The 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine structure incorporates three key substituents on the core scaffold: a fluorine atom at the 8-position and bromine atoms at the 3- and 6-positions. The synthetic strategy must address the selective introduction of these halogens. Key considerations for an effective synthesis include:

  • Starting Material Availability: The choice of the initial 2-aminopyridine derivative is crucial and will dictate the subsequent functionalization steps.

  • Regioselectivity: The imidazo[1,2-a]pyridine ring system has distinct electronic properties that influence the position of electrophilic substitution. C-3 is generally the most nucleophilic position, followed by C-5 and C-7.

  • Reaction Conditions: Mild and efficient reaction conditions are desirable to ensure high yields and minimize side-product formation.

  • Overall Yield and Step Economy: A shorter, higher-yielding route is always the preferred approach in a drug development setting.

This guide will explore two primary retrosynthetic approaches, differing in the sequence of the bromination steps.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests two main pathways originating from a common intermediate, 8-fluoroimidazo[1,2-a]pyridine.

G Target 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine Intermediate1 3-Bromo-8-fluoroimidazo[1,2-a]pyridine Target->Intermediate1 Route A: Late-stage C-6 Bromination Intermediate2 6-Bromo-8-fluoroimidazo[1,2-a]pyridine Target->Intermediate2 Route B: Late-stage C-3 Bromination Starting_Material 8-Fluoroimidazo[1,2-a]pyridine Intermediate1->Starting_Material C-3 Bromination Intermediate2->Starting_Material C-6 Bromination Precursor 2-Amino-3-fluoropyridine Starting_Material->Precursor Cyclization

Caption: Retrosynthetic analysis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine.

Route A: Synthesis via C-3 Bromination followed by C-6 Bromination

This strategy focuses on the initial, generally more facile, bromination at the electron-rich C-3 position, followed by a second bromination at C-6.

Step 1: Synthesis of 8-Fluoroimidazo[1,2-a]pyridine

The synthesis of the core scaffold can be achieved through the classical Tschitschibabin reaction or its modern variations, involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3]

G cluster_0 Step 1: Cyclization Start 2-Amino-3-fluoropyridine Product 8-Fluoroimidazo[1,2-a]pyridine Start->Product Reflux Reagent Bromoacetaldehyde Reagent->Product

Caption: Synthesis of the 8-fluoroimidazo[1,2-a]pyridine core.

Experimental Protocol:

  • To a solution of 2-amino-3-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add bromoacetaldehyde diethyl acetal (1.2 eq) and a catalytic amount of a strong acid (e.g., HBr).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-fluoroimidazo[1,2-a]pyridine.

Step 2: C-3 Bromination

The C-3 position of the imidazo[1,2-a]pyridine ring is highly activated towards electrophilic substitution. Bromination can be readily achieved using various brominating agents.

G cluster_1 Step 2: C-3 Bromination Start 8-Fluoroimidazo[1,2-a]pyridine Product 3-Bromo-8-fluoroimidazo[1,2-a]pyridine Start->Product CH3CN, rt Reagent N-Bromosuccinimide (NBS) Reagent->Product

Caption: Regioselective C-3 bromination.

Experimental Protocol:

  • Dissolve 8-fluoroimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile at room temperature.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield 3-bromo-8-fluoroimidazo[1,2-a]pyridine.

Step 3: C-6 Bromination

The second bromination at the C-6 position requires more forcing conditions due to the deactivating effect of the bromine atom already present at C-3.

G cluster_2 Step 3: C-6 Bromination Start 3-Bromo-8-fluoroimidazo[1,2-a]pyridine Product 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine Start->Product Heat Reagent Br2, Acetic Acid Reagent->Product

Caption: Final C-6 bromination to yield the target molecule.

Experimental Protocol:

  • Dissolve 3-bromo-8-fluoroimidazo[1,2-a]pyridine (1.0 eq) in glacial acetic acid.

  • Add a solution of bromine (1.1 eq) in acetic acid dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C for several hours, monitoring by TLC.

  • After completion, pour the reaction mixture into an ice-water mixture and neutralize with a base (e.g., NaOH or NaHCO₃).

  • Collect the precipitate by filtration or extract the product with a suitable organic solvent.

  • Wash the organic layer with sodium thiosulfate solution and brine, dry, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Route B: Synthesis via C-6 Bromination followed by C-3 Bromination

This alternative approach reverses the order of the bromination steps. This may be advantageous if the initial C-6 bromination proceeds cleanly and the subsequent C-3 bromination is still efficient.

Step 1: Synthesis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine

This would likely involve starting with a different aminopyridine, namely 2-amino-5-bromo-3-fluoropyridine, and performing the cyclization as described in Route A, Step 1. The availability of this starting material is a key consideration.

Step 2: C-3 Bromination

The final C-3 bromination on the 6-bromo-8-fluoroimidazo[1,2-a]pyridine intermediate would likely proceed under similar conditions to those described in Route A, Step 2, using NBS.

Comparative Analysis of Synthetic Routes

ParameterRoute ARoute BRationale & Justification
Starting Material 2-Amino-3-fluoropyridine2-Amino-5-bromo-3-fluoropyridineThe availability and cost of the starting aminopyridine can significantly impact the overall feasibility of the synthesis. 2-Amino-3-fluoropyridine is generally more readily available.
Regioselectivity Control Excellent for C-3, potentially challenging for C-6Excellent for both steps (if starting material is pure)The inherent nucleophilicity of the C-3 position makes its selective functionalization straightforward.[4] C-6 bromination in Route A might require careful optimization to avoid over-bromination. Route B offers better control if the starting material is accessible.
Reaction Conditions Milder conditions for C-3, harsher for C-6Potentially milder overallRoute A requires forcing conditions for the second bromination. Route B, with two distinct and generally high-yielding reactions, might be more efficient overall, assuming the starting material is available.
Predicted Overall Yield ModeratePotentially HigherThe harsher conditions in the final step of Route A could lead to lower yields and more side products. The potentially cleaner transformations in Route B could result in a higher overall yield.
Step Economy 3 steps from 2-amino-3-fluoropyridine2 steps from 2-amino-5-bromo-3-fluoropyridineWhile Route B has fewer steps from its specific starting material, the synthesis of that starting material might add extra steps, making Route A more step-economical from a common precursor.

Conclusion and Recommendation

Both synthetic routes present viable pathways to 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine.

Route A is recommended when 2-amino-3-fluoropyridine is readily available and the research team has the capability to optimize the second, more challenging bromination step. The initial C-3 bromination is expected to be high-yielding and straightforward.

Route B is the preferred option if 2-amino-5-bromo-3-fluoropyridine is commercially available or can be synthesized efficiently . This route offers better control over regioselectivity and potentially a higher overall yield due to milder reaction conditions in the final step.

Ultimately, the choice of synthetic route will depend on a careful evaluation of starting material availability, cost, and the specific experimental capabilities of the laboratory. Further optimization of reaction conditions, particularly for the C-6 bromination in Route A, is warranted to maximize the yield and purity of the final product.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI.
  • Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study - ResearchG
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC - PubMed Central.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - WestminsterResearch.
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchG
  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed.
  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed.
  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine | The Journal of Organic Chemistry - ACS Public
  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents - ResearchG
  • Bromination of imidazo[1,2-a]pyridines | Download Scientific Diagram - ResearchG
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

As researchers and drug development professionals, our work with novel chemical entities like 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine is foundational to innovation. However, with great innovation comes the profound re...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine is foundational to innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. The unique structure of this compound—a halogenated, nitrogen-containing heterocyclic system—necessitates a rigorous and informed approach to its disposal.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. It is designed to move beyond a simple checklist, offering insights into the chemical reasoning behind each procedural step, thereby empowering you to manage your chemical waste streams with confidence and scientific integrity.

Hazard Assessment: Understanding the Intrinsic Risks

The disposal protocol for any chemical begins with a thorough understanding of its potential hazards. While a specific Safety Data Sheet (SDS) for 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine may not be readily available, its chemical structure provides critical clues for a conservative risk assessment.

  • Halogenated Organic Compound: The presence of two bromine atoms and one fluorine atom classifies this molecule as a halogenated organic compound.[1][2] Such compounds are often persistent in the environment and can be toxic. Crucially, they must be segregated from non-halogenated waste streams to prevent costly and complex disposal challenges.[1][2]

  • Bioactive Scaffold: The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, found in numerous bioactive agents.[3][4][5][6] This inherent bioactivity implies a significant potential for toxicological effects on humans and aquatic life. Therefore, it must be treated as a toxic substance.

  • Thermal Decomposition Products: Improper incineration of brominated compounds can lead to the formation of hazardous polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs).[7] This underscores the necessity for disposal via specialized, high-temperature incineration at a licensed facility equipped with appropriate emission controls.[8]

Table 1: Presumed Hazard Profile

Hazard TypeRationaleHandling Implication
Acute Toxicity The imidazo[1,2-a]pyridine scaffold is known for its potent biological activity.[6]Avoid all routes of exposure (inhalation, ingestion, skin/eye contact). Handle only in a certified chemical fume hood.
Environmental Hazard Halogenated aromatic compounds can be persistent and toxic to aquatic life.Prevent any release to the environment. Do not dispose of down the drain.[9]
Reactivity Generally stable, but should be segregated from strong oxidizing agents and strong acids to prevent unforeseen reactions.[10]Store waste in a dedicated, segregated area away from incompatible materials.

Pre-Disposal Operations: Engineering and Personal Safety

Safe disposal is an active process that begins long before waste leaves the laboratory. Adherence to proper engineering controls and personal protective equipment (PPE) is non-negotiable.

Mandatory Engineering Controls

All handling of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, including weighing, transfers, and the addition of waste to its designated container, must be performed within a properly functioning and certified laboratory chemical fume hood .[10][11]

Personal Protective Equipment (PPE)

A risk-based approach dictates the following minimum PPE requirements.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes of the compound or its solutions.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against dermal absorption. Always check the manufacturer's glove compatibility chart for the specific solvents in use.[12]
Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoes.Protects skin from accidental contact and spills.

Step-by-Step Disposal Protocol

This protocol ensures compliance with regulations set forth by agencies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[13][14][15]

Step 1: Waste Characterization and Segregation

This is the most critical step. This compound must be disposed of as Hazardous Halogenated Organic Waste .

  • DO NOT mix with non-halogenated organic waste.[2]

  • DO NOT dispose of down the drain.[9]

  • DO NOT place in regular or solid waste trash.[9]

  • Segregate from incompatible materials like strong acids or oxidizers.[16]

Step 2: Container Selection and Preparation
  • Select a chemically compatible waste container. A high-density polyethylene (HDPE) or glass bottle with a screw-top cap is appropriate.[17]

  • Ensure the container is clean and that any previous labels have been completely removed or defaced.[16]

  • Affix a "Hazardous Waste" label to the container before adding any waste.[10]

Step 3: Proper Labeling

The hazardous waste label must be filled out completely and legibly.[16]

  • Generator Information: Your name, lab location (building and room number).

  • Chemical Contents: List all constituents by their full chemical name. Write out "3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine" and any solvents used (e.g., "Methanol," "Dichloromethane"). Do not use abbreviations or chemical formulas.

  • Hazards: Check all applicable hazard boxes (e.g., "Toxic," "Flammable" if in a flammable solvent).

Step 4: Waste Accumulation
  • Add waste to the container only within a chemical fume hood.

  • Keep the container securely closed at all times, except when actively adding waste.[1][17]

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be near the point of generation and under the control of laboratory personnel.[16]

  • Ensure the container is in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

The workflow below illustrates the critical decision-making process for proper waste segregation.

Caption: Waste Segregation and Disposal Workflow.

Step 5: Arranging for Final Disposal

When the waste container is full (no more than 90% capacity) or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[16] Do not move the waste from the laboratory yourself.

Emergency Procedures: Spill and Exposure Management

Small Spill (Contained within a chemical fume hood)
  • Alert personnel in the immediate area.

  • Wearing your full PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.

  • Carefully collect the contaminated absorbent material using non-sparking tools and place it in your labeled hazardous waste container.

  • Decontaminate the surface of the fume hood with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

Large Spill (Outside of a chemical fume hood) or any personnel exposure
  • EXPOSURE: If there is skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes using a safety shower or eyewash station. Remove all contaminated clothing. Seek immediate medical attention.[10]

  • SPILL: Evacuate the laboratory immediately. Alert others and call your institution's emergency number and the EHS office. Do not attempt to clean it up yourself.[10]

By adhering to this comprehensive guide, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of scientific responsibility and environmental protection.

References

  • ChemicalBook. (n.d.). 3-BROMO-8-FLUOROIMIDAZO[1,2-A]PYRIDINE | 628691-73-6.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Temple University Environmental Health & Radiation Safety. (2021). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories. Retrieved from [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Health and Safety Executive. (2023). Need to dispose chemicals. Retrieved from [Link]

  • Practical Law. (2010). ECHA: Guidance on waste and recovered substances (Version 2, May 2010). Retrieved from [Link]

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Molecules. (n.d.). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Retrieved from [Link]

  • CHIMIA. (n.d.). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). The decomposition of halogenated hydrocarbons by MSO. Retrieved from [Link]

  • Aerosol and Air Quality Research. (2023). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Saudi Pharmaceutical Journal. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Retrieved from [Link]

  • MDPI. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]

  • Infectious Disorders - Drug Targets. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Retrieved from [Link]

  • Chemistry Central Journal. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

As a Senior Application Scientist, this guide provides a detailed framework for the safe handling of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. The following protocols are designed to empower researchers with the knowle...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed framework for the safe handling of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine. The following protocols are designed to empower researchers with the knowledge to implement best practices, ensuring personal safety and experimental integrity.

Disclaimer: A specific Safety Data Sheet (SDS) for 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine is not publicly available at this time. The following guidance is therefore based on a conservative assessment of hazards extrapolated from structurally analogous compounds, such as other brominated imidazo[1,2-a]pyridines and dibromopyridines.[1][2] It is imperative to treat this compound as potentially hazardous and to perform a thorough risk assessment for your specific experimental conditions.

Anticipated Hazard Profile

The chemical structure of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine combines a pyridine ring, known for potential toxicity, with heavy halogenation (two bromines, one fluorine).[3][4] Based on data from similar molecules, we must assume the compound presents the following risks until proven otherwise:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2]

  • Serious Eye Damage: Assumed to be a serious eye irritant, with the potential for significant damage.[1][2]

  • Acute Toxicity (Oral/Inhalation): May be harmful or toxic if swallowed or inhaled. Halogenated aromatic compounds can exhibit systemic toxicity.[2][5]

  • Target Organ Effects: The pyridine core is associated with potential effects on the central nervous system, liver, and kidneys.[4]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the anticipated hazards. Standard laboratory attire, including long pants and closed-toe shoes, is a prerequisite.

Eye and Face Protection

Due to the presumed risk of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards must be worn at all times in the laboratory where this compound is handled.[6][7]

  • Enhanced Protection: For procedures involving larger quantities (>5g), risk of splashing, or heating, a full-face shield must be worn in addition to chemical splash goggles.[8][9]

Skin and Body Protection

Preventing dermal contact is a primary objective.

  • Gloves: Standard disposable nitrile gloves are often insufficient for prolonged exposure to halogenated organic molecules. Neoprene or thicker nitrile gloves are recommended.[6][10]

    • Causality: Halogenated hydrocarbons can cause rapid degradation or permeation of thin glove materials. It is critical to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[8]

    • Protocol: Always double-glove when handling the pure compound or concentrated solutions. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately upon contamination or after a maximum of two hours of use.

  • Laboratory Coat: A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned, is required.[8] For procedures with a high risk of splashing, supplement with a chemically resistant apron.

Respiratory Protection

Inhalation is a primary route of exposure for powdered chemicals and volatile solutions.

  • Primary Control: All handling of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood with adequate airflow.[11]

  • Secondary Control: If engineering controls fail or for emergency spill response outside of a hood, a respirator with an organic vapor cartridge is necessary. Use of respirators requires prior medical clearance, training, and annual fit-testing as per OSHA 29 CFR 1910.134.[8]

Operational and Disposal Plans

Integrating PPE into standard laboratory workflows is essential for creating a self-validating system of safety.

Summary of PPE for Key Operations
OperationMinimum PPE Requirement
Storage & Transport Lab Coat, Safety Glasses, Nitrile Gloves
Weighing Solid (<1g) Fume Hood, Lab Coat, Chemical Splash Goggles, Double Nitrile/Neoprene Gloves
Preparing Solutions Fume Hood, Lab Coat, Chemical Splash Goggles, Double Nitrile/Neoprene Gloves
Reaction/Workup (>1g) Fume Hood, Lab Coat, Face Shield over Goggles, Chemically Resistant Apron, Double Nitrile/Neoprene Gloves
Step-by-Step Handling Workflow
  • Preparation: Before handling, designate a specific area within the fume hood for the procedure. Ensure an appropriate waste container for halogenated organic waste is present in the hood.

  • Donning PPE: Don PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Execution: Perform all manipulations of the compound deep within the fume hood to ensure containment of dusts and vapors.

  • Decontamination: After handling, wipe down the work area, balance, and any contaminated equipment with an appropriate solvent (e.g., ethanol), collecting the waste wipes in the designated halogenated waste container.

  • Doffing PPE: Remove PPE slowly and deliberately to avoid cross-contamination. Remove outer gloves first, followed by the lab coat and eye protection. Remove inner gloves last.

  • Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.[2]

Safe Disposal Plan

Due to the presence of bromine, all waste streams containing this compound must be treated as hazardous halogenated organic waste.[12]

  • Solid Waste: Contaminated items such as weighing paper, gloves, and disposable pipette tips must be placed in a clearly labeled, sealed container for "Halogenated Solid Waste."

  • Liquid Waste: All solutions, reaction mixtures, and solvent rinses must be collected in a dedicated, sealed, and properly labeled container for "Halogenated Liquid Waste."[13]

  • Neutralization: Do not attempt to neutralize brominated waste with reducing agents like sodium thiosulfate unless you are following a validated and risk-assessed institutional protocol.[12][13] The reaction of the parent compound is unknown.

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office.[1]

Visual Protocols

Safe Handling Workflow Diagram

cluster_prep 1. Preparation Phase cluster_ppe 2. Don PPE cluster_handle 3. Chemical Handling cluster_decon 4. Decontamination & Doffing A Area Designation (in Fume Hood) B Verify Fume Hood Function A->B C Prepare Halogenated Waste Containers B->C E Inner Gloves D Lab Coat D->E F Outer Gloves E->F G Goggles / Face Shield F->G I Reaction & Workup H Weighing & Transfers (Deep in Hood) G->H H->I J Segregate Waste (Solid & Liquid) I->J K Clean Work Area J->K L Doff PPE Correctly (Outer Gloves First) K->L M Wash Hands Thoroughly L->M

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine
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